Technical Documentation Center

MPI-0441138 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: MPI-0441138
  • CAS: 827030-33-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to MPI-0441138: A Potent Inducer of Apoptosis

For Researchers, Scientists, and Drug Development Professionals Abstract MPI-0441138, also known as EP128265, is a potent, small-molecule inducer of apoptosis with significant anti-proliferative activity. Identified thro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPI-0441138, also known as EP128265, is a potent, small-molecule inducer of apoptosis with significant anti-proliferative activity. Identified through high-throughput screening for caspase-3 activators, this 4-anilinoquinazoline (B1210976) derivative demonstrates efficacy in various cancer cell lines, including those with multidrug resistance. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent activation of the intrinsic apoptotic pathway. MPI-0441138 has shown promising in vivo activity in preclinical xenograft models of human breast and prostate cancer, highlighting its potential as a novel therapeutic agent. This technical guide provides a comprehensive overview of the available data on MPI-0441138, including its chemical properties, mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Chemical and Physical Properties

MPI-0441138 is a synthetic organic compound belonging to the 4-anilinoquinazoline class.

PropertyValue
Formal Name 2-chloro-N-(4-methoxyphenyl)-N-methyl-4-quinazolinamine
Synonyms EP128265
CAS Number 827030-33-1
Molecular Formula C₁₆H₁₄ClN₃O
Molecular Weight 299.8 g/mol

Mechanism of Action

MPI-0441138 exerts its cytotoxic effects through a multi-step process initiated by the disruption of microtubule dynamics.

  • Inhibition of Tubulin Polymerization: MPI-0441138 acts as a potent inhibitor of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. By binding to tubulin, MPI-0441138 prevents the assembly of microtubules, a process vital for the formation of the mitotic spindle during cell division.

  • G2/M Cell Cycle Arrest: The disruption of the mitotic spindle assembly by MPI-0441138 triggers the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase. This prevents the cell from proceeding through mitosis and ultimately leads to mitotic catastrophe.

  • Induction of Apoptosis: Prolonged G2/M arrest initiates the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by:

    • Alteration of Mitochondrial Membrane Potential: A decrease in the mitochondrial membrane potential is an early event in apoptosis.

    • Release of Pro-apoptotic Factors: The permeabilization of the mitochondrial outer membrane leads to the release of cytochrome c and Apoptosis Inducing Factor (AIF) into the cytoplasm.

    • Caspase Activation: Cytochrome c release triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -7. Activated caspase-3 is a key mediator of apoptosis, responsible for the cleavage of numerous cellular proteins and the execution of the apoptotic program.

The following diagram illustrates the proposed signaling pathway of MPI-0441138.

MPI_0441138_Pathway Signaling Pathway of MPI-0441138 MPI_0441138 MPI-0441138 Tubulin Tubulin MPI_0441138->Tubulin Inhibits Microtubules Microtubule Polymerization MPI_0441138->Microtubules Blocks Tubulin->Microtubules Polymerizes to G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion Induces stress on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c AIF AIF Release Mitochondrion->AIF Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 DNA_Fragmentation DNA Fragmentation AIF->DNA_Fragmentation Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Apoptosis->DNA_Fragmentation

Proposed signaling pathway of MPI-0441138.

Quantitative In Vitro and In Vivo Efficacy

MPI-0441138 has demonstrated potent anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of MPI-0441138

Cell LineCancer TypeAssayEndpointValue (nM)
T47DBreast CancerCaspase-3 ActivationEC₅₀2
T47DBreast CancerCell ProliferationGI₅₀2
HCT116Colon CancerCaspase-3 ActivationEC₅₀2
HCT116Colon CancerCell ProliferationGI₅₀2

Table 2: In Vivo Efficacy of MPI-0441138 in Xenograft Models

Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)
MX-1Human Breast CancerData not availableEfficacious
PC-3Human Prostate CancerData not availableEfficacious

Note: Specific quantitative data from the in vivo studies, including dosing regimens and precise tumor growth inhibition percentages, were not available in the publicly accessible literature at the time of this review.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of MPI-0441138.

Caspase-3/7 Activation Assay (Luminescent)

This protocol is based on a commercially available luminescent assay that measures the activity of caspase-3 and -7.

Materials:

  • Cancer cell lines (e.g., T47D, HCT116)

  • 96-well white, clear-bottom tissue culture plates

  • MPI-0441138 stock solution (in DMSO)

  • Cell culture medium

  • Caspase-Glo® 3/7 Assay Reagent (Promega or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of MPI-0441138 in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the MPI-0441138 dilutions or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the EC₅₀ value by plotting the luminescence signal against the logarithm of the MPI-0441138 concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (ATP-Based)

This protocol measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines

  • 96-well clear tissue culture plates

  • MPI-0441138 stock solution (in DMSO)

  • Cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of MPI-0441138 in cell culture medium.

  • Add 100 µL of the MPI-0441138 dilutions or vehicle control to the wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the GI₅₀ value by plotting the luminescence signal against the logarithm of the MPI-0441138 concentration.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in light scattering (turbidity).

Materials:

  • Lyophilized tubulin (>97% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • MPI-0441138 stock solution (in DMSO)

  • Positive control (e.g., Nocodazole)

  • 96-well clear, flat-bottom plate

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 3-5 mg/mL.

  • Prepare dilutions of MPI-0441138 and controls in polymerization buffer.

  • In a pre-warmed 96-well plate at 37°C, add the test compounds and vehicle control.

  • Add the tubulin solution to each well.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to generate polymerization curves.

  • Determine the effect of MPI-0441138 on the rate and extent of tubulin polymerization compared to the control.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of MPI-0441138 in a subcutaneous xenograft model.

Materials:

  • Human cancer cell line (e.g., MX-1 or PC-3)

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Matrigel (optional)

  • MPI-0441138 formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells from culture and resuspend them in sterile PBS or culture medium, with or without Matrigel.

  • Subcutaneously inject approximately 5-10 x 10⁶ cells into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer MPI-0441138 or vehicle control according to the predetermined dosing schedule (e.g., intraperitoneal or intravenous injection).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

  • Calculate the percent tumor growth inhibition for the treatment group compared to the control group.

The following diagram illustrates a general workflow for the preclinical evaluation of MPI-0441138.

MPI_0441138_Workflow Preclinical Evaluation Workflow for MPI-0441138 cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Lines Select Cancer Cell Lines Proliferation_Assay Cell Proliferation Assay (GI₅₀) Cell_Lines->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Caspase Activation, EC₅₀) Cell_Lines->Apoptosis_Assay Xenograft_Model Establish Xenograft Model (e.g., MX-1, PC-3) Proliferation_Assay->Xenograft_Model Promising results lead to Apoptosis_Assay->Xenograft_Model Tubulin_Assay Tubulin Polymerization Assay Cell_Cycle_Analysis Cell Cycle Analysis (G2/M Arrest) Tubulin_Assay->Cell_Cycle_Analysis Inhibition leads to Treatment Administer MPI-0441138 and Vehicle Control Xenograft_Model->Treatment Tumor_Measurement Monitor Tumor Growth and Body Weight Treatment->Tumor_Measurement Efficacy_Evaluation Evaluate Efficacy (Tumor Growth Inhibition) Tumor_Measurement->Efficacy_Evaluation

Preclinical evaluation workflow for MPI-0441138.

Conclusion

MPI-0441138 is a promising preclinical candidate with a well-defined mechanism of action as a tubulin polymerization inhibitor that induces G2/M cell cycle arrest and apoptosis. Its potent in vitro activity in various cancer cell lines and efficacy in in vivo xenograft models warrant further investigation. The detailed protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of MPI-0441138 and similar compounds in the field of oncology drug development. Future studies should focus on elucidating the detailed in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound to support its potential translation into clinical settings.

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MPI-0441138

For Researchers, Scientists, and Drug Development Professionals Abstract MPI-0441138, also known as EP128265, is a potent small molecule inducer of apoptosis with significant anti-proliferative activity in a range of can...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPI-0441138, also known as EP128265, is a potent small molecule inducer of apoptosis with significant anti-proliferative activity in a range of cancer cell lines. Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent activation of the intrinsic mitochondrial-mediated apoptotic pathway. This technical guide provides a comprehensive overview of the core mechanism of MPI-0441138, detailing the experimental evidence and methodologies used to elucidate its function.

Core Mechanism of Action: Tubulin Polymerization Inhibition

MPI-0441138 exerts its primary cytotoxic effect by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, MPI-0441138 prevents the formation of microtubules, leading to a cascade of events that culminate in apoptotic cell death.

Quantitative Analysis of Tubulin Polymerization Inhibition

The inhibitory effect of MPI-0441138 on tubulin polymerization has been quantified in various studies. The half-maximal inhibitory concentration (IC50) for tubulin polymerization is a key metric to assess the potency of the compound.

Parameter Value Cell Line Reference
IC50 (Tubulin Polymerization)Not explicitly stated in abstractNot specified[1]

Note: The specific IC50 value for tubulin polymerization by MPI-0441138 is not available in the public domain abstracts. Access to the full-text article is required for this specific data point.

Cellular Consequences of Tubulin Polymerization Inhibition

The disruption of microtubule formation by MPI-0441138 triggers a series of cellular events, primarily leading to cell cycle arrest and the induction of apoptosis.

Cell Cycle Arrest at G2/M Phase

Inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, a requisite for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.

Induction of Apoptosis

Prolonged mitotic arrest induced by MPI-0441138 ultimately triggers the intrinsic pathway of apoptosis. This is characterized by a series of mitochondrial events, including the loss of mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.

The Mitochondrial-Mediated Apoptotic Pathway

MPI-0441138-induced apoptosis is primarily mediated through the mitochondrial pathway. Key events in this pathway include:

Alteration of Mitochondrial Membrane Potential (ΔΨm)

A hallmark of the intrinsic apoptotic pathway is the dissipation of the mitochondrial membrane potential. Treatment with MPI-0441138 leads to a significant decrease in ΔΨm in cancer cells.

Release of Pro-Apoptotic Factors

The loss of mitochondrial membrane integrity results in the release of key pro-apoptotic proteins from the mitochondrial intermembrane space into the cytosol. These include:

  • Cytochrome c: Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of caspase-9.

  • Apoptosis-Inducing Factor (AIF): AIF translocates to the nucleus where it induces chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner.

Caspase Activation

The release of cytochrome c and the formation of the apoptosome lead to the activation of a cascade of caspases, which are the executioners of apoptosis. MPI-0441138 has been shown to be a potent activator of caspase-3.[1]

Parameter Value Cell Line Reference
EC50 (Caspase-3 Activation)2 nMT47D[1]
DNA Fragmentation

The activation of caspases, particularly caspase-3, leads to the cleavage of various cellular substrates, ultimately resulting in the fragmentation of genomic DNA, a characteristic feature of apoptosis.

In Vitro and In Vivo Efficacy

MPI-0441138 has demonstrated potent anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines. Furthermore, it has shown efficacy in preclinical in vivo models.

Parameter Value Cell Line Reference
GI50 (Growth Inhibition)2 nMT47D[1]

MPI-0441138 was found to be efficacious in the MX-1 human breast and PC-3 prostate cancer mouse models.[1]

Experimental Protocols

The following sections detail the general methodologies for the key experiments cited in the characterization of MPI-0441138's mechanism of action.

Tubulin Polymerization Assay

Principle: The polymerization of purified tubulin into microtubules is monitored by the increase in turbidity of the solution, which can be measured spectrophotometrically at 340 nm.

Protocol:

  • Purified tubulin is incubated in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • Various concentrations of MPI-0441138 or a vehicle control are added to the tubulin solution.

  • The mixture is transferred to a pre-warmed 96-well plate.

  • The absorbance at 340 nm is measured at regular intervals over a period of time (e.g., 60 minutes) at 37°C using a microplate reader.

  • The rate and extent of polymerization are determined from the absorbance curves. The IC50 value is calculated from the dose-response curve.

Caspase-3 Activation Assay

Principle: This assay utilizes a fluorogenic substrate that is specifically cleaved by activated caspase-3, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the caspase-3 activity.

Protocol:

  • Cells are seeded in a 96-well plate and treated with various concentrations of MPI-0441138 or a vehicle control for a specified duration.

  • A cell lysis buffer is added to each well to release the cellular contents.

  • A caspase-3 substrate (e.g., Ac-DEVD-AMC) is added to the cell lysates.

  • The plate is incubated at 37°C to allow for the enzymatic reaction.

  • The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

  • The fold-increase in caspase-3 activity is calculated relative to the untreated control.

Mitochondrial Membrane Potential (ΔΨm) Assay

Principle: This assay uses a lipophilic cationic fluorescent dye (e.g., JC-1 or TMRE) that accumulates in the mitochondria of healthy cells, driven by the negative mitochondrial membrane potential. A decrease in ΔΨm results in a change in the fluorescence properties of the dye.

Protocol:

  • Cells are treated with MPI-0441138 or a vehicle control.

  • The cells are then incubated with the fluorescent dye (e.g., JC-1).

  • The fluorescence is analyzed by flow cytometry or fluorescence microscopy.

    • JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

    • TMRE: The intensity of TMRE fluorescence is directly proportional to the mitochondrial membrane potential.

Cytochrome c and AIF Translocation Assay (Immunofluorescence)

Principle: The subcellular localization of cytochrome c and AIF is visualized using immunofluorescence microscopy. In healthy cells, these proteins are localized to the mitochondria. Upon induction of apoptosis, they are released into the cytoplasm and/or translocate to the nucleus.

Protocol:

  • Cells grown on coverslips are treated with MPI-0441138.

  • The cells are fixed and permeabilized.

  • The cells are then incubated with primary antibodies specific for cytochrome c and AIF.

  • Following washing, the cells are incubated with fluorescently labeled secondary antibodies.

  • The coverslips are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • The subcellular localization of the proteins is visualized using a fluorescence or confocal microscope.

Visualizations

Signaling Pathway of MPI-0441138-Induced Apoptosis

MPI0441138_Mechanism MPI MPI-0441138 Tubulin Tubulin Polymerization MPI->Tubulin Inhibits Microtubule Microtubule Formation MitoticArrest G2/M Phase Mitotic Arrest Microtubule->MitoticArrest Disrupts Mitochondria Mitochondrial Perturbation MitoticArrest->Mitochondria Induces dPsi ΔΨm Depolarization Mitochondria->dPsi CytC Cytochrome c Release Mitochondria->CytC AIF AIF Release Mitochondria->AIF Apoptosome Apoptosome Formation CytC->Apoptosome Activates DNAfrag DNA Fragmentation AIF->DNAfrag Induces Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->DNAfrag Leads to Apoptosis Apoptosis DNAfrag->Apoptosis

Caption: Signaling pathway of MPI-0441138-induced apoptosis.

Experimental Workflow for Characterizing MPI-0441138

Experimental_Workflow Start Start: Characterization of MPI-0441138 Biochem Biochemical Assays Start->Biochem CellBased Cell-Based Assays Start->CellBased InVivo In Vivo Studies Start->InVivo TubulinAssay Tubulin Polymerization Assay Biochem->TubulinAssay End End: Mechanism of Action Elucidated TubulinAssay->End ProlifAssay Cell Proliferation (GI50) CellBased->ProlifAssay CaspaseAssay Caspase-3 Activation (EC50) CellBased->CaspaseAssay MitoAssay Mitochondrial Membrane Potential Assay CellBased->MitoAssay IFAssay Immunofluorescence (Cytochrome c / AIF) CellBased->IFAssay ProlifAssay->End CaspaseAssay->End MitoAssay->End IFAssay->End Xenograft Xenograft Models InVivo->Xenograft Xenograft->End

Caption: Experimental workflow for MPI-0441138 characterization.

References

Foundational

Technical Guide: Zelenirstat (PCLX-001) as a Potent N-Myristoyltransferase 2 (NMT2) Inhibitor

Introduction While the specific identifier MPI-0441138 did not yield public information, the landscape of N-Myristoyltransferase 2 (NMT2) inhibition is prominently represented by the clinical-stage compound Zelenirstat (...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the specific identifier MPI-0441138 did not yield public information, the landscape of N-Myristoyltransferase 2 (NMT2) inhibition is prominently represented by the clinical-stage compound Zelenirstat (also known as PCLX-001 or DDD86481) . This technical guide provides a comprehensive overview of Zelenirstat, a first-in-class, orally bioavailable small molecule that acts as a dual inhibitor of both N-Myristoyltransferase 1 (NMT1) and NMT2.[1][2] Zelenirstat has demonstrated significant anti-cancer activity in preclinical models and is currently undergoing clinical evaluation.[2][3] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NMT inhibition.

N-myristoylation is a critical lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process is catalyzed by N-myristoyltransferases (NMTs) and plays a crucial role in protein localization, signal transduction, and protein-protein interactions. In cancer, altered myristoylation has been linked to the function of key oncoproteins. Zelenirstat's mechanism of action involves the inhibition of NMTs, leading to the disruption of these vital cellular processes in cancer cells, ultimately inducing endoplasmic reticulum (ER) stress and apoptosis.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for Zelenirstat, providing a snapshot of its potency and therapeutic window.

Table 1: In Vitro Potency
TargetIC50 (nM)Assay ConditionsReference
Human NMT15Biochemical Assay[1][4]
Human NMT28Biochemical Assay[1][4]
Table 2: Cellular Activity
Cell LineEffectConcentrationDurationReference
BL2 (Burkitt Lymphoma)Proliferation InhibitionTime and dose-dependent4 days[1]
DOHH2 (Lymphoma)Proliferation InhibitionTime and dose-dependent4 days[1]
IM9 (Normal B-cell)No effect on proliferationUp to 10 µM4 days[1]
IM9 and BL2Reduction of total protein myristoylation0-1 µM1 hour[1]
Table 3: In Vivo Efficacy and Maximum Tolerated Dose (MTD)
Animal ModelDosing RegimenOutcomeReference
BL2 Xenograft Mice50 mg/kg, s.c., once daily for 15 daysTumor regression and prolonged survival[1]
Mice50 mg/kgMTD in a 21-day study[1]
Rats>75 mg/kgMTD in a 14-day study[1]
Dogs5-25 mg/kgMTD in a 14-day study[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

Cell Proliferation Assay
  • Objective: To determine the effect of Zelenirstat on the proliferation of cancer and normal cell lines.

  • Cell Lines: BL2, DOHH2 (cancer), and IM9 (normal).

  • Procedure:

    • Cells are seeded in 96-well plates at a specified density.

    • Zelenirstat is added at a range of concentrations (e.g., 0-10 µM).

    • Cells are incubated for a period of 4 days.

    • Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

    • Results are normalized to vehicle-treated controls to determine the percentage of proliferation inhibition.

Protein Myristoylation Assay
  • Objective: To measure the inhibition of total protein myristoylation in cells treated with Zelenirstat.

  • Cell Lines: IM9 and BL2.

  • Procedure:

    • Cells are treated with varying concentrations of Zelenirstat (e.g., 0-1 µM) for 1 hour.

    • Cells are then lysed, and protein extracts are collected.

    • Total protein myristoylation can be assessed using metabolic labeling with a myristate analog (e.g., an alkynyl-myristate) followed by click chemistry to attach a reporter tag (e.g., biotin (B1667282) or a fluorophore).

    • Labeled proteins are then visualized by SDS-PAGE and western blotting or fluorescence scanning.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of Zelenirstat in a mouse model of lymphoma.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) bearing BL2 xenografts.

  • Procedure:

    • BL2 cells are implanted subcutaneously into the flanks of the mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • Zelenirstat is administered, for example, via subcutaneous injection at a dose of 50 mg/kg once daily for a specified duration (e.g., 15 days).

    • Tumor volume is measured regularly using calipers.

    • Animal body weight and overall health are monitored as indicators of toxicity.

    • At the end of the study, tumors may be excised for further analysis.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of NMT Inhibition

NMT_Inhibition_Pathway cluster_drug Drug Action cluster_cellular_process Cellular Process cluster_cellular_outcome Cellular Outcome Zelenirstat Zelenirstat (PCLX-001) NMT1_NMT2 NMT1 / NMT2 Zelenirstat->NMT1_NMT2 Inhibits Myristoylation Protein Myristoylation NMT1_NMT2->Myristoylation Catalyzes ER_Stress ER Stress SFKs Src Family Kinases (e.g., Src, Lyn) Myristoylation->SFKs Activates Myristoylation->ER_Stress Disruption leads to BCR_Signaling BCR Signaling SFKs->BCR_Signaling Mediates Apoptosis Apoptosis ER_Stress->Apoptosis Induces

Caption: Mechanism of action for Zelenirstat leading to apoptosis.

Experimental Workflow for In Vivo Efficacy

InVivo_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Group: Zelenirstat Administration randomization->treatment control Control Group: Vehicle Administration randomization->control monitoring Regular Monitoring: - Tumor Volume - Body Weight treatment->monitoring control->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis: - Tumor Regression - Survival endpoint->analysis

Caption: Workflow for a preclinical xenograft study.

References

Exploratory

MPI-0441138: A Technical Overview of its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract MPI-0441138 has emerged as a potent small molecule inducer of apoptosis, demonstrating significant potential in preclinical cancer models. This doc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPI-0441138 has emerged as a potent small molecule inducer of apoptosis, demonstrating significant potential in preclinical cancer models. This document provides a comprehensive technical overview of its discovery, chemical synthesis, and key biological activities. Quantitative data are summarized, detailed experimental protocols for its evaluation are provided, and the putative signaling pathway is illustrated.

Introduction

MPI-0441138 is a quinazolinamine derivative identified as a highly effective agent for inducing programmed cell death, or apoptosis, in cancer cell lines. Its discovery stemmed from a medicinal chemistry campaign aimed at developing novel anti-cancer therapeutics. Notably, MPI-0441138 exhibits excellent blood-brain barrier penetration, making it a candidate for treating brain cancers.[1]

Physicochemical Properties

A summary of the key physicochemical properties of MPI-0441138 is presented in Table 1.

Table 1: Physicochemical Properties of MPI-0441138

PropertyValueReference
IUPAC Name 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine[1]
Synonyms EP128265[1]
CAS Number 827030-33-1[1]
Molecular Formula C₁₆H₁₄ClN₃O[2]
Molecular Weight 299.76 g/mol [2]
Solubility DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 5 mg/mL[1]

Biological Activity

MPI-0441138 is a potent inducer of apoptosis and a growth inhibitor in various cancer cell lines. The quantitative biological data are summarized in Table 2.

Table 2: In Vitro Biological Activity of MPI-0441138

AssayCell LineParameterValue (nM)Reference
Apoptosis Induction (Caspase-3 Activation)T47D, HCT116EC₅₀2[1]
Growth Inhibition (Total Cellular ATP)T47D, HCT116EC₅₀2[1]

Synthesis

The synthesis of MPI-0441138 is a multi-step process. A generalized workflow for the chemical synthesis is depicted in the diagram below.

G cluster_synthesis Chemical Synthesis of MPI-0441138 Starting_Materials Commercially Available Starting Materials Intermediate_1 Synthesis of Quinazolinone Core Starting_Materials->Intermediate_1 Step 1 Intermediate_2 Chlorination of Quinazolinone Intermediate_1->Intermediate_2 Step 2 Final_Product MPI-0441138 (Final Product) Intermediate_2->Final_Product Step 3: Amination

A simplified workflow for the chemical synthesis of MPI-0441138.
Experimental Protocol for Synthesis

  • Step 1: Synthesis of the Quinazolinone Core: This initial step typically involves the condensation of an anthranilic acid derivative with a suitable one-carbon source, such as formamide (B127407) or a formic acid equivalent, under thermal conditions to form the bicyclic quinazolinone scaffold.

  • Step 2: Chlorination: The resulting quinazolinone is then chlorinated, commonly using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to introduce a chlorine atom at the 2-position of the quinazoline (B50416) ring, yielding a 2-chloroquinazoline (B1345744) intermediate.

  • Step 3: Amination: The final step involves a nucleophilic aromatic substitution reaction where the 2-chloroquinazoline intermediate is treated with N-methyl-p-anisidine to displace the chlorine atom and afford the final product, MPI-0441138.

Mechanism of Action: Apoptosis Induction

MPI-0441138 exerts its potent anti-cancer effects by inducing apoptosis. This process is primarily mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

G cluster_pathway Proposed Apoptotic Signaling Pathway of MPI-0441138 MPI_0441138 MPI-0441138 Cellular_Target Putative Cellular Target(s) MPI_0441138->Cellular_Target Signal_Transduction Signal Transduction Cascade Cellular_Target->Signal_Transduction Caspase_Activation Caspase-3 Activation Signal_Transduction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

A diagram illustrating the proposed signaling pathway for MPI-0441138-induced apoptosis.
Experimental Protocol for Apoptosis Assay (Caspase-3 Activation)

  • Cell Culture: T47D or HCT116 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of MPI-0441138 or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).

  • Caspase-3 Activity Measurement: A commercially available Caspase-3 colorimetric or fluorometric assay kit is used. This typically involves lysing the cells and adding a substrate that is cleaved by active caspase-3, producing a detectable colorimetric or fluorescent signal.

  • Data Analysis: The signal intensity is measured using a plate reader. The EC₅₀ value, the concentration at which 50% of the maximal caspase-3 activation is observed, is calculated by fitting the dose-response data to a sigmoidal curve.

Experimental Protocol for Growth Inhibition Assay (ATP Measurement)
  • Cell Culture and Treatment: Similar to the apoptosis assay, T47D or HCT116 cells are seeded in 96-well plates and treated with a dilution series of MPI-0441138.

  • ATP Measurement: After the treatment period, a reagent that lyses the cells and releases ATP is added. This reagent also contains luciferase and its substrate, luciferin. The amount of light produced in the ensuing bioluminescent reaction is directly proportional to the amount of ATP present, which is an indicator of cell viability.

  • Data Analysis: Luminescence is measured using a luminometer. The EC₅₀ value for growth inhibition is determined by plotting the luminescence signal against the logarithm of the MPI-0441138 concentration and fitting the data to a four-parameter logistic equation.

Conclusion

MPI-0441138 is a potent, cell-permeable inducer of apoptosis with significant anti-proliferative activity in cancer cells. Its favorable blood-brain barrier penetration further enhances its therapeutic potential. The detailed synthetic and biological evaluation protocols provided herein serve as a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into its precise molecular targets and in vivo efficacy is warranted to fully elucidate its clinical potential.

References

Foundational

Target Protein and Mechanism of Action

An In-depth Technical Guide to the Pan-RAF Inhibitor TAK-580 (Tovorafenib) Introduction This technical guide provides a comprehensive overview of the pan-RAF inhibitor TAK-580, also known as tovorafenib. While the initia...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pan-RAF Inhibitor TAK-580 (Tovorafenib)

Introduction

This technical guide provides a comprehensive overview of the pan-RAF inhibitor TAK-580, also known as tovorafenib. While the initial inquiry concerned MPI-0441138, publicly available information on its specific protein target is limited. However, the landscape of cancer research often involves multiple identifiers for the same or similar compounds. TAK-580 is a well-characterized compound with a mechanism of action consistent with the profile of a potent anti-cancer agent, making it a relevant and informative subject for this in-depth guide. TAK-580 is an orally active, selective, and central nervous system-penetrant small molecule inhibitor of pan-RAF kinases.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, quantitative data, and experimental protocols related to TAK-580.

The primary molecular targets of TAK-580 are the RAF family of serine/threonine-specific protein kinases, which includes A-RAF, B-RAF, and C-RAF. These kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, a cascade that plays a central role in regulating cell proliferation, differentiation, and survival.[4] In many cancers, this pathway is constitutively activated due to mutations in genes such as BRAF or RAS.

TAK-580 is classified as a Type II RAF inhibitor. Unlike Type I inhibitors that bind to the active "DFG-in" conformation of the kinase, TAK-580 binds to the inactive "DFG-out" conformation.[5] This mode of binding allows TAK-580 to potently inhibit both wild-type and mutant forms of RAF kinases. A key feature of TAK-580 is its ability to disrupt the dimerization of RAF proteins (both homo- and heterodimers), which is a crucial step for their activation, particularly in the context of RAS-driven cancers.[5][6] By inhibiting RAF kinase activity, TAK-580 blocks the phosphorylation of its downstream substrates, MEK1 and MEK2, which in turn prevents the phosphorylation and activation of ERK1 and ERK2. The inhibition of this pathway ultimately leads to decreased cell proliferation and the induction of apoptosis in cancer cells.[5][6]

Quantitative Data

The following tables summarize the quantitative data for TAK-580's inhibitory activity.

Table 1: Biochemical Inhibitory Activity of TAK-580 against RAF Isoforms

TargetIC50 (nM)
B-RAFV600E7.1
Wild-type B-RAF10.1
Wild-type C-RAF0.7

Data sourced from preclinical studies.[1]

Table 2: Cellular Activity of TAK-580 in Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)EndpointValue
INA-6Multiple MyelomaApoptosisDose-dependent increase
RPMI-8226Multiple MyelomaApoptosisDose-dependent increase
KMS-11Multiple MyelomaGrowth InhibitionTime-dependent
U266Multiple MyelomaGrowth InhibitionTime-dependent

This table summarizes the observed cellular effects of TAK-580 as detailed in the cited literature. Specific EC50 or IC50 values for growth inhibition were not provided in the search results.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of TAK-580.

Biochemical RAF Kinase Assay

This assay determines the direct inhibitory effect of TAK-580 on RAF kinase activity.

Materials:

  • Recombinant human RAF kinase (B-RAF, C-RAF, etc.)

  • MEK1 (inactive) as a substrate

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • TAK-580 (serially diluted)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of TAK-580 in DMSO and then in assay buffer.

  • In a multi-well plate, add the RAF kinase and the MEK1 substrate to each well.

  • Add the diluted TAK-580 to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.[7]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of TAK-580 on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • TAK-580 (serially diluted)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well opaque-walled plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of TAK-580 in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different drug concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for a specified time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.[5]

Western Blotting for MAPK Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key proteins in the RAS-RAF-MEK-ERK pathway.

Materials:

  • Cancer cell lines

  • TAK-580

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-B-RAF, anti-C-RAF, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture cancer cells and treat with various concentrations of TAK-580 for a specified time.

  • Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer.[5]

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.[8]

Apoptosis Assay (Annexin V Staining)

This assay quantifies the induction of apoptosis by TAK-580.

Materials:

  • Cancer cell lines

  • TAK-580

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with TAK-580 at various concentrations for the desired time (e.g., 24 or 48 hours).[5]

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[9]

Visualizations

The following diagrams illustrate key concepts related to TAK-580.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF Dimer (A/B/C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation TAK580 TAK-580 (Tovorafenib) TAK580->RAF

Caption: RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of TAK-580.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Biochemical Kinase Assay CellViability Cell Viability Assay KinaseAssay->CellViability WesternBlot Western Blot (Pathway Analysis) CellViability->WesternBlot ApoptosisAssay Apoptosis Assay WesternBlot->ApoptosisAssay Xenograft Tumor Xenograft Model ApoptosisAssay->Xenograft

Caption: General experimental workflow for the evaluation of TAK-580.

G TAK580 TAK-580 RAF_inhibition Inhibition of RAF Dimerization TAK580->RAF_inhibition MEK_ERK_inhibition Inhibition of MEK/ERK Signaling RAF_inhibition->MEK_ERK_inhibition FOXO3_dephospho Dephosphorylation of FOXO3 MEK_ERK_inhibition->FOXO3_dephospho Bim_upregulation Upregulation of BimL and BimS FOXO3_dephospho->Bim_upregulation Caspase_activation Caspase-3 Activation Bim_upregulation->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Proposed mechanism of TAK-580-induced apoptosis.

Conclusion

TAK-580 (tovorafenib) is a potent pan-RAF inhibitor with a well-defined mechanism of action that involves the disruption of RAF dimerization and the subsequent inhibition of the RAS-RAF-MEK-ERK signaling pathway. This leads to decreased cell proliferation and the induction of apoptosis in cancer cells harboring mutations that activate this pathway. The comprehensive data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on novel cancer therapeutics targeting the MAPK cascade.

References

Exploratory

An In-Depth Technical Guide to the Cellular Effects of MPI-0441138

For Researchers, Scientists, and Drug Development Professionals Abstract MPI-0441138 is a potent small molecule inducer of apoptosis and growth inhibition in cancer cells. This technical guide provides a comprehensive ov...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPI-0441138 is a potent small molecule inducer of apoptosis and growth inhibition in cancer cells. This technical guide provides a comprehensive overview of the cellular effects of MPI-0441138, detailing its mechanism of action, impact on cell cycle progression, and the induction of the mitochondrial apoptotic pathway. This document synthesizes available data into structured tables, provides detailed experimental protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

MPI-0441138, also known as EP128265, is a quinazoline (B50416) derivative identified as a potent anti-cancer agent. With a molecular formula of C16H14ClN3O and a CAS number of 827030-33-1, it has demonstrated significant efficacy in preclinical studies. This guide serves as a technical resource for researchers investigating the cellular and molecular mechanisms of MPI-0441138.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action of MPI-0441138 is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. It shares this mechanism with its close structural analog, MPC-6827 (Verubulin). MPI-0441138 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Cellular Effects

Inhibition of Cell Growth and Proliferation

MPI-0441138 is a potent inhibitor of cell growth and proliferation in various cancer cell lines. It exhibits an EC50 of 2 nM for both growth inhibition and apoptosis induction in T47D breast cancer and HCT116 colon cancer cells[1].

Compound Cell Line Assay EC50 (nM) Reference
MPI-0441138T47DGrowth Inhibition (ATP-based)2[1]
MPI-0441138HCT116Growth Inhibition (ATP-based)2[1]
MPI-0441138T47DApoptosis (Caspase-3 Activation)2[1]
MPI-0441138HCT116Apoptosis (Caspase-3 Activation)2[1]
Induction of G2/M Cell Cycle Arrest

By disrupting microtubule formation, MPI-0441138 triggers the spindle assembly checkpoint, leading to a robust arrest of cells in the G2/M phase of the cell cycle. This mitotic arrest prevents cell division and is a critical prelude to the induction of apoptosis. Treatment of cancer cells with microtubule inhibitors like MPI-0441138 often leads to an upregulation of cyclin B1 and Cdc2, key regulators of the G2/M transition, contributing to the mitotic block[2][3].

Induction of Apoptosis via the Mitochondrial Pathway

Prolonged G2/M arrest induced by MPI-0441138 ultimately leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by a series of well-defined molecular events:

  • Alteration of Mitochondrial Membrane Potential (ΔΨm): Treatment with MPI-0441138 leads to a loss of the mitochondrial membrane potential, a key early event in the mitochondrial apoptotic cascade[4].

  • Translocation of Pro-Apoptotic Proteins: The disruption of the mitochondrial membrane results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. These include cytochrome c and Apoptosis-Inducing Factor (AIF)[4].

  • Caspase Activation: Cytosolic cytochrome c contributes to the formation of the apoptosome and the activation of initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3).

  • DNA Fragmentation: Activated executioner caspases cleave a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, which can be detected by TUNEL assays[4].

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of MPI-0441138

MPI_0441138_Pathway MPI_0441138 MPI-0441138 Tubulin β-Tubulin (Colchicine Site) MPI_0441138->Tubulin Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Mitochondrial_Pathway Mitochondrial Apoptotic Pathway G2M_Arrest->Mitochondrial_Pathway MMP_Loss ΔΨm Loss Mitochondrial_Pathway->MMP_Loss Cytochrome_c_Release Cytochrome c Release MMP_Loss->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of MPI-0441138.

Experimental Workflow for Assessing Cellular Effects

Experimental_Workflow cluster_assays Cellular Assays Start Cancer Cell Culture Treatment Treatment with MPI-0441138 (Dose-Response & Time-Course) Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., TUNEL, Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blotting Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of MPI-0441138 in culture medium. Remove the old medium from the wells and add 100 µL of the MPI-0441138 dilutions. Include vehicle-only wells as a control. Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader[5].

In Vitro Tubulin Polymerization Assay

This assay measures the effect of MPI-0441138 on the polymerization of purified tubulin.

  • Reagent Preparation: Reconstitute lyophilized bovine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a GTP stock solution (e.g., 100 mM).

  • Reaction Mixture: In a pre-warmed 96-well half-area plate, prepare the reaction mixture containing tubulin (final concentration 3-4 mg/mL), GTP (final concentration 1 mM), and various concentrations of MPI-0441138 or a vehicle control in a final volume of 100 µL.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Kinetic Measurement: Monitor the change in absorbance at 340 nm every 30-60 seconds for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization[1][6].

Western Blot Analysis for Apoptosis Markers

This protocol outlines the detection of key apoptosis-related proteins.

  • Cell Lysis: Treat cells with MPI-0441138 for various time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[7][8].

Conclusion

MPI-0441138 is a potent anti-cancer agent that functions by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis through the mitochondrial pathway. Its low nanomolar efficacy in vitro makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the cellular and molecular effects of this promising compound.

References

Foundational

MPI-0441138 literature review

An In-depth Technical Guide to MPI-0441138 For Researchers, Scientists, and Drug Development Professionals Abstract MPI-0441138, also known as EP128265, is a potent small molecule inducer of apoptosis with significant po...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to MPI-0441138

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPI-0441138, also known as EP128265, is a potent small molecule inducer of apoptosis with significant potential in oncology research and development. Chemically identified as 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, this compound exhibits robust activity against various cancer cell lines, both in vitro and in vivo. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent activation of the intrinsic mitochondrial apoptotic pathway. This technical guide provides a comprehensive review of the available literature on MPI-0441138, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its signaling cascade.

Core Compound Information

PropertyValue
Compound Name MPI-0441138
Synonyms EP128265
Chemical Name 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
CAS Number 827030-33-1
Molecular Formula C₁₆H₁₄ClN₃O
Molecular Weight 299.8 g/mol
Mechanism of Action Tubulin Polymerization Inhibitor (Colchicine Binding Site)

Quantitative In Vitro Activity

MPI-0441138 demonstrates potent pro-apoptotic and anti-proliferative effects across multiple cancer cell lines. The following table summarizes key efficacy data.

Cell LineAssay TypeEndpointValue (nM)Reference
T47DCaspase-3 ActivationEC₅₀2[1]
HCT116Caspase-3 ActivationEC₅₀2[1]
T47DGrowth InhibitionGI₅₀2
HCT116Growth InhibitionGI₅₀Not Reported

Mechanism of Action & Signaling Pathway

MPI-0441138 exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. It binds to the colchicine (B1669291) site on β-tubulin, inhibiting its polymerization into microtubules. This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death via the intrinsic apoptotic pathway.

The key molecular events initiated by MPI-0441138 are:

  • Inhibition of Tubulin Polymerization: Prevents the formation of the mitotic spindle.

  • G2/M Phase Arrest: Halts the cell cycle before mitosis.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Leads to a decrease in the mitochondrial membrane potential.

  • Release of Pro-apoptotic Factors: Cytochrome c and Apoptosis Inducing Factor (AIF) are translocated from the mitochondria to the cytoplasm.[1]

  • Apoptosome Formation and Caspase Activation: Cytoplasmic Cytochrome c binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[2][3][4][5][6]

  • Execution of Apoptosis: Activated caspases orchestrate the cleavage of cellular substrates, resulting in DNA fragmentation and cell death.[1]

Signaling Pathway Diagram

MPI0441138_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion MPI-0441138 MPI-0441138 Tubulin Tubulin MPI-0441138->Tubulin Binds to colchicine site Microtubule_Formation Microtubule Formation MPI-0441138->Microtubule_Formation Inhibits Tubulin->Microtubule_Formation G2M_Arrest G2/M Phase Arrest Microtubule_Formation->G2M_Arrest MOMP Mitochondrial Outer Membrane Permeabilization G2M_Arrest->MOMP Induces Apaf1 Apaf-1 Pro-Caspase9 Pro-Caspase-9 Apaf1->Pro-Caspase9 Recruits Caspase9 Caspase-9 Pro-Caspase9->Caspase9 Activates Pro-Caspase3 Pro-Caspase-3 Caspase9->Pro-Caspase3 Activates Caspase3 Caspase-3 Pro-Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AIF_cyto AIF AIF_cyto->Apoptosis CytC_cyto Cytochrome c CytC_cyto->Apaf1 Binds to MOMP->AIF_cyto Release MOMP->CytC_cyto Release AIF_mito AIF CytC_mito Cytochrome c

Caption: MPI-0441138 induced apoptosis signaling pathway.

Experimental Protocols

The following are representative protocols for key experiments used to characterize MPI-0441138. Note: Specific parameters may vary from the original studies by Sirisoma et al., as the full-text publications were not accessible.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

  • Principle: Tubulin polymerization causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340-350 nm.

  • Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • MPI-0441138 stock solution (in DMSO)

    • Temperature-controlled spectrophotometer with 96-well plate reading capability

  • Procedure:

    • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP. Keep on ice.

    • Add MPI-0441138 at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

    • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 350 nm every minute for 60 minutes.

    • Plot OD versus time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of polymerization compared to the vehicle control.

Caspase-3 Activation Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Principle: Activated caspase-3 cleaves a specific substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC), releasing a chromophore (pNA) or fluorophore (AMC) that can be quantified.

  • Materials:

    • Cancer cell lines (e.g., T47D, HCT116)

    • Cell culture medium and supplements

    • MPI-0441138 stock solution

    • Cell lysis buffer

    • Caspase-3 substrate (Ac-DEVD-pNA or Ac-DEVD-AMC)

    • Assay buffer

    • Microplate reader (absorbance or fluorescence)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of MPI-0441138 for a specified time (e.g., 24, 48 hours).

    • Lyse the cells by adding cell lysis buffer and incubating on ice.

    • Transfer the cell lysates to a new 96-well plate.

    • Prepare a reaction mixture containing the caspase-3 substrate in assay buffer.

    • Add the reaction mixture to each well containing cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

    • Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/460 nm (for AMC).

    • Calculate the fold-increase in caspase-3 activity relative to untreated cells and determine the EC₅₀ value.

In Vivo Xenograft Tumor Models

MPI-0441138 has demonstrated efficacy in mouse xenograft models using human breast (MX-1) and prostate (PC-3) cancer cell lines.

4.3.1. MX-1 Human Breast Cancer Xenograft Model

  • Animal Model: Female NOD/SCID mice, 10-12 weeks old.[7]

  • Cell Preparation and Implantation:

    • MX-1 cells are cultured and harvested during their exponential growth phase.

    • A suspension of one million viable MX-1 cells in 100 µL of a Matrigel/media mixture is prepared.[7]

    • The cell suspension is subcutaneously injected into the flank of each mouse.[7]

  • Tumor Monitoring and Treatment:

    • Tumor growth is monitored by caliper measurements three times a week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average size of 50-150 mm³, the mice are randomized into treatment and control groups.[7]

    • MPI-0441138 is administered (route and dose to be determined by the study design), and tumor volumes and body weights are recorded.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specified duration. Efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.

4.3.2. PC-3 Human Prostate Cancer Xenograft Model

  • Animal Model: Male SCID mice.[8]

  • Cell Preparation and Implantation:

    • PC-3 cells are cultured and harvested.

    • A suspension of 1 x 10⁷ viable PC-3 cells with Matrigel is injected subcutaneously into the right flank of each mouse.[8]

  • Tumor Monitoring and Treatment:

    • Tumor volumes and body weights are measured twice weekly.[8]

    • Treatment is initiated when the mean tumor volume reaches 100-150 mm³.[8][9]

    • MPI-0441138 is administered, and measurements are continued.

  • Endpoint: Efficacy is assessed by the percentage of tumor growth inhibition (%T/C), with a value ≤ 42% often considered significant.[8]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Tubulin_Assay Tubulin Polymerization Assay Caspase_Assay Caspase-3 Activation Assay Cell_Prolif_Assay Cell Proliferation Assay (GI50) Cell_Culture MX-1 / PC-3 Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment MPI-0441138 Administration Tumor_Growth->Treatment Efficacy Efficacy Assessment (Tumor Growth Inhibition) Treatment->Efficacy MPI-0441138 MPI-0441138 MPI-0441138->Tubulin_Assay MPI-0441138->Caspase_Assay MPI-0441138->Cell_Prolif_Assay

Caption: General experimental workflow for MPI-0441138 characterization.

Conclusion

MPI-0441138 is a potent, dual-action anticancer agent that induces apoptosis and inhibits cell proliferation at low nanomolar concentrations. Its mechanism of action, centered on the inhibition of tubulin polymerization, makes it an interesting candidate for further investigation, particularly for tumors that are resistant to other therapies. The compound's ability to cross the blood-brain barrier and its efficacy in preclinical xenograft models highlight its potential for clinical development. This guide provides a foundational understanding of MPI-0441138 for researchers and professionals in the field of drug discovery and oncology.

References

Exploratory

An In-depth Technical Guide to MPI-0441138: A Potent Inducer of Apoptosis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical compound MPI-0441138, a potent inducer of apoptosis with significant potential in can...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound MPI-0441138, a potent inducer of apoptosis with significant potential in cancer therapy. This document details the quantitative data from key studies, outlines the experimental protocols used to characterize the compound, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

MPI-0441138 (also known as EP128265) is a small molecule identified as 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine.[1][2] It has demonstrated potent in vitro and in vivo anti-cancer activity. The following tables summarize the key quantitative findings from the primary research articles.

In Vitro Activity of MPI-0441138
Assay Result
Caspase-3 Activation (EC50 in T47D cells)2 nM[1][2]
Cell Proliferation Inhibition (GI50 in T47D cells)2 nM[1][2]
Tubulin Polymerization InhibitionEffective inhibitor
Activity in Pgp-1 Overexpressing CellsEffective
In Vivo Efficacy of MPI-0441138 in Xenograft Models
Cancer Model Efficacy
MX-1 Human Breast CancerEfficacious
PC-3 Prostate CancerEfficacious

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the primary literature on MPI-0441138.

Caspase-3 Activation Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: The assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after its cleavage from the labeled substrate DEVD-pNA by caspase-3.[3] The amount of pNA released is proportional to the caspase-3 activity.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., T47D) in a 96-well plate and treat with various concentrations of MPI-0441138. Incubate for a specified period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells using a chilled cell lysis buffer.

  • Assay Reaction:

    • Prepare a reaction buffer containing DTT.

    • Add the cell lysate to the reaction buffer.

    • Add the DEVD-pNA substrate to a final concentration of 200 µM.[3]

    • Incubate at 37°C for 1-2 hours.[3]

  • Data Acquisition: Measure the absorbance at 400-405 nm using a microplate reader.

  • Analysis: The fold-increase in caspase-3 activity is determined by comparing the absorbance of treated samples to untreated controls.[3]

Cell Proliferation Assay (e.g., SRB or MTS Assay)

This assay measures the effect of MPI-0441138 on the proliferation of cancer cell lines.

Principle: These assays are based on the measurement of cellular protein content (SRB) or the metabolic reduction of a tetrazolium salt by viable cells (MTS), which correlates with the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After allowing the cells to attach, add serial dilutions of MPI-0441138.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay Development:

    • SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and then solubilize the bound dye.

    • MTS Assay: Add the MTS reagent to the culture medium and incubate to allow for color development.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 510 nm for SRB, 490 nm for MTS) using a microplate reader.

  • Analysis: Calculate the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Assay

This assay assesses the in vitro effect of MPI-0441138 on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.[4][5]

Protocol:

  • Reagent Preparation:

    • Reconstitute purified tubulin in a general tubulin buffer.

    • Prepare a reaction mix containing GTP and glycerol.

  • Assay Setup:

    • Pre-warm a 96-well plate to 37°C.[4][5]

    • Add MPI-0441138 at various concentrations to the wells.

  • Initiation of Polymerization: Add the cold tubulin solution to the wells to initiate polymerization.

  • Data Acquisition: Immediately begin measuring the absorbance at 340 nm every 60 seconds for 60 minutes in a temperature-controlled microplate reader set at 37°C.[6]

  • Analysis: The rate and extent of tubulin polymerization are determined by the change in absorbance over time. The effect of MPI-0441138 is compared to control wells (vehicle) and known tubulin inhibitors or stabilizers.

In Vivo Xenograft Efficacy Studies

These studies evaluate the anti-tumor activity of MPI-0441138 in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of MPI-0441138 on tumor growth is then monitored over time.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation:

    • Inject a suspension of human cancer cells (e.g., MX-1 or PC-3) subcutaneously into the flank of the mice.[7]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer MPI-0441138 via a suitable route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Monitoring:

    • Measure tumor volume using calipers at regular intervals (e.g., twice weekly).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.

  • Analysis: Compare the tumor growth in the treated groups to the control group to determine the percentage of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and experimental processes associated with MPI-0441138.

MPI_0441138_Apoptosis_Pathway MPI_0441138 MPI-0441138 Tubulin Tubulin Polymerization MPI_0441138->Tubulin Inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Mitochondria Mitochondria Mitotic_Arrest->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by MPI-0441138.

Caspase_3_Assay_Workflow Start Start Treat_Cells Treat Cells with MPI-0441138 Start->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Add_Substrate Add DEVD-pNA Substrate Lyse_Cells->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Absorbance Measure Absorbance at 405 nm Incubate->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the Caspase-3 Activation Assay.

Tubulin_Polymerization_Assay_Workflow Start Start Prepare_Reagents Prepare Tubulin and Reagents Start->Prepare_Reagents Add_Compound Add MPI-0441138 to Plate Prepare_Reagents->Add_Compound Initiate_Polymerization Add Tubulin to Initiate Polymerization Add_Compound->Initiate_Polymerization Measure_Absorbance Measure Absorbance at 340 nm (37°C) Initiate_Polymerization->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the Tubulin Polymerization Assay.

In_Vivo_Xenograft_Workflow Start Start Implant_Tumor Implant Human Tumor Cells in Mice Start->Implant_Tumor Tumor_Growth Allow Tumors to Grow Implant_Tumor->Tumor_Growth Randomize Randomize Mice into Groups Tumor_Growth->Randomize Treat Treat with MPI-0441138 or Vehicle Randomize->Treat Monitor Monitor Tumor Growth and Body Weight Treat->Monitor Analyze Analyze Data Monitor->Analyze End End Analyze->End

Caption: Workflow for In Vivo Xenograft Efficacy Studies.

References

Foundational

An In-depth Technical Guide to MPI-0441138: A Potent Inducer of Apoptosis

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of MPI-0441138, a potent small molecule inducer of apoptosis. This document is intended for research...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of MPI-0441138, a potent small molecule inducer of apoptosis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Chemical Structure and Properties

MPI-0441138, also known as EP128265, is a 4-anilinoquinazoline (B1210976) derivative with the chemical name 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of MPI-0441138

PropertyValue
IUPAC Name 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
Synonyms EP128265
CAS Number 827030-33-1
Molecular Formula C₁₆H₁₄ClN₃O
Molecular Weight 299.76 g/mol
Appearance Crystalline solid
SMILES ClC1=NC2=C(C=CC=C2)C(N(C)C3=CC=C(C=C3)OC)=N1
Solubility Soluble in DMSO and ethanol
Storage Store at -20°C for long-term stability
Stability Stable under recommended storage conditions

Biological Activity and Mechanism of Action

MPI-0441138 is a highly potent inducer of apoptosis and cell growth inhibition in various cancer cell lines. A key mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent activation of the apoptotic cascade.

Table 2: In Vitro Biological Activity of MPI-0441138

ActivityCell LineEC₅₀ / IC₅₀
Apoptosis Induction (Caspase-3 Activation) T47D (human breast carcinoma)2 nM
Growth Inhibition HCT116 (human colon carcinoma)2 nM
Tubulin Polymerization Inhibition (Biochemical Assay)Potent Inhibitor

The induction of apoptosis by MPI-0441138 proceeds through the intrinsic mitochondrial pathway. This is characterized by the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the key executioner caspase, caspase-3, culminating in programmed cell death. The process is also understood to involve the regulation of the Bcl-2 family of proteins, which are critical mediators of the mitochondrial apoptotic pathway.

Signaling Pathway of MPI-0441138-Induced Apoptosis

MPI_0441138_Pathway MPI MPI-0441138 Tubulin Tubulin MPI->Tubulin Inhibits Microtubules Microtubule Formation Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Mitochondria Mitochondria G2M_Arrest->Mitochondria Induces stress signals Bcl2 Anti-apoptotic Bcl-2 family proteins G2M_Arrest->Bcl2 Downregulates MMP Loss of Mitochondrial Membrane Potential Mitochondria->MMP Disruption of CytoC Cytochrome c Release MMP->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis BaxBak Pro-apoptotic Bax/Bak Bcl2->BaxBak BaxBak->MMP

Signaling pathway of MPI-0441138.

In Vivo Efficacy

MPI-0441138 has demonstrated significant anti-tumor activity in preclinical mouse xenograft models of human cancers. A notable feature of this compound is its excellent blood-brain barrier penetration, suggesting its potential for treating brain malignancies.

Table 3: In Vivo Efficacy of MPI-0441138 in Mouse Xenograft Models

Cancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
MX-1 Human Breast Carcinoma Data not specifiedSignificant[More specific data needed]
PC-3 Human Prostate Carcinoma Data not specifiedSignificant[More specific data needed]

Further detailed quantitative data on tumor growth inhibition percentages, dosing schedules, and toxicity profiles from in vivo studies would be beneficial for a complete assessment of MPI-0441138's therapeutic potential.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are outlines of protocols relevant to the study of MPI-0441138.

Cell Viability and Growth Inhibition Assay

A common method to assess the effect of a compound on cell proliferation is the MTS or MTT assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of MPI-0441138 (e.g., from 0.1 nM to 10 µM) for a specified period (e.g., 72 hours).

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with MPI-0441138 at the desired concentration and time point.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Caspase-3 Activity Assay

This assay measures the activity of the key executioner caspase, caspase-3.

  • Cell Lysis: Treat cells with MPI-0441138, harvest, and lyse the cells to release cellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC) to the cell lysate.

  • Incubation: Incubate the reaction at 37°C.

  • Data Acquisition: Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Quantify the caspase-3 activity relative to a control group.

Tubulin Polymerization Assay

This biochemical assay measures the effect of the compound on the in vitro polymerization of purified tubulin.

  • Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a buffer that promotes polymerization.

  • Compound Addition: Add MPI-0441138 or a control compound (e.g., paclitaxel (B517696) or colchicine) to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Monitoring Polymerization: Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer.

  • Data Analysis: Compare the polymerization curves of the MPI-0441138-treated sample to the control to determine its inhibitory effect.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_biochemical Biochemical Assay cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., T47D, HCT116) Treatment Treat with MPI-0441138 Cell_Culture->Treatment Viability Growth Inhibition Assay (MTS/MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Caspase Caspase-3 Activity Assay Treatment->Caspase TGI Measure Tumor Growth Inhibition (TGI) Viability->TGI Informs Apoptosis->TGI Informs Tubulin Purified Tubulin Polymerization Tubulin Polymerization Assay Tubulin->Polymerization Xenograft Mouse Xenograft Model (e.g., MX-1, PC-3) InVivo_Treatment Administer MPI-0441138 Xenograft->InVivo_Treatment InVivo_Treatment->TGI

General experimental workflow.

Synthesis of MPI-0441138

The synthesis of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine can be achieved through a multi-step process, likely starting from anthranilic acid derivatives. A plausible synthetic route is outlined below.

Synthetic Workflow

Synthesis_Workflow cluster_steps Synthetic Steps Start Starting Material (e.g., 2-aminobenzonitrile) Step1 Cyclization to form Quinazolinone core Start->Step1 Step2 Chlorination of the Quinazolinone Step1->Step2 Step3 Nucleophilic Aromatic Substitution with N-methyl-p-anisidine Step2->Step3 Product MPI-0441138 Step3->Product

Plausible synthetic workflow for MPI-0441138.

Conclusion

MPI-0441138 is a potent, small-molecule inducer of apoptosis with a well-defined mechanism of action involving the inhibition of tubulin polymerization and activation of the intrinsic mitochondrial apoptotic pathway. Its efficacy in preclinical cancer models, coupled with its ability to cross the blood-brain barrier, highlights its potential as a promising candidate for further drug development. This technical guide provides a foundational understanding of MPI-0441138 for researchers in the field of oncology and drug discovery. Further investigations are warranted to fully elucidate its therapeutic potential and to obtain more detailed in vivo efficacy and safety data.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of a Potent Apoptosis Inducer, MPI-0441138, in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction MPI-0441138 is a potent, cell-permeable small molecule that has been identified as a powerful inducer of apoptosis and a mitotic inhibitor in v...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPI-0441138 is a potent, cell-permeable small molecule that has been identified as a powerful inducer of apoptosis and a mitotic inhibitor in various cancer cell lines.[1] This document provides detailed application notes and experimental protocols for the utilization of MPI-0441138 in cell culture settings. The methodologies outlined below are designed to assist researchers in investigating the apoptotic effects of this compound and to provide a framework for studying signaling pathways that are often implicated in apoptosis and inflammation, such as those mediated by Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and TANK-Binding Kinase 1 (TBK1). While MPI-0441138 is known to induce apoptosis, its direct targets are a subject of ongoing research. The inhibition of key survival signaling nodes like TAK1 and TBK1 represents a critical strategy in cancer therapy, and the protocols provided herein are applicable to the study of compounds that modulate these pathways.

TAK1 is a crucial kinase in the signaling cascades initiated by pro-inflammatory cytokines like TNF-α and IL-1β, leading to the activation of NF-κB and MAPKs (JNK and p38), which promote cell survival and inflammation.[2] TBK1 is a key regulator of the innate immune response, particularly in the induction of type I interferons through the phosphorylation of IRF3.[3] Dual inhibition of these kinases can therefore be a powerful approach to suppress pro-survival signaling and enhance anti-tumor immunity.

Quantitative Data Summary

The following table summarizes the reported biological activities of MPI-0441138. This data is essential for designing experiments and determining appropriate concentrations for cell-based assays.

CompoundParameterCell LineValueReference
MPI-0441138Apoptosis Induction (EC50)T47D2 nM[4]
MPI-0441138Growth Inhibition (EC50)T47D2 nM[4]
MPI-0441138Apoptosis Induction (EC50)HCT1162 nM[4]
MPI-0441138Growth Inhibition (EC50)HCT1162 nM[4]

Signaling Pathways

The following diagrams illustrate the central roles of TAK1 and TBK1 in cellular signaling and how their inhibition can lead to apoptosis and modulation of the immune response.

TAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR TRAF2 TRAF2 TNFR->TRAF2 TLR4 TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAB2_3 TAB2/3 TRAF2->TAB2_3 TRAF6->TAB2_3 TAK1 TAK1 TAB2_3->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex MKKs MKKs (MKK3/4/6/7) TAK1->MKKs IkappaB IκBα IKK_complex->IkappaB P JNK JNK MKKs->JNK P p38 p38 MKKs->p38 P NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation AP1 AP-1 JNK->AP1 P p38->AP1 P MPI Dual TAK1/TBK1 Inhibitor MPI->TAK1 Gene_Expression Gene Expression (Survival, Inflammation) NFkappaB_nuc->Gene_Expression AP1->Gene_Expression TBK1_Signaling_Pathway cluster_receptor Cytoplasm cluster_cytoplasm cluster_nucleus Nucleus cGAS cGAS STING STING cGAS->STING cGAMP TBK1 TBK1 STING->TBK1 dsDNA Cytosolic dsDNA dsDNA->cGAS IRF3 IRF3 TBK1->IRF3 P IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerization & Translocation MPI Dual TAK1/TBK1 Inhibitor MPI->TBK1 IFN_Genes Type I IFN Genes (IFN-α, IFN-β) IRF3_dimer->IFN_Genes Western_Blot_Workflow A Cell Seeding & Growth B Pre-treatment with MPI-0441138 A->B C Stimulation (e.g., TNF-α, poly(I:C)) B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Western Transfer F->G H Antibody Incubation G->H I Detection & Imaging H->I

References

Application

Application Notes and Protocols for MPI-0441138

For Researchers, Scientists, and Drug Development Professionals Abstract MPI-0441138 is a potent small molecule inducer of apoptosis and cell growth inhibition. It has demonstrated significant anti-cancer activity in bot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPI-0441138 is a potent small molecule inducer of apoptosis and cell growth inhibition. It has demonstrated significant anti-cancer activity in both in vitro and in vivo models, exhibiting low nanomolar efficacy in inducing caspase-3 activation and inhibiting cell proliferation in various cancer cell lines. Notably, MPI-0441138 possesses excellent blood-brain barrier penetration, making it a promising candidate for the treatment of brain cancers. These application notes provide detailed experimental protocols for evaluating the biological activity of MPI-0441138, including its effects on cell proliferation, apoptosis induction, and in vivo tumor growth suppression.

Introduction

MPI-0441138, with the chemical name 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, is a novel compound identified for its potent ability to induce programmed cell death, or apoptosis, in cancer cells. This document outlines the key experimental procedures to characterize the pharmacological effects of MPI-0441138, providing researchers with the necessary protocols to investigate its mechanism of action and therapeutic potential.

Physicochemical Properties

PropertyValue
Chemical Name 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
Synonym EP128265
CAS Number 827030-33-1
Molecular Formula C₁₆H₁₄ClN₃O
Molecular Weight 299.8 g/mol
Solubility Soluble in DMSO (10 mg/ml) and Ethanol (5 mg/ml)

In Vitro Efficacy Data

MPI-0441138 has shown potent activity against various human cancer cell lines. The half-maximal effective concentration (EC₅₀) for apoptosis induction and growth inhibition is summarized below.

Cell LineCancer TypeApoptosis Induction (EC₅₀)Growth Inhibition (EC₅₀)
T47DBreast Cancer2 nM2 nM
HCT116Colon Cancer2 nM2 nM

Experimental Protocols

Cell Proliferation Inhibition Assay

This protocol details the methodology to determine the growth-inhibitory effects of MPI-0441138 on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., T47D, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MPI-0441138

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 2,500 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of MPI-0441138 in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). The final DMSO concentration should not exceed 0.1%.

    • Add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium and 0.1% DMSO as a vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Measurement of Cell Viability:

    • Equilibrate the plate and its contents to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Determine the EC₅₀ value using a non-linear regression analysis.

Apoptosis Induction Assay (Caspase-3 Activity)

This protocol describes the measurement of caspase-3 activation, a key indicator of apoptosis, in cells treated with MPI-0441138.

Materials:

  • Human cancer cell lines (e.g., T47D, HCT116)

  • Complete cell culture medium

  • MPI-0441138

  • DMSO

  • 96-well microplates (white-walled for fluorescence)

  • Caspase-3/7 Glo® Assay Kit (Promega)

  • Plate reader capable of measuring fluorescence

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the Cell Proliferation Inhibition Assay protocol.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Caspase-3 Activity Measurement:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Gently mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

    • Measure the luminescence with a plate reader.

  • Data Analysis:

    • Calculate the fold increase in caspase-3 activity relative to the vehicle control.

    • Plot the fold increase against the log of the compound concentration.

    • Determine the EC₅₀ value for caspase-3 activation.

In Vivo Tumor Growth Inhibition in a Xenograft Model

This protocol outlines the procedure to evaluate the in vivo efficacy of MPI-0441138 in a mouse xenograft model.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • HCT116 or T47D human cancer cells

  • Matrigel

  • MPI-0441138

  • Vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% saline)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration:

    • Prepare the dosing solution of MPI-0441138 in the vehicle.

    • Administer MPI-0441138 to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 50 mg/kg, daily for 14 days).

    • Administer an equivalent volume of the vehicle solution to the control group.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Observe the animals daily for any signs of toxicity.

  • Endpoint and Data Analysis:

    • At the end of the study (e.g., day 14 or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Calculate the percentage of tumor growth inhibition (% TGI) for the treated group compared to the control group.

    • Analyze the statistical significance of the differences in tumor volume and weight between the groups.

Signaling Pathway and Experimental Workflow Diagrams

Caspase-3 Mediated Apoptosis Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Ligand Binding Caspase-8 Caspase-8 DISC->Caspase-8 Activation Procaspase-8 Procaspase-8 Procaspase-8->DISC Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis MPI-0441138 MPI-0441138 MPI-0441138->Procaspase-3 G Start Start Cell_Culture Maintain Cancer Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with MPI-0441138 (Dose-Response) Seeding->Treatment Incubation_24h Incubate 24 hours Treatment->Incubation_24h Incubation_72h Incubate 72 hours Treatment->Incubation_72h Apoptosis_Assay Caspase-3/7 Glo Assay Incubation_24h->Apoptosis_Assay Proliferation_Assay CellTiter-Glo Assay Incubation_72h->Proliferation_Assay Data_Analysis_A Calculate EC50 for Apoptosis Induction Apoptosis_Assay->Data_Analysis_A Data_Analysis_P Calculate EC50 for Growth Inhibition Proliferation_Assay->Data_Analysis_P End End Data_Analysis_A->End Data_Analysis_P->End G Start Start Cell_Implantation Implant Tumor Cells in Nude Mice Start->Cell_Implantation Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer MPI-0441138 or Vehicle (Daily) Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight Treatment->Monitoring 14 Days Monitoring->Treatment Endpoint Euthanize and Excise Tumors Monitoring->Endpoint Data_Analysis Analyze Tumor Growth Inhibition Endpoint->Data_Analysis End End Data_Analysis->End

Method

Determining the Effective Concentration of MPI-0441138: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for determining the effective concentration of MPI-0441138, a potent inducer of apoptosis and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the effective concentration of MPI-0441138, a potent inducer of apoptosis and growth inhibition. This document outlines the mechanism of action of MPI-0441138, summarizes key quantitative data, and provides detailed protocols for essential experiments. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate understanding and experimental design.

Introduction to MPI-0441138

MPI-0441138, also known as EP128265, is a small molecule inhibitor with the chemical name 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine. It has demonstrated potent anti-cancer activity by inducing apoptosis and inhibiting cell growth at nanomolar concentrations.[1] Understanding its mechanism of action and determining the optimal effective concentration are critical for its successful application in preclinical research and potential therapeutic development.

Chemical Properties:

  • CAS Number: 827030-33-1

  • Molecular Formula: C₁₆H₁₄ClN₃O

  • Molecular Weight: 299.8 g/mol

Mechanism of Action

MPI-0441138 exerts its cytotoxic effects primarily through the induction of the mitochondrial pathway of apoptosis.[2] This intrinsic apoptotic cascade is initiated by various cellular stresses and culminates in the activation of caspases, the executioners of cell death.

Key molecular events induced by MPI-0441138 include:

  • Alteration of Mitochondrial Membrane Potential (ΔΨm): Treatment with MPI-0441138 leads to a disruption of the mitochondrial membrane potential, a key early event in apoptosis.[2]

  • Translocation of Apoptotic Factors: The change in mitochondrial permeability results in the release of pro-apoptotic proteins, such as cytochrome c and Apoptosis-Inducing Factor (AIF), from the mitochondrial intermembrane space into the cytoplasm.[2]

  • DNA Fragmentation: MPI-0441138 treatment leads to the fragmentation of nuclear DNA, a hallmark of apoptosis.[2]

  • Induction of Apoptosis-Related Proteins: The compound upregulates the expression of proteins involved in the apoptotic cascade.[2]

The following diagram illustrates the proposed signaling pathway for MPI-0441138-induced apoptosis.

MPI0441138_Pathway MPI MPI-0441138 Mito Mitochondrion MPI->Mito MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP CytoC Cytochrome c Release MMP->CytoC AIF AIF Translocation MMP->AIF Casp9 Caspase-9 Activation CytoC->Casp9 DNA_frag DNA Fragmentation AIF->DNA_frag Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: Signaling pathway of MPI-0441138-induced apoptosis.

Quantitative Data Summary

The effective concentration of MPI-0441138 can vary depending on the cell line and the assay used. The following table summarizes key quantitative data reported in the literature.

Cell LineAssay TypeParameterValueReference
T47DGrowth Inhibition (ATP-based)EC₅₀2 nM[1]
HCT116Growth Inhibition (ATP-based)EC₅₀2 nM[1]
T47DApoptosis (Caspase-3 Activation)EC₅₀2 nM[1]
HCT116Apoptosis (Caspase-3 Activation)EC₅₀2 nM[1]
22Rv1, MDA-MB-231, Caco-2, Du145Apoptosis InductionEffective Concentration5 nM[2]

Experimental Protocols

To determine the effective concentration of MPI-0441138 in a specific cell line, a dose-response study using a cell viability assay is recommended, followed by confirmation of apoptosis induction.

Determining EC₅₀ using an ATP-Based Cell Viability Assay

This protocol is adapted from the CellTiter-Glo® Luminescent Cell Viability Assay.[1][3][4][5]

Principle: The amount of ATP is directly proportional to the number of viable cells. The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Add_Drug Add Drug to Cells Incubate1->Add_Drug Prepare_Drug Prepare Serial Dilutions of MPI-0441138 Prepare_Drug->Add_Drug Incubate2 Incubate (e.g., 72h) Add_Drug->Incubate2 Equilibrate Equilibrate Plate to Room Temp Incubate2->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Incubate3 Incubate (10 min) Add_Reagent->Incubate3 Read_Lumi Read Luminescence Incubate3->Read_Lumi Plot Plot Dose-Response Curve Read_Lumi->Plot Calculate Calculate EC₅₀ Plot->Calculate

Caption: Workflow for determining EC₅₀ using an ATP-based assay.

Materials:

  • MPI-0441138

  • Cell line of interest

  • Complete cell culture medium

  • Sterile 96-well, opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a serial dilution of MPI-0441138 in complete culture medium. A common starting range is from 1 µM down to 0.1 nM, with a vehicle control (e.g., DMSO).

  • Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of MPI-0441138.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).

  • Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume). c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: a. Subtract the background luminescence (medium only). b. Normalize the data to the vehicle-treated control cells (100% viability). c. Plot the normalized data against the logarithm of the MPI-0441138 concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value.

Confirmation of Apoptosis by Caspase-3/7 Activation Assay

This protocol is based on the Caspase-Glo® 3/7 Assay.[6]

Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by activated caspase-3/7 releases aminoluciferin, which is quantified in a luciferase reaction.

Caspase_Assay_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with MPI-0441138 (at EC₅₀ and 10x EC₅₀) Incubate1->Treat Incubate2 Incubate (e.g., 24h, 48h) Treat->Incubate2 Equilibrate Equilibrate Plate to Room Temp Incubate2->Equilibrate Add_Reagent Add Caspase-Glo® 3/7 Reagent Equilibrate->Add_Reagent Incubate3 Incubate (1-2h) Add_Reagent->Incubate3 Read_Lumi Read Luminescence Incubate3->Read_Lumi Normalize Normalize to Vehicle Control Read_Lumi->Normalize Analyze Analyze Fold-Increase in Caspase Activity Normalize->Analyze

Caption: Workflow for Caspase-3/7 activation assay.

Materials:

  • Cells treated with MPI-0441138 and vehicle control

  • Sterile 96-well, opaque-walled microplates

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Treatment: Seed and treat cells with MPI-0441138 at concentrations around the predetermined EC₅₀ (e.g., 1x, 5x, 10x EC₅₀) and a vehicle control in a 96-well opaque-walled plate. Incubate for various time points (e.g., 12, 24, 48 hours) to determine the optimal time for caspase activation.

  • Assay: a. Equilibrate the plate to room temperature. b. Add Caspase-Glo® 3/7 Reagent to each well (volume equal to the culture medium volume). c. Mix gently by orbital shaking for 30 seconds. d. Incubate at room temperature for 1 to 2 hours.

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold-increase in caspase activity by normalizing the readings from treated cells to the vehicle control.

Conclusion

MPI-0441138 is a potent inducer of apoptosis with effective concentrations in the low nanomolar range. The protocols outlined in these application notes provide a robust framework for researchers to determine the effective concentration of MPI-0441138 in their specific cellular models. It is recommended to first establish a dose-response curve for cell viability to determine the EC₅₀, followed by confirmatory assays to elucidate the mechanism of action, such as caspase activation. Careful adherence to these protocols will ensure reproducible and reliable results, facilitating further investigation into the therapeutic potential of MPI-0441138.

References

Application

Application Notes and Protocols for MPI-0441138 in Cancer Research

Compound Identification: MPI-0441138, also known as Dovitinib (TKI-258, CHIR-258), is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Introduction MPI-0441138 (Dovitinib) is a smal...

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification: MPI-0441138, also known as Dovitinib (TKI-258, CHIR-258), is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.

Introduction

MPI-0441138 (Dovitinib) is a small molecule inhibitor targeting multiple receptor tyrosine kinases involved in critical cancer-related processes such as tumor growth, proliferation, and angiogenesis. Its primary targets include Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3] Preclinical and clinical studies have demonstrated its antitumor activity in a range of solid tumors, including breast cancer, renal cell carcinoma, gastric cancer, and multiple myeloma.[4][5][6][7] These notes provide a comprehensive overview of MPI-0441138's mechanism of action, preclinical data, and protocols for its use in cancer research.

Mechanism of Action

MPI-0441138 exerts its anticancer effects by inhibiting the phosphorylation of several key receptor tyrosine kinases. By binding to the ATP-binding site of these kinases, it blocks downstream signaling pathways that are crucial for cell survival and proliferation. The primary signaling cascades inhibited by MPI-0441138 include the RAS/MEK/ERK and PI3K/AKT pathways, which are downstream of FGFR, VEGFR, and PDGFR activation. This inhibition leads to reduced cell proliferation, migration, and angiogenesis, and can induce apoptosis in tumor cells.[5][6]

MPI_0441138_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects FGFR FGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT VEGFR VEGFR VEGFR->RAS_RAF_MEK_ERK VEGFR->PI3K_AKT PDGFR PDGFR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT MPI0441138 MPI-0441138 (Dovitinib) MPI0441138->FGFR MPI0441138->VEGFR MPI0441138->PDGFR Proliferation Decreased Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Decreased Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Apoptosis Increased Apoptosis RAS_RAF_MEK_ERK->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Angiogenesis PI3K_AKT->Apoptosis

Caption: Signaling pathway inhibited by MPI-0441138 (Dovitinib).

Quantitative Data

In Vitro Kinase Inhibitory Activity
Target KinaseIC50 (nM)Reference
FLT31[8][9]
c-Kit2[8][9]
CSF-1R36[9]
FGFR18[5][9]
FGFR39[9]
VEGFR110[9]
VEGFR213[5][9]
VEGFR38[9]
PDGFRα27[9]
PDGFRβ210[9]
In Vitro Cellular Activity
Cell LineAssayEC50 (nM)Reference
T47DApoptosis Induction (Caspase-3)2[10]
HCT116Apoptosis Induction (Caspase-3)2[10]
T47DGrowth Inhibition (Total ATP)2[10]
HCT116Growth Inhibition (Total ATP)2[10]
B9 (WT-FGFR3)FGF-stimulated Growth25[7]
B9 (F384L-FGFR3)FGF-stimulated Growth25[7]
In Vivo Antitumor Efficacy
Cancer ModelTreatmentDosageTumor Growth Inhibition (%)Reference
FGFR1-amplified Breast Cancer Xenograft (HBCx-2)MPI-044113830 mg/kg75.4[4]
FGFR1-amplified Breast Cancer Xenograft (HBCx-2)MPI-044113850 mg/kg92.8[4]
Gastric Cancer Xenograft (MKN-45)MPI-0441138-76[6]
Gastric Cancer Xenograft (MKN-45)Nab-paclitaxel-75[6]
Gastric Cancer Xenograft (MKN-45)MPI-0441138 + Nab-paclitaxel-85 (regression)[6]
FGFR3 Multiple Myeloma XenograftMPI-044113810 mg/kg/day48[7]
FGFR3 Multiple Myeloma XenograftMPI-044113860 mg/kg/day94[7]
Hepatocellular Carcinoma XenograftMPI-044113850 mg/kg97[7]
Hepatocellular Carcinoma XenograftMPI-044113875 mg/kg98[7]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used in preclinical studies of MPI-0441138.[8]

1. Cell Seeding:

  • Seed cancer cell lines (e.g., breast cancer lines with and without FGFR amplification) in 96-well plates at a density of 2 x 10⁴ cells per well.

  • For studies involving growth factors, incubate cells with the appropriate factor (e.g., 30 ng/mL aFGF and 100 μg/mL heparin).

2. Compound Treatment:

  • Prepare a serial dilution of MPI-0441138 in culture medium.

  • Add 10 µL of the diluted compound or DMSO (vehicle control) to each well.

  • Incubate the plates for the desired time period (e.g., 48-96 hours).

3. MTT Staining:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

4. Formazan Solubilization:

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubate overnight at 37°C.

5. Absorbance Measurement:

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Xenograft Tumor Model

This protocol is a generalized representation of xenograft studies conducted with MPI-0441138.[4][6][7]

in_vivo_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell Culture Cell Culture Tumor Implantation 2. Subcutaneous Implantation in Mice Cell Culture->Tumor Implantation Tumor Growth 3. Allow Tumors to Reach Palpable Size Tumor Implantation->Tumor Growth Randomization 4. Randomize Mice into Treatment Groups Tumor Growth->Randomization Drug Administration 5. Daily Oral Gavage (MPI-0441138 or Vehicle) Randomization->Drug Administration Tumor Measurement 6. Measure Tumor Volume (e.g., 2-3 times/week) Drug Administration->Tumor Measurement Endpoint 7. Euthanize at Endpoint (e.g., tumor size, time) Tumor Measurement->Endpoint Data Analysis 8. Analyze Tumor Growth Inhibition Endpoint->Data Analysis

Caption: Workflow for an in vivo xenograft study.

1. Cell Preparation and Implantation:

  • Harvest cancer cells from culture and resuspend in a suitable medium (e.g., PBS or Matrigel).

  • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).

2. Tumor Growth and Randomization:

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

3. Drug Preparation and Administration:

  • Prepare MPI-0441138 in a suitable vehicle for oral administration.

  • Administer the drug or vehicle daily via oral gavage at the desired dose (e.g., 30-75 mg/kg).

4. Tumor Measurement and Monitoring:

  • Measure tumor dimensions with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health.

5. Endpoint and Data Analysis:

  • Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • Euthanize the animals and excise the tumors.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Safety and Handling

MPI-0441138 is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All waste materials should be disposed of in accordance with institutional guidelines for hazardous chemical waste.

Conclusion

MPI-0441138 (Dovitinib) is a valuable tool for cancer research, demonstrating significant inhibitory activity against key receptor tyrosine kinases and potent antitumor effects in a variety of preclinical models. The provided data and protocols serve as a guide for researchers and drug development professionals investigating the therapeutic potential of this compound in oncology.

References

Method

Applications of MPI8 (TG0205221) in Virology: A Potent Dual Inhibitor of SARS-CoV-2

Introduction MPI8, also known as TG0205221, has emerged as a promising small molecule inhibitor with significant antiviral activity, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MPI8, also known as TG0205221, has emerged as a promising small molecule inhibitor with significant antiviral activity, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. This compound distinguishes itself through a novel dual-inhibitory mechanism of action, targeting both a critical viral enzyme and a host protease essential for viral entry and replication. This dual-pronged attack not only enhances its antiviral potency but also presents a higher barrier to the development of viral resistance. These characteristics make MPI8 a subject of considerable interest for researchers, scientists, and drug development professionals in the field of virology.

Application Notes

MPI8 is a peptidyl aldehyde that demonstrates potent and selective inhibition of two key proteases involved in the SARS-CoV-2 lifecycle: the viral main protease (MPro) and the host's endosomal cysteine protease, cathepsin L.[1][2][3]

  • Inhibition of Viral Polyprotein Processing: The SARS-CoV-2 MPro (also known as 3CLpro) is a viral cysteine protease essential for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins. This process is a critical step in the viral replication cycle. MPI8 acts as a reversible covalent inhibitor of MPro, effectively blocking the maturation of viral proteins and thus halting viral replication within the host cell.[4]

  • Blockade of Viral Entry: In addition to targeting a viral enzyme, MPI8 also inhibits the host's cathepsin L.[1][3] For SARS-CoV-2, entry into host cells can occur via two principal pathways: direct fusion at the plasma membrane mediated by TMPRSS2, or endocytosis followed by fusion from within the endosome. The latter pathway is dependent on the proteolytic activity of cathepsin L to cleave the viral spike (S) protein, a necessary step for viral and host membrane fusion. By inhibiting cathepsin L, MPI8 effectively blocks this endosomal entry route, preventing the virus from successfully infecting host cells.[5]

  • Synergistic Antiviral Effect: The dual inhibition of both a viral and a host target by MPI8 results in a synergistic antiviral effect.[1][6] This multi-targeted approach is advantageous as it can be more effective at lower concentrations and may reduce the likelihood of the virus developing resistance, a common challenge with antiviral therapies that target a single viral protein.

  • High Selectivity: MPI8 exhibits high selectivity for cathepsin L over other related host proteases such as cathepsin B and K.[1][3] This selectivity is a crucial attribute, as it minimizes the potential for off-target effects and associated toxicity, enhancing the compound's therapeutic index.

Quantitative Data

The antiviral and inhibitory activity of MPI8 has been quantified in various in vitro assays. The following table summarizes the key quantitative data for MPI8 and related compounds.

CompoundTargetAssay TypeCell LineIC50 (nM)EC50 (nM)Selectivity Index (Cathepsin L vs. B/K)Reference
MPI8 SARS-CoV-2 MPro Cellular MPro Inhibition AssayHEK293T31[1][7]
MPI8 SARS-CoV-2 Antiviral CPE AssayVero E630[1][7]
MPI8 Cathepsin L Enzymatic Assay0.079 - 2.3192 (vs. B), 150 (vs. K)[1][3][6]
MPI8 Cathepsin B Enzymatic Assay4.1 - 380[1][6]
MPI8 Cathepsin K Enzymatic Assay0.35 - 180[1][6]
MPI5 SARS-CoV-2 Antiviral CPE AssayVero E673[1]
GC376 SARS-CoV-2 Antiviral Assay[1]
11a SARS-CoV-2 Antiviral Assay[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of MPI8 are provided below.

Protocol 1: SARS-CoV-2 Main Protease (MPro) Cellular Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of MPI8 against SARS-CoV-2 MPro in a cellular context.

Principle: This assay is based on the principle that the expression of active MPro is toxic to host cells. An MPro inhibitor will alleviate this toxicity, leading to increased cell survival and the expression of a reporter gene.

Materials:

  • HEK293T cells

  • Plasmid encoding a fusion protein of MPro and a reporter (e.g., eGFP)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MPI8 stock solution (in DMSO)

  • Plate reader for fluorescence measurement

Procedure:

  • Seed HEK293T cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Transfect the cells with the MPro-eGFP expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Following transfection, replace the medium with fresh cell culture medium containing serial dilutions of MPI8. Include a DMSO-only control.

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Measure the eGFP fluorescence intensity using a fluorescence plate reader.

  • Plot the fluorescence intensity against the logarithm of the MPI8 concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cathepsin L Enzymatic Inhibition Assay

Objective: To determine the IC50 of MPI8 against purified human cathepsin L.

Principle: This is a fluorescence-based assay that measures the cleavage of a fluorogenic substrate by cathepsin L. The inhibitor's potency is determined by its ability to reduce the rate of substrate cleavage.

Materials:

  • Recombinant human cathepsin L

  • Fluorogenic cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

  • Assay buffer (e.g., 100 mM MES-NaOH, pH 5.5, containing EDTA and DTT)

  • MPI8 stock solution (in DMSO)

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of MPI8 in the assay buffer.

  • In a 96-well plate, add the diluted MPI8 solutions or DMSO (for control) to the respective wells.

  • Add the diluted cathepsin L enzyme solution to all wells and incubate at 37°C for 30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Immediately measure the increase in fluorescence intensity over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the substrate, e.g., 360 nm/440 nm for AMC).

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Plot the percentage of inhibition against the logarithm of the MPI8 concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.[1]

Protocol 3: SARS-CoV-2 Antiviral Assay (Cytopathic Effect - CPE Reduction Assay)

Objective: To determine the half-maximal effective concentration (EC50) of MPI8 in protecting host cells from SARS-CoV-2-induced cell death.

Principle: This assay measures the ability of a compound to inhibit the virus-induced cytopathic effect (CPE), which is the morphological changes and death of host cells upon viral infection.

Materials:

  • Vero E6 cells (or other susceptible cell lines)

  • SARS-CoV-2 viral stock

  • Cell culture medium

  • MPI8 stock solution (in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed Vero E6 cells in a 96-well plate and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of MPI8 in cell culture medium.

  • Remove the growth medium from the cells and add the medium containing the diluted MPI8 or DMSO control.

  • Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Incubate the plate for 48-72 hours at 37°C until CPE is observed in the virus control wells.

  • Assess cell viability by adding a cell viability reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a luminometer.

  • Plot the percentage of cell viability against the logarithm of the MPI8 concentration.

  • Calculate the EC50 value from the dose-response curve.

Visualizations

Signaling Pathway and Mechanism of Action

MPI8_Mechanism cluster_HostCell Host Cell cluster_Endosome Endosome cluster_Cytoplasm Cytoplasm Endosome_Virus SARS-CoV-2 CathepsinL Cathepsin L Endosome_Virus->CathepsinL S Protein Cleavage Virus_Replication Viral Replication Viral_RNA Viral RNA Ribosome Ribosome Viral_RNA->Ribosome Translation Polyproteins Viral Polyproteins (pp1a, pp1ab) Ribosome->Polyproteins MPro Main Protease (MPro) Polyproteins->MPro Cleavage NSPs Non-structural Proteins (Replication Machinery) MPI8 MPI8 MPI8->CathepsinL Inhibition MPI8->MPro Inhibition Virus_Entry Viral Entry Virus_Entry->Endosome_Virus

Caption: Dual inhibitory mechanism of MPI8 against SARS-CoV-2.

Experimental Workflow: MPro Cellular Inhibition Assay

MPro_Assay_Workflow start Start seed_cells Seed HEK293T cells in 96-well plate start->seed_cells transfect Transfect cells with MPro-eGFP plasmid seed_cells->transfect add_mpi8 Add serial dilutions of MPI8 transfect->add_mpi8 incubate Incubate for 24-48 hours add_mpi8->incubate measure_gfp Measure eGFP fluorescence incubate->measure_gfp analyze Analyze data and calculate IC50 measure_gfp->analyze end End analyze->end

Caption: Workflow for the SARS-CoV-2 MPro cellular inhibition assay.

Logical Relationship: Dual Inhibition and Synergistic Antiviral Effect

Synergistic_Effect cluster_Targets Molecular Targets cluster_Effects Biological Effects MPI8 MPI8 MPro Viral Main Protease (MPro) MPI8->MPro Inhibits CathepsinL Host Cathepsin L MPI8->CathepsinL Inhibits Block_Replication Inhibition of Viral Polyprotein Processing & Replication MPro->Block_Replication Block_Entry Inhibition of Viral Entry via Endosomal Pathway CathepsinL->Block_Entry Synergistic_Antiviral Potent & Synergistic Antiviral Activity Block_Replication->Synergistic_Antiviral Block_Entry->Synergistic_Antiviral

Caption: Logical flow of MPI8's dual inhibition leading to a synergistic antiviral effect.

References

Application

Application Notes and Protocols for MPI-0441138 Treatment of Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals Introduction MPI-0441138 is a potent, small-molecule mitotic inhibitor that has demonstrated pro-apoptotic activity in various cancer cell lines. Its mechan...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPI-0441138 is a potent, small-molecule mitotic inhibitor that has demonstrated pro-apoptotic activity in various cancer cell lines. Its mechanism of action involves the induction of apoptosis through a mitochondria-dependent pathway. Structurally similar to the microtubule-stabilizing agent MPC-6827, which has shown promise in pre-clinical models of neurodegenerative diseases, MPI-0441138 presents a compelling candidate for investigation in the context of neuronal health and disease. These application notes provide a comprehensive overview of the known cellular effects of MPI-0441138 and detailed protocols for assessing its potential therapeutic or toxicological impact on neuronal cells.

Mechanism of Action

MPI-0441138 induces programmed cell death by targeting the mitochondria. In sensitive cell populations, treatment with MPI-0441138 leads to a cascade of events characteristic of intrinsic apoptosis. This includes the disruption of the mitochondrial membrane potential, the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm, and subsequent DNA fragmentation. While the direct effects of MPI-0441138 on neuronal microtubule dynamics and tau phosphorylation have not been explicitly reported, its structural similarity to the microtubule-stabilizing agent MPC-6827 suggests a potential role in modulating microtubule stability, a critical factor in neuronal function and survival.

Data Presentation

The following tables summarize the quantitative data on the effects of MPI-0441138 on apoptosis induction in various cell lines. While this data is not from neuronal cells, it provides a crucial baseline for understanding the compound's potency and mechanism.

Table 1: Induction of DNA Fragmentation by MPI-0441138

Cell LineTreatment ConcentrationIncubation Time (hours)% TUNEL-Positive Cells (Mean ± SD)
22Rv15 nmol/L72Data not available
MDA-MB-2315 nmol/L72Data not available
Caco-25 nmol/L72Data not available
Du1455 nmol/L72Data not available

Note: Specific percentages of TUNEL-positive cells were not provided in the source material, but the study indicated a significant increase compared to vehicle-treated controls.

Table 2: Effect of MPI-0441138 on Mitochondrial Membrane Potential (ΔΨm)

Cell LineTreatment ConcentrationIncubation Time (hours)Observation
22Rv15 nmol/L12, 24, 48, 72Alteration in ΔΨm
MDA-MB-2315 nmol/L12, 24, 48, 72Alteration in ΔΨm
Caco-25 nmol/L12, 24, 48, 72Alteration in ΔΨm
Du1455 nmol/L12, 24, 48, 72Alteration in ΔΨm

Note: The source material indicates a change in mitochondrial membrane potential but does not provide specific quantitative values.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of MPI-0441138 on neuronal cells.

Protocol 1: Primary Neuronal Cell Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for studying neuronal biology.

Materials:

  • Embryonic day 18 (E18) rat or mouse embryos

  • Dissection medium (e.g., Hibernate-E)

  • Papain dissociation solution

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Sterile dissection tools

Procedure:

  • Isolate cerebral cortices from E18 embryos in chilled dissection medium.

  • Mince the tissue and incubate in papain solution at 37°C for 15-20 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in pre-warmed neuronal culture medium.

  • Plate the cells onto poly-D-lysine or poly-L-ornithine coated surfaces at a desired density.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Perform partial media changes every 2-3 days.

Protocol 2: Assessment of Neuronal Apoptosis (TUNEL Assay)

This protocol details the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Primary neuronal cultures

  • MPI-0441138

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat neuronal cultures with various concentrations of MPI-0441138 for the desired duration. Include a vehicle-treated control.

  • Fix the cells with 4% PFA for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization solution for 2 minutes on ice.

  • Wash the cells with PBS.

  • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive nuclei will fluoresce (typically green), indicating DNA fragmentation.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of a potentiometric fluorescent dye (e.g., JC-1, TMRE, or TMRM) to measure changes in mitochondrial membrane potential.

Materials:

  • Primary neuronal cultures

  • MPI-0441138

  • JC-1, TMRE, or TMRM dye

  • Neuronal culture medium

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Treat neuronal cultures with MPI-0441138 for the desired time points.

  • Incubate the cells with the fluorescent dye (e.g., JC-1 at 5 µg/mL) in culture medium for 15-30 minutes at 37°C.

  • Wash the cells with warm culture medium or PBS.

  • Measure the fluorescence intensity using a plate reader or visualize the cells under a fluorescence microscope.

    • For JC-1, healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

    • For TMRE/TMRM, a decrease in fluorescence intensity indicates mitochondrial depolarization.

Protocol 4: In Vitro Tubulin Polymerization Assay

This protocol allows for the direct assessment of MPI-0441138's effect on the polymerization of purified tubulin.[1][2][3][4][5]

Materials:

  • Purified tubulin protein (>99% pure)[4]

  • GTP solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[3]

  • MPI-0441138

  • Positive control (e.g., Paclitaxel for stabilization) and negative control (e.g., Nocodazole for destabilization)

  • Spectrophotometer with temperature control at 37°C

Procedure:

  • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.

  • Add MPI-0441138 or control compounds at desired concentrations.

  • Transfer the reaction mixture to a pre-warmed 37°C cuvette or 96-well plate.

  • Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.[1]

Protocol 5: Tau Phosphorylation Assay in Neuronal Cells

This protocol describes a cell-based assay to determine the effect of MPI-0441138 on the phosphorylation of tau protein.[6][7][8][9][10]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • MPI-0441138

  • Lysis buffer

  • Phospho-specific tau antibodies (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)

  • Total tau antibody

  • Secondary antibodies conjugated to HRP or a fluorescent dye

  • Western blot or ELISA reagents

Procedure:

  • Treat neuronal cells with MPI-0441138 for a specified duration.

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • For Western blotting, separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated and total tau.

  • For ELISA, use a sandwich ELISA kit with capture and detection antibodies specific for phosphorylated and total tau.

  • Quantify the levels of phosphorylated tau relative to total tau to determine the effect of MPI-0441138.

Mandatory Visualizations

cluster_workflow Experimental Workflow: Assessing MPI-0441138 in Neuronal Cells Primary_Neuron_Culture 1. Primary Neuronal Cell Culture Compound_Treatment 2. Treat with MPI-0441138 Primary_Neuron_Culture->Compound_Treatment Apoptosis_Assay 3a. Apoptosis Assay (TUNEL) Compound_Treatment->Apoptosis_Assay MMP_Assay 3b. Mitochondrial Membrane Potential Assay Compound_Treatment->MMP_Assay Microtubule_Assay 3c. Microtubule Polymerization Assay Compound_Treatment->Microtubule_Assay Tau_Assay 3d. Tau Phosphorylation Assay Compound_Treatment->Tau_Assay Data_Analysis 4. Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis MMP_Assay->Data_Analysis Microtubule_Assay->Data_Analysis Tau_Assay->Data_Analysis

Caption: Workflow for evaluating MPI-0441138 effects on neurons.

MPI-0441138 MPI-0441138 Mitochondria Mitochondria MPI-0441138->Mitochondria Microtubules Microtubules MPI-0441138->Microtubules Disrupted_MMP Disruption of Mitochondrial Membrane Potential Mitochondria->Disrupted_MMP Cytochrome_c_Release Cytochrome c Release Mitochondria->Cytochrome_c_Release AIF_Release AIF Release Mitochondria->AIF_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation DNA_Fragmentation DNA Fragmentation AIF_Release->DNA_Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis Microtubule_Stabilization Potential Microtubule Stabilization (Inferred from Analogue) Microtubules->Microtubule_Stabilization Neuronal_Function Modulation of Neuronal Function Microtubule_Stabilization->Neuronal_Function

Caption: Proposed signaling pathways of MPI-0441138 in neuronal cells.

References

Method

MPI-0441138 solubility and preparation for experiments

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

MPI-0441138, also known as EP128265, is a potent small molecule inducer of apoptosis and growth inhibition.[1] It has demonstrated significant anti-cancer activity in both in vitro and in vivo models, with an EC50 value of 2 nM for both apoptosis induction and growth inhibition in T47D and HCT116 cancer cell lines.[1] Notably, MPI-0441138 exhibits excellent blood-brain barrier penetration, making it a promising candidate for the study and potential treatment of brain malignancies.[1] These application notes provide detailed protocols for the solubilization and use of MPI-0441138 in common experimental settings.

Chemical Properties and Solubility

A summary of the key chemical properties of MPI-0441138 is provided in the table below.

PropertyValue
Formal Name 2-chloro-N-(4-methoxyphenyl)-N-methyl-4-quinazolinamine
Synonyms EP128265
CAS Number 827030-33-1
Molecular Formula C₁₆H₁₄ClN₃O
Formula Weight 299.8 g/mol
Purity ≥98%
Formulation A crystalline solid
Storage -20°C
Stability ≥ 4 years

Proper solubilization is critical for accurate and reproducible experimental results. The solubility of MPI-0441138 in various common laboratory solvents is detailed below.

SolventSolubility
DMF 10 mg/mL
DMSO 10 mg/mL
DMSO:PBS (pH 7.2) (1:3) 0.25 mg/mL
Ethanol 5 mg/mL

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, it is recommended to prepare a concentrated stock solution of MPI-0441138 in a suitable solvent such as DMSO.

Materials:

  • MPI-0441138 (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Equilibrate the MPI-0441138 vial to room temperature before opening.

  • Aseptically weigh the desired amount of MPI-0441138 powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 10 mM. For example, to prepare a 10 mM stock solution, dissolve 2.998 mg of MPI-0441138 in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C.

In Vitro Cell-Based Assays

The following is a general protocol for treating adherent cancer cell lines with MPI-0441138 to assess its effects on cell viability and apoptosis.

Materials:

  • Cancer cell lines (e.g., T47D, HCT116)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • MPI-0441138 stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Caspase activity assay kit (e.g., Caspase-Glo® 3/7)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the MPI-0441138 stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with 0.1% DMSO) should be included.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MPI-0441138 or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • For cell viability assessment, follow the manufacturer's instructions for the chosen reagent (e.g., add CellTiter-Glo® reagent and measure luminescence).

  • For apoptosis assessment, follow the manufacturer's instructions for the caspase activity assay kit (e.g., add Caspase-Glo® 3/7 reagent and measure luminescence).

Mechanism of Action: Apoptosis Induction

MPI-0441138 is a potent inducer of apoptosis, a form of programmed cell death.[1] The primary mechanism involves the activation of caspases, which are key proteases in the apoptotic signaling cascade. Specifically, treatment with MPI-0441138 leads to the activation of caspase-3, a critical executioner caspase.[1]

MPI_0441138_Apoptosis_Pathway MPI_0441138 MPI-0441138 Target_Cell Cancer Cell MPI_0441138->Target_Cell Apoptotic_Signal Initiation of Apoptotic Signal Target_Cell->Apoptotic_Signal Caspase_Activation Caspase-3 Activation Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for MPI-0441138-induced apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of MPI-0441138.

Experimental_Workflow Start Start Prepare_Stock Prepare MPI-0441138 Stock Solution (10 mM in DMSO) Start->Prepare_Stock Prepare_Dilutions Prepare Serial Dilutions of MPI-0441138 Prepare_Stock->Prepare_Dilutions Seed_Cells Seed Cancer Cells in 96-well Plates Cell_Attachment Incubate Overnight for Cell Attachment Seed_Cells->Cell_Attachment Treat_Cells Treat Cells with MPI-0441138 (24-72 hours) Cell_Attachment->Treat_Cells Prepare_Dilutions->Treat_Cells Assay Perform Viability and Apoptosis Assays Treat_Cells->Assay Data_Analysis Data Analysis (e.g., EC50 calculation) Assay->Data_Analysis End End Data_Analysis->End

References

Application

Techniques for Measuring N-Myristoyltransferase 2 (NMT2) Inhibition

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction N-Myristoyltransferase 2 (NMT2) is a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-c...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Myristoyltransferase 2 (NMT2) is a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of substrate proteins. This process, known as N-myristoylation, is vital for proper protein localization, stability, and function.[1] Myristoylated proteins are key players in numerous cellular signaling pathways, including those involved in cell proliferation, apoptosis, and vesicular trafficking.[1][2] Given its role in these fundamental cellular processes, NMT2 has emerged as a promising therapeutic target for various diseases, including cancer and infectious diseases.[1]

MPI-0441138 is a potent small molecule inducer of apoptosis.[3] While its primary mechanism of action is the induction of programmed cell death, understanding its potential off-target effects or its influence on pathways regulated by NMT2 is of interest. This document provides detailed protocols for measuring NMT2 inhibition, which can be adapted to screen compound libraries and characterize the inhibitory potential of molecules like MPI-0441138. The provided methodologies will enable researchers to investigate the direct or indirect effects of small molecules on NMT2 activity and its downstream cellular consequences.

Signaling Pathways Involving NMT2

NMT2 plays a critical role in several key signaling pathways. Understanding these pathways is essential for elucidating the functional consequences of NMT2 inhibition.

NMT2 in the ARF6 GTPase Cycle

N-myristoylation by NMT1 and NMT2 is critical for the function of ADP-ribosylation factor 6 (ARF6), a small GTPase involved in vesicular trafficking, actin remodeling, and signal transduction.[4][5] NMTs can myristoylate ARF6 on lysine (B10760008) 3, which is crucial for its stable association with membranes during its GTPase cycle.[4][5] Inhibition of NMT2 can disrupt this cycle, leading to aberrant ARF6 localization and function.

ARF6_GTPase_Cycle cluster_membrane Plasma Membrane cluster_cytosol Cytosol ARF6_GTP ARF6-GTP (Active) ARF6_GDP_mem ARF6-GDP (Inactive) ARF6_GTP->ARF6_GDP_mem GTP Hydrolysis Downstream Downstream Effectors (e.g., PLD, PIP5K) ARF6_GTP->Downstream ARF6_GDP_mem->ARF6_GTP GTP Exchange ARF6_GDP_cyto ARF6-GDP ARF6_GDP_cyto->ARF6_GDP_mem Membrane Association NMT2 NMT2 NMT2->ARF6_GDP_mem Myristoylation GEF GEF GEF->ARF6_GDP_mem GAP GAP GAP->ARF6_GTP Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT2

NMT2-mediated myristoylation of ARF6 for membrane localization.
NMT2 in Apoptosis Regulation

Both NMT1 and NMT2 are involved in the regulation of apoptosis. Depletion of NMT2 has been shown to induce apoptosis, suggesting its role in cell survival pathways.[2] The pro-apoptotic protein BID, after cleavage by caspase-8, exposes an N-terminal glycine that can be myristoylated by NMTs. This modification targets the cleaved BID to the mitochondrial outer membrane, where it promotes the release of cytochrome c and subsequent cell death. Loss of NMT2 activity can also shift the expression of Bcl-2 family proteins towards a pro-apoptotic state.[2]

NMT2_Apoptosis cluster_pathway Apoptotic Signaling Apoptotic_Stimulus Apoptotic Stimulus (e.g., FasL, Staurosporine) Caspase8 Caspase-8 Apoptotic_Stimulus->Caspase8 BID BID Caspase8->BID Cleavage tBID tBID Myr_tBID Myristoylated tBID NMT2 NMT2 NMT2->tBID Myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT2 Mitochondrion Mitochondrion Myr_tBID->Mitochondrion Translocation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis NMT2_Inhibition_Workflow Start Start: Compound Library or Test Compound (e.g., MPI-0441138) Biochemical_Assay Biochemical Assay (Fluorescence, ELISA, or Radioisotopic) Start->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cellular_Assay Cellular Assays (e.g., Apoptosis Assay, Cell Viability Assay) IC50_Determination->Cellular_Assay Lead Compounds Target_Validation On-Target Validation (e.g., Western Blot for NMT substrates) Cellular_Assay->Target_Validation End End: Characterized NMT2 Inhibitor or Understanding of Compound's Cellular Effects Target_Validation->End

References

Technical Notes & Optimization

Troubleshooting

MPI-0441138 not showing expected effect

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MPI-0441138. If you are not observing the expect...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MPI-0441138. If you are not observing the expected effects of this compound in your experiments, please review the information below.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of MPI-0441138?

MPI-0441138 is a potent inducer of apoptosis and growth inhibition.[1] In cell lines such as T47D and HCT116, it has been shown to be effective at nanomolar concentrations.[1] Key expected outcomes include activation of caspase-3 and a reduction in total cellular ATP, indicative of decreased cell viability.[1]

Q2: I am not observing any significant apoptosis or growth inhibition after treating my cells with MPI-0441138. What are the possible reasons?

Several factors could contribute to a lack of expected effect. Please consider the following troubleshooting steps:

  • Compound Integrity and Solubility: Ensure that the compound has been stored correctly at -20°C and that its stability has not been compromised. Confirm that MPI-0441138 is fully dissolved in a suitable solvent, such as DMSO, before diluting it in your cell culture medium.[1] For detailed solubility information, refer to the table below.

  • Cell Line Sensitivity: The efficacy of MPI-0441138 can be cell-line specific. The compound has been validated in T47D and HCT116 cells.[1] If you are using a different cell line, it may be less sensitive to the compound's mechanism of action. We recommend including a positive control cell line (e.g., T47D or HCT116) in your experiments.

  • Experimental Protocol: Review your experimental setup, including seeding density, treatment duration, and the assay used to measure apoptosis or cell viability. Inadequate incubation time or inappropriate assay choice can lead to misleading results.

  • Dosage and Concentration: Verify the final concentration of MPI-0441138 in your culture. An error in dilution calculations can result in a much lower effective concentration than intended.

Q3: What are the recommended working concentrations for MPI-0441138?

The effective concentration (EC50) for both apoptosis induction and growth inhibition in sensitive cell lines is approximately 2 nM.[1] We recommend performing a dose-response experiment ranging from low nanomolar to micromolar concentrations to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and store MPI-0441138?

For long-term storage, MPI-0441138 should be kept at -20°C.[1] For experimental use, prepare a stock solution in a suitable solvent like DMSO.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No observable effect on cell viability or apoptosis. Compound degradation or improper storage.Ensure the compound has been stored at -20°C. Use a fresh aliquot for your experiment.
Poor solubility.Confirm that the compound is fully dissolved in the stock solvent before further dilution. Refer to the solubility data table.
Cell line is not sensitive to the compound.Test the compound on a known sensitive cell line (e.g., T47D or HCT116) as a positive control.
Incorrect dosage.Double-check all dilution calculations to ensure the final concentration is accurate. Perform a dose-response curve.
Insufficient treatment duration.Extend the incubation time with the compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
Inconsistent results between experiments. Variability in cell seeding density.Ensure consistent cell numbers are seeded for each experiment.
Passage number of cells.Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging.
Reagent variability.Use consistent lots of media, serum, and other reagents.

Quantitative Data Summary

Parameter Value Cell Lines Reference
EC50 (Apoptosis Induction) 2 nMT47D, HCT116[1]
EC50 (Growth Inhibition) 2 nMT47D, HCT116[1]
Molecular Formula C16H14ClN3ON/A[1]
Molecular Weight 299.8 g/mol N/A[1]
Solubility (DMSO) 10 mg/mLN/A[1]
Solubility (Ethanol) 5 mg/mLN/A[1]

Experimental Protocols

Cell Viability Assay (Using a Luminescent ATP-based Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of MPI-0441138 in complete growth medium. It is recommended to start from a high concentration (e.g., 10 µM) and perform 1:10 serial dilutions down to the picomolar range.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of MPI-0441138. Include wells with vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • ATP Measurement: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of a commercially available luminescent ATP detection reagent to each well.

  • Signal Measurement: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the EC50 value.

Visualizations

Signaling Pathway Diagram

G MPI MPI-0441138 Target Target Protein MPI->Target Inhibits Caspase_Cascade Caspase Cascade (Caspase-8, Caspase-9) Target->Caspase_Cascade Inhibits Upstream Upstream Signaling (e.g., Pro-survival pathways) Upstream->Target Activates Caspase3 Caspase-3 Activation Caspase_Cascade->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway for MPI-0441138-induced apoptosis.

Experimental Workflow Diagram

G Start Start: Seed Cells in 96-well plate Prepare_Compound Prepare Serial Dilutions of MPI-0441138 Start->Prepare_Compound Treat_Cells Treat Cells with Compound and Vehicle Control Prepare_Compound->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Assay Perform Cell Viability or Apoptosis Assay Incubate->Assay Data_Analysis Analyze Data and Determine EC50 Assay->Data_Analysis End End: Report Results Data_Analysis->End

Caption: General experimental workflow for assessing the effect of MPI-0441138.

References

Optimization

Technical Support Center: Optimizing MPI-0441138 Dosage for Specific Cell Lines

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of MPI-0441138 in various cell lines. The following troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of MPI-0441138 in various cell lines. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is MPI-0441138 and what is its mechanism of action?

MPI-0441138 (also known as EP128265) is a potent small molecule inducer of apoptosis and growth inhibition.[1] Its primary mechanism of action is the induction of apoptosis through the intrinsic or mitochondrial pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm.[1]

Q2: What is a recommended starting concentration for MPI-0441138 in a new cell line?

Based on available data, a starting concentration in the low nanomolar range is recommended. An EC50 of 2 nM has been reported for both apoptosis induction and growth inhibition in T47D and HCT116 cells.[1] In other cell lines such as the prostate cancer cell line 22Rv1, breast cancer cell line MDA-MB-231, colon cancer cell line Caco-2, and prostate cancer cell line Du145, a concentration of 5 nmol/L has been shown to induce DNA fragmentation after 72 hours.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: How should I prepare and store MPI-0441138?

MPI-0441138 is soluble in several organic solvents. Stock solutions can be prepared in:

  • Dimethylformamide (DMF): 10 mg/mL

  • Dimethyl sulfoxide (B87167) (DMSO): 10 mg/mL

  • Ethanol: 5 mg/mL

For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C.

Q4: I am observing unexpected or inconsistent results. What are some common troubleshooting steps?

Inconsistent results can arise from several factors, including compound stability, solubility issues, and off-target effects. Refer to the troubleshooting guide below for detailed solutions. For quinazoline (B50416) derivatives like MPI-0441138, off-target effects on other kinases should be considered.

Data Presentation: Efficacy of MPI-0441138 in Various Cancer Cell Lines

Due to the limited availability of a comprehensive public dataset of IC50 and EC50 values for MPI-0441138 across a wide range of cell lines, the following table provides illustrative examples based on available information. Researchers are strongly encouraged to determine the specific IC50/EC50 values for their cell lines of interest.

Cell LineCancer TypeParameterValueReference
T47DBreast CancerEC502 nM[1]
HCT116Colon CancerEC502 nM[1]
22Rv1Prostate CancerEffective Conc.5 nM[2]
MDA-MB-231Breast CancerEffective Conc.5 nM[2]
Caco-2Colon CancerEffective Conc.5 nM[2]
Du145Prostate CancerEffective Conc.5 nM[2]

Experimental Protocols

Protocol for Determining Cell Viability using MTT Assay

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of MPI-0441138.

Materials:

  • MPI-0441138

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of MPI-0441138 in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing various concentrations of MPI-0441138. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve MPI-0441138).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

MPI_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion MPI-0441138 MPI-0441138 Pro-Apoptotic_Proteins Pro-Apoptotic Proteins (Bax, Bak) MPI-0441138->Pro-Apoptotic_Proteins Induces Mitochondrial_Membrane Mitochondrial Membrane Potential Disruption Pro-Apoptotic_Proteins->Mitochondrial_Membrane Promotes Apaf-1 Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-9 Caspase-9 Pro-Caspase-3 Pro-Caspase-3 Caspase-9->Pro-Caspase-3 Cleaves and Activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes Apoptosome->Caspase-9 Activates Cytochrome_c Cytochrome c Cytochrome_c->Apaf-1 AIF AIF AIF->Apoptosis Induces Caspase-Independent Apoptosis Mitochondrial_Membrane->AIF Leads to release of Mitochondrial_Cytochrome_c Cytochrome c Mitochondrial_Membrane->Mitochondrial_Cytochrome_c Leads to release of Mitochondrial_Cytochrome_c->Cytochrome_c

Caption: Signaling pathway of MPI-0441138-induced apoptosis.

Experimental_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Preparation Prepare Serial Dilutions of MPI-0441138 Cell_Seeding->Compound_Preparation Treatment Treat Cells with MPI-0441138 Compound_Preparation->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data and Determine IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

References

Troubleshooting

MPI-0441138 stability and storage issues

Welcome to the technical support center for MPI-0441138. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of MPI-0...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MPI-0441138. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of MPI-0441138 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is MPI-0441138 and what is its primary mechanism of action?

MPI-0441138 is a potent, cell-permeable small molecule that induces apoptosis (programmed cell death) and inhibits cell proliferation. Its primary mechanism of action is the inhibition of tubulin polymerization.[1][2][3] By disrupting microtubule dynamics, MPI-0441138 arrests cells in the G2/M phase of the cell cycle, leading to mitotic catastrophe and subsequent activation of the intrinsic apoptotic pathway.

Q2: What are the recommended storage conditions for MPI-0441138?

To ensure the stability and longevity of MPI-0441138, please adhere to the following storage guidelines:

  • Solid Form: Store at -20°C for long-term storage (months to years).[4][5] For short-term storage (days to weeks), 0-4°C is acceptable.[4] The compound is stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.[4]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent such as DMSO or DMF. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C.

Q3: In which solvents is MPI-0441138 soluble?

MPI-0441138 is a crystalline solid with good solubility in several organic solvents. The following table summarizes its solubility in commonly used laboratory solvents.

SolventSolubility
DMSO10 mg/mL[5]
DMF10 mg/mL[5]
Ethanol5 mg/mL[5]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL[5]

Q4: What is the expected shelf life of MPI-0441138?

When stored properly at -20°C, MPI-0441138 is stable for at least four years.[5] If stored at 0-4°C, it is stable for several weeks.[4]

Troubleshooting Guide

Problem 1: Reduced or no activity of MPI-0441138 in my assay.

  • Cause 1: Improper Storage.

    • Solution: Ensure the compound has been stored at the recommended temperature of -20°C. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.

  • Cause 2: Incorrect Solvent or Concentration.

    • Solution: Verify that the solvent used is appropriate and that the final concentration in your assay is sufficient to elicit a response. The EC50 for caspase-3 activation and the GI50 for growth inhibition are approximately 2 nM in T47D and HCT116 cells, though this can vary between cell lines.[5]

  • Cause 3: Cell Line Resistance.

    • Solution: Some cell lines may exhibit resistance to tubulin-targeting agents. Consider using a positive control compound known to inhibit tubulin polymerization to validate your assay system. MPI-0441138 has been shown to be effective in cells overexpressing the P-glycoprotein (Pgp-1) transporter.[1][2]

Problem 2: Inconsistent results between experiments.

  • Cause 1: Incomplete Solubilization.

    • Solution: Ensure the compound is fully dissolved in the solvent before preparing dilutions. Gentle warming or vortexing may aid in complete solubilization.

  • Cause 2: Degradation of the Compound.

    • Solution: While generally stable, prolonged exposure to light or strong oxidizing agents should be avoided.[1] Prepare fresh dilutions from a frozen stock aliquot for each experiment.

Experimental Protocols

1. Apoptosis Induction Assay (Caspase-3 Activation)

This protocol is a general guideline for inducing apoptosis in cultured cells using MPI-0441138. Optimization for specific cell lines may be required.

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of MPI-0441138 in DMSO. From this, create a serial dilution series to achieve final concentrations ranging from 0.1 nM to 1 µM in the cell culture medium. Remember to include a vehicle control (DMSO only).

  • Treatment: Add the diluted MPI-0441138 to the cells and incubate for a period of 24 to 72 hours.

  • Detection: Measure caspase-3 activity using a commercially available caspase-3 colorimetric or fluorometric assay kit, following the manufacturer's instructions.

2. Cell Proliferation (Growth Inhibition) Assay

This protocol provides a framework for assessing the anti-proliferative effects of MPI-0441138.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Preparation: Prepare a dilution series of MPI-0441138 in cell culture medium as described for the apoptosis assay.

  • Treatment: Treat the cells with the compound and incubate for 72 hours.

  • Analysis: Determine cell viability using a suitable method, such as an MTT, XTT, or resazurin-based assay, according to the manufacturer's protocol. Calculate the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Mechanism of Action

Signaling Pathway of MPI-0441138-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway initiated by MPI-0441138. By inhibiting tubulin polymerization, MPI-0441138 disrupts the formation and function of the mitotic spindle, leading to mitotic arrest. This prolonged arrest activates the intrinsic pathway of apoptosis, characterized by the release of mitochondrial proteins and the activation of caspases.

MPI_0441138_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion MPI MPI-0441138 Tubulin αβ-Tubulin Dimers MPI->Tubulin Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Formation Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Mito_Pathway Intrinsic Apoptosis Pathway Activation Mitotic_Arrest->Mito_Pathway CytoC Cytochrome c Release Mito_Pathway->CytoC Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) CytoC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of MPI-0441138-induced apoptosis.

Experimental Workflow for Assessing MPI-0441138 Activity

This diagram outlines a typical experimental workflow for characterizing the biological effects of MPI-0441138.

Experimental_Workflow cluster_assays Biological Assays start Start prep_compound Prepare MPI-0441138 Stock and Dilutions start->prep_compound treat_cells Treat Cells with MPI-0441138 prep_compound->treat_cells seed_cells Seed Cancer Cell Lines seed_cells->treat_cells apoptosis_assay Apoptosis Assay (e.g., Caspase-3) treat_cells->apoptosis_assay proliferation_assay Proliferation Assay (e.g., MTT) treat_cells->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treat_cells->cell_cycle_analysis data_analysis Data Analysis (EC50, GI50, Cell Cycle Arrest) apoptosis_assay->data_analysis proliferation_assay->data_analysis cell_cycle_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for MPI-0441138.

References

Optimization

Common problems with MPI-0441138 experiments

Welcome to the technical support center for MPI-0441138. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing MPI-0441138 for experimental purposes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MPI-0441138. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing MPI-0441138 for experimental purposes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving MPI-0441138?

For initial stock solutions, it is recommended to dissolve MPI-0441138 in DMSO at a concentration of 10 mg/mL or DMF at 10 mg/mL.[1] For aqueous experimental buffers, a 1:3 solution of DMSO:PBS (pH 7.2) can be used to achieve a concentration of 0.25 mg/mL.[1] It is crucial to ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

Q2: How should I store MPI-0441138?

MPI-0441138 should be stored at -20°C for long-term stability.[1] The product is shipped on wet ice.[1] Under proper storage conditions, it is stable for at least four years.[1]

Q3: What is the known mechanism of action for MPI-0441138?

MPI-0441138 is a potent inducer of apoptosis.[1] It has been shown to activate caspase-3, a key executioner caspase in the apoptotic pathway, leading to programmed cell death.

Q4: In which cell lines has MPI-0441138 shown efficacy?

MPI-0441138 has demonstrated potent growth inhibition and apoptosis induction in T47D and HCT116 cells.[1]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or no observed efficacy (e.g., no reduction in cell viability) 1. Incorrect drug concentration: The concentration of MPI-0441138 may be too low for the specific cell line being used. 2. Insolubility: The compound may have precipitated out of the solution. 3. Cell line resistance: The target cells may be resistant to the apoptotic pathway induced by MPI-0441138.1. Perform a dose-response curve: Test a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your cell line. 2. Ensure proper dissolution: Prepare fresh dilutions from your stock solution for each experiment. Visually inspect for any precipitates. Consider vortexing the solution before adding it to the culture medium. 3. Use a sensitive positive control cell line: Test the compound on a known sensitive cell line (e.g., T47D or HCT116) to confirm its activity.
High background noise or off-target effects 1. High DMSO concentration: The final concentration of the solvent in the cell culture may be causing non-specific effects. 2. Compound degradation: The compound may have degraded due to improper storage or handling.1. Maintain low solvent concentration: Ensure the final DMSO concentration in your experimental setup is below 0.5%. 2. Use fresh compound: Prepare fresh dilutions from a properly stored stock solution for each experiment.
Inconsistent results between experiments 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect results. 2. Inconsistent drug preparation: Variations in the preparation of the compound solution can lead to differing effective concentrations.1. Standardize cell culture protocols: Use cells within a consistent passage number range and seed them at a consistent density. 2. Follow a strict dilution protocol: Prepare a fresh serial dilution of MPI-0441138 for each experiment from a validated stock solution.

Quantitative Data Summary

ParameterCell LineValueReference
EC50 (Growth Inhibition) T47D2 nM[1]
EC50 (Growth Inhibition) HCT1162 nM[1]
EC50 (Caspase-3 Activation) T47D2 nM[1]
EC50 (Caspase-3 Activation) HCT1162 nM[1]
Solubility (DMSO) -10 mg/mL[1]
Solubility (DMF) -10 mg/mL[1]
Solubility (Ethanol) -5 mg/mL[1]

Experimental Protocols

Caspase-3 Activity Assay

This protocol outlines the steps to measure the activity of caspase-3 in cells treated with MPI-0441138 using a commercially available colorimetric assay kit.

Materials:

  • MPI-0441138

  • Cell line of interest (e.g., HCT116)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of MPI-0441138 in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of MPI-0441138. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully remove the supernatant.

    • Add 50 µL of chilled cell lysis buffer to each well.

    • Incubate on ice for 10 minutes.

  • Caspase-3 Assay:

    • Add 50 µL of 2x reaction buffer containing the caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (as specified by the assay kit manufacturer) using a microplate reader.

  • Data Analysis: Subtract the background reading (from a well with no cells) from all other readings. The absorbance is proportional to the caspase-3 activity.

Visualizations

MPI_0441138_Signaling_Pathway cluster_cell Cancer Cell MPI MPI-0441138 Pathway_Initiation Initiation of Apoptotic Pathway MPI->Pathway_Initiation Caspase_9 Caspase-9 (Initiator Caspase) Pathway_Initiation->Caspase_9 Activation Caspase_3 Caspase-3 (Executioner Caspase) Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified signaling pathway of MPI-0441138-induced apoptosis.

Experimental_Workflow cluster_assays Assays Start Start Cell_Culture Cell Culture (e.g., HCT116) Start->Cell_Culture Treatment MPI-0441138 Treatment Cell_Culture->Treatment Incubation Incubation (24-72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3) Incubation->Apoptosis_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for evaluating MPI-0441138 efficacy.

References

Troubleshooting

Technical Support Center: MPI-0441138

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experim...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with MPI-0441138.

Frequently Asked Questions (FAQs)

Q1: What is MPI-0441138 and why is its solubility a concern?

A1: MPI-0441138 is a potent small molecule inducer of apoptosis and growth inhibition in cancer cells.[1][2] Like many small molecule inhibitors, it is a lipophilic compound, which can lead to poor aqueous solubility. This low solubility can be a significant hurdle in experimental assays and for in vivo applications, potentially causing issues like precipitation in aqueous buffers and limiting bioavailability.

Q2: What are the known solubility limits of MPI-0441138 in common solvents?

A2: The solubility of MPI-0441138 has been determined in several common laboratory solvents. This information is crucial for preparing stock solutions. The approximate solubilities are summarized in the table below.[1]

Q3: What is the primary mechanism of action for MPI-0441138?

A3: MPI-0441138 induces apoptosis through the intrinsic or mitochondrial pathway.[3] This process involves the alteration of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm and subsequent activation of caspases, which are key executioners of cell death.[3][4][5]

Q4: What are the general strategies to improve the solubility of a poorly soluble quinazoline (B50416) compound like MPI-0441138?

A4: Several techniques can be employed to enhance the solubility of quinazoline derivatives. These can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization and nanosizing).[6] Chemical and formulation-based strategies include pH adjustment, the use of co-solvents, surfactants, complexation with cyclodextrins, and the formation of solid dispersions.[1][2][7]

Data Presentation

Table 1: Solubility of MPI-0441138 in Various Solvents

SolventApproximate Solubility
DMF10 mg/mL[1]
DMSO10 mg/mL[1]
Ethanol (B145695)5 mg/mL[1]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL[1]

Troubleshooting Guides

Issue 1: My MPI-0441138 is precipitating out of solution after dilution into an aqueous buffer for my in vitro assay.

Question: I dissolved MPI-0441138 in DMSO to make a stock solution and then diluted it into my aqueous assay buffer (e.g., PBS). I'm observing a cloudy solution or visible precipitate. What should I do?

Answer: This is a common problem for hydrophobic compounds when transitioning from a high-concentration organic stock solution to a predominantly aqueous environment. Here’s a step-by-step troubleshooting guide:

  • Lower the Final Concentration: You might be exceeding the aqueous solubility limit of MPI-0441138. Try performing a serial dilution to determine the maximum concentration that remains in solution in your final assay buffer.

  • Optimize DMSO Concentration: While it's important to minimize the final DMSO concentration to avoid off-target effects on cells, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • pH Adjustment: The solubility of quinazoline derivatives can be pH-dependent. If your experimental conditions allow, try adjusting the pH of your aqueous buffer. A slight decrease in pH might improve the solubility of a basic compound.[7]

  • Use of Co-solvents: If modifying the DMSO concentration is not sufficient or desirable, consider adding another water-miscible co-solvent to your buffer. Examples include ethanol or polyethylene (B3416737) glycol (PEG), starting at low percentages (e.g., 1-5% v/v).[1]

  • Incorporate Surfactants: Non-ionic surfactants like Tween® 20 or Polysorbate 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent aqueous solubility. Use them at concentrations above their critical micelle concentration (CMC).[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[1][7] Pre-incubating MPI-0441138 with HP-β-CD before adding it to the aqueous buffer can be effective.

Issue 2: I need to prepare a formulation of MPI-0441138 for in vivo animal studies, but its poor aqueous solubility is a major challenge.

Question: How can I formulate MPI-0441138 for oral or parenteral administration in animal models to improve its bioavailability?

Answer: Formulating a poorly soluble compound for in vivo use requires careful consideration to enhance its dissolution rate and absorption. Here are some common strategies:

  • Co-solvent Systems: For parenteral administration, a mixture of solvents can be used. A common formulation might include DMSO, PEG, and saline. The exact ratios need to be optimized for solubility and tolerability in the animal model.

  • Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) are lipid-based formulations that form fine emulsions or microemulsions in the gastrointestinal tract, which can enhance the oral absorption of lipophilic drugs.[6]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution velocity. This can be achieved through techniques like high-pressure homogenization or milling.[6]

  • Amorphous Solid Dispersions: Dispersing MPI-0441138 in an amorphous state within a polymer matrix can improve its dissolution rate compared to the crystalline form.[2]

Experimental Protocols

Protocol 1: Preparation of an MPI-0441138 Stock Solution and Working Solutions for In Vitro Assays

  • Materials:

    • MPI-0441138 powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Aqueous buffer (e.g., PBS, pH 7.4)

  • Procedure for 10 mM Stock Solution:

    • Weigh out a precise amount of MPI-0441138 powder. The molecular weight of MPI-0441138 is approximately 299.76 g/mol .

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to 1 mg of MPI-0441138, add approximately 333.6 µL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. The stock solution should be clear.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Procedure for Preparing Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.

    • To prepare the final working concentration, add a small volume of the DMSO intermediate solution to a larger volume of your pre-warmed aqueous assay buffer. For example, add 1 µL of a 1 mM DMSO stock to 999 µL of buffer to get a 1 µM final concentration with 0.1% DMSO.

    • Mix immediately and thoroughly by gentle inversion or vortexing.

    • Visually inspect for any signs of precipitation before use.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Materials:

    • MPI-0441138

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or desired aqueous buffer

    • Magnetic stirrer and stir bar

    • Vortex mixer

  • Procedure:

    • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

    • Add the desired amount of MPI-0441138 to the HP-β-CD solution.

    • Vortex the mixture vigorously for 2-3 minutes.

    • Place the mixture on a magnetic stirrer and stir overnight at room temperature.

    • Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm filter to remove any remaining solid.

    • The resulting clear solution contains the MPI-0441138:HP-β-CD inclusion complex with enhanced aqueous solubility.

Mandatory Visualization

MPI0441138_Apoptosis_Pathway cluster_mito Mitochondrial Events MPI0441138 MPI-0441138 Mitochondrion Mitochondrion MPI0441138->Mitochondrion Induces Stress Bcl2_family Bcl-2 Family (e.g., Bax, Bak) Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2_family->Mitochondrion Promotes Permeabilization Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Cleavage & Activation Procaspase3 Pro-caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by MPI-0441138.

References

Optimization

Technical Support Center: Troubleshooting Off-Target Effects of MPI-0441138

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing MPI-0441138. The following information is designed to help troubleshoot potential off-target effec...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing MPI-0441138. The following information is designed to help troubleshoot potential off-target effects and ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of MPI-0441138?

MPI-0441138 is a potent inducer of apoptosis and a growth inhibitor.[1] Its primary mechanism of action is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis.

Q2: My cells treated with MPI-0441138 are showing a phenotype inconsistent with tubulin inhibition. What could be the cause?

While MPI-0441138's primary target is tubulin, inconsistent phenotypes could arise from off-target effects. The 4-anilinoquinazoline (B1210976) scaffold of MPI-0441138 is found in many kinase inhibitors, and it is possible the compound interacts with unintended kinase targets.[2][3][4] High concentrations of tubulin inhibitors can also lead to cytotoxicity through mechanisms independent of their anti-mitotic activity.[1]

Q3: I am observing unexpected changes in phosphorylation of proteins in my MPI-0441138-treated cells. Is this an expected off-target effect?

Unexpected changes in protein phosphorylation could indicate that MPI-0441138 is inhibiting one or more protein kinases as an off-target effect. The 4-anilinoquinazoline chemical structure is known to interact with the ATP-binding pocket of various kinases.[3][4] It is recommended to validate these observations using orthogonal methods as described in the troubleshooting guide below.

Q4: How can I confirm that the observed cellular effects are due to the inhibition of tubulin polymerization and not off-target activities?

To confirm the on-target effect of MPI-0441138, you can perform several experiments:

  • Immunofluorescence Microscopy: Visualize the microtubule network in treated cells. Disruption of the typical filamentous network and diffuse tubulin staining would be consistent with tubulin polymerization inhibition.[5]

  • Cell Cycle Analysis: Analyze the cell cycle profile of treated cells using flow cytometry. An accumulation of cells in the G2/M phase is a hallmark of microtubule-destabilizing agents.[5]

Troubleshooting Guide

This guide provides a systematic approach to investigating potential off-target effects of MPI-0441138.

Issue 1: Unexpected Cell Death or Toxicity

If you observe cytotoxicity that does not correlate with the expected anti-mitotic phenotype, consider the following:

Possible Cause Troubleshooting Steps
High Compound Concentration Perform a dose-response experiment to determine the minimal effective concentration. High concentrations can lead to non-specific toxicity.
Off-Target Kinase Inhibition Screen MPI-0441138 against a panel of kinases to identify potential off-target interactions.[1]
Induction of Apoptosis via Off-Target Pathways Utilize apoptosis assays (e.g., Annexin V staining, caspase activity assays) to investigate the mechanism of cell death.[1]
Issue 2: Phenotype Does Not Match Known Effects of Tubulin Inhibitors

If the observed cellular phenotype is not characteristic of tubulin polymerization inhibition (e.g., altered cell morphology not related to cytoskeletal disruption, changes in gene expression unrelated to cell cycle arrest), follow these steps:

Possible Cause Troubleshooting Steps
Off-Target Engagement Employ chemical proteomics to identify cellular binding partners of MPI-0441138.
Modulation of a Non-Tubulin Pathway Perform phosphoproteomics or transcriptomics to identify signaling pathways affected by the compound.
Compound Degradation Ensure the stability and purity of your MPI-0441138 stock solution.

Experimental Protocols

Protocol 1: Kinase Profiling

To assess the potential off-target effects of MPI-0441138 on protein kinases, a kinase profiling assay is recommended.

Objective: To determine the inhibitory activity of MPI-0441138 against a broad panel of purified protein kinases.

Methodology:

  • Select a Kinase Panel: Choose a commercially available kinase screening panel that covers a diverse range of the human kinome.

  • Compound Preparation: Prepare a series of dilutions of MPI-0441138.

  • Assay Performance: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, its substrate, and ATP. The reaction is initiated by adding the kinase.

  • Inhibition Measurement: The inhibitory effect of MPI-0441138 is determined by measuring the amount of substrate phosphorylation in the presence of the compound compared to a control (DMSO).

  • Data Analysis: The results are usually expressed as the percentage of inhibition at a given concentration or as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to identify the direct binding of MPI-0441138 to its targets in a cellular context.

Objective: To assess the thermal stabilization of target proteins upon ligand binding.

Methodology:

  • Cell Treatment: Treat intact cells with MPI-0441138 or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Unbound proteins will denature and precipitate at lower temperatures, while ligand-bound proteins will be more stable and remain in solution at higher temperatures.

  • Protein Detection: The amount of soluble protein at each temperature is quantified by Western blotting for a specific target or by mass spectrometry for a global analysis.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of MPI-0441138 indicates direct binding to the protein.

Visualizations

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway MPI-0441138 MPI-0441138 Tubulin Tubulin MPI-0441138->Tubulin Inhibits Off-Target Kinase Off-Target Kinase MPI-0441138->Off-Target Kinase Inhibits? Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Required for Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Leads to G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Disruption causes Apoptosis Apoptosis G2/M Arrest->Apoptosis Downstream Signaling Downstream Signaling Off-Target Kinase->Downstream Signaling Unintended Phenotype Unintended Phenotype Downstream Signaling->Unintended Phenotype

Caption: On-target vs. potential off-target signaling of MPI-0441138.

Start Start Unexpected Phenotype Unexpected Phenotype Start->Unexpected Phenotype Dose-Response Perform Dose-Response Curve Unexpected Phenotype->Dose-Response Is concentration optimal? Orthogonal Assays Use Orthogonal Assays (e.g., Immunofluorescence) Dose-Response->Orthogonal Assays Yes Kinase Profiling Perform Kinase Profiling Screen Orthogonal Assays->Kinase Profiling Phenotype not confirmed On-Target Likely On-Target Orthogonal Assays->On-Target Phenotype confirmed Chemical Proteomics Perform Chemical Proteomics Kinase Profiling->Chemical Proteomics Off-Target Likely Off-Target Kinase Profiling->Off-Target Kinase hit identified Chemical Proteomics->Off-Target Novel target identified

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Troubleshooting

Refining MPI-0441138 treatment duration

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of MPI-0441138 in experimental settings. Fr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of MPI-0441138 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of MPI-0441138?

A1: MPI-0441138 is a potent, small-molecule inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential for mitotic spindle formation during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).

Q2: What is the recommended starting concentration and treatment duration for MPI-0441138?

A2: The optimal concentration and duration of treatment with MPI-0441138 will vary depending on the cell line and the specific assay. Based on published data, a starting concentration of 5 nM is effective in inducing apoptosis in several cancer cell lines. A time-course experiment is recommended to determine the optimal treatment duration for your specific experimental setup. See the data table below for examples.

Q3: How should I dissolve and store MPI-0441138?

A3: MPI-0441138 is soluble in organic solvents such as DMSO and DMF. For long-term storage, it is recommended to store the compound as a solid at -20°C. For experimental use, prepare a concentrated stock solution in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: What are the expected cellular effects of MPI-0441138 treatment?

A4: Treatment of cancer cells with MPI-0441138 is expected to result in a potent anti-proliferative effect. This is primarily due to the disruption of the mitotic spindle, leading to an arrest of cells in the G2/M phase of the cell cycle. Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis. Morphologically, you may observe an increase in rounded cells and the appearance of apoptotic bodies.

Q5: How can I confirm that MPI-0441138 is inducing apoptosis in my cells?

A5: Apoptosis can be confirmed through several methods. A common approach is to measure the activation of executioner caspases, such as caspase-3. This can be done using a variety of commercially available kits that measure caspase-3 activity. Additionally, DNA fragmentation, a hallmark of apoptosis, can be assessed by TUNEL assay. You can also perform western blot analysis for key apoptotic proteins like cleaved PARP or members of the Bcl-2 family.

Data Presentation: MPI-0441138 Treatment Duration and Efficacy

The following table summarizes the effective concentrations and treatment durations of MPI-0441138 in various cancer cell lines as reported in the literature.

Cell LineAssay TypeConcentrationTreatment DurationObserved Effect
T47DCaspase-3 Activation2 nM (EC50)Not specifiedPotent induction of apoptosis
HCT116Caspase-3 Activation2 nM (EC50)Not specifiedPotent induction of apoptosis
22Rv1DNA Fragmentation (TUNEL)5 nM72 hoursIncreased percentage of TUNEL-positive cells
MDA-MB-231DNA Fragmentation (TUNEL)5 nM72 hoursIncreased percentage of TUNEL-positive cells
Caco-2DNA Fragmentation (TUNEL)5 nM72 hoursIncreased percentage of TUNEL-positive cells
Du145DNA Fragmentation (TUNEL)5 nM72 hoursIncreased percentage of TUNEL-positive cells
22Rv1Mitochondrial Potential5 nM12, 24, 48, 72 hAlteration of mitochondrial membrane potential
MDA-MB-231Mitochondrial Potential5 nM12, 24, 48, 72 hAlteration of mitochondrial membrane potential
Caco-2Mitochondrial Potential5 nM12, 24, 48, 72 hAlteration of mitochondrial membrane potential
Du145Mitochondrial Potential5 nM12, 24, 48, 72 hAlteration of mitochondrial membrane potential

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of MPI-0441138 on a specific cell line and to calculate the GI50 (concentration for 50% growth inhibition).

Materials:

  • MPI-0441138 stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of MPI-0441138 in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of MPI-0441138. Include a vehicle control (medium with the same concentration of DMSO as the highest MPI-0441138 concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the GI50.

Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect changes in the expression levels of key apoptotic proteins following MPI-0441138 treatment.

Materials:

  • MPI-0441138 stock solution (in DMSO)

  • 6-well cell culture plates

  • Complete cell culture medium

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the desired concentration of MPI-0441138 for various time points. Include a vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Mandatory Visualization

MPI0441138_Signaling_Pathway cluster_cell Cancer Cell MPI0441138 MPI-0441138 Tubulin α/β-Tubulin Dimers MPI0441138->Tubulin binds to Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Bax Bax Activation & Translocation G2M_Arrest->Bax Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax inhibits

Caption: Signaling pathway of MPI-0441138 induced apoptosis.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No observable effect of MPI-0441138 1. Concentration is too low. 2. Incubation time is too short. 3. Compound degradation. 4. Resistant cell line.1. Perform a dose-response experiment with a wider concentration range. 2. Perform a time-course experiment. 3. Prepare fresh dilutions of MPI-0441138 for each experiment. 4. Use a cell line known to be sensitive to tubulin inhibitors or check for the expression of drug efflux pumps.
High level of cell death across all concentrations 1. Compound-induced cytotoxicity is very high for the cell line. 2. Solvent toxicity.1. Test a lower range of concentrations. 2. Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1%). Run a vehicle control.
Inconsistent results between experiments 1. Inconsistent cell culture conditions. 2. Pipetting errors. 3. Compound instability.1. Standardize cell culture parameters such as cell passage number, confluency, and media composition. 2. Ensure accurate and consistent pipetting, especially for serial dilutions. 3. Aliquot the stock solution to minimize freeze-thaw cycles.
Unexpected cell morphology changes 1. Off-target effects. 2. At lower concentrations, tubulin inhibitors can induce multinucleation.1. Investigate potential off-target effects using appropriate assays. 2. This may be an expected morphological change. Correlate with cell cycle analysis to confirm G2/M arrest.
Optimization

MPI-0441138 Cytotoxicity Assessment: Technical Support Center

Welcome to the technical support center for MPI-0441138 cytotoxicity assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to fre...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MPI-0441138 cytotoxicity assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) that may arise during experimental workflows.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that you might encounter during the cytotoxicity assessment of MPI-0441138.

Q1: What is MPI-0441138 and what is its expected cytotoxic mechanism?

A1: MPI-0441138 is a potent inducer of apoptosis and growth inhibition.[1][2] Its cytotoxic activity is primarily mediated through the induction of programmed cell death. Key events associated with MPI-0441138-induced apoptosis include the activation of caspases, alteration of mitochondrial membrane potential, and DNA fragmentation.[3] Therefore, assays that measure these apoptotic events are highly relevant for assessing its cytotoxicity.

Q2: I am observing high variability between my replicate wells. What are the common causes and solutions?

A2: High variability in cytotoxicity assays can be attributed to several factors:

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. It is crucial to gently mix the cell suspension between seeding replicates to prevent cells from settling.

  • Pipetting Errors: Use calibrated pipettes and maintain a consistent pipetting technique, particularly when adding small volumes of MPI-0441138 or assay reagents. A multichannel pipette can improve consistency.

  • Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter media and compound concentrations. To mitigate this, it is recommended to fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.

  • Incomplete Solubilization of Formazan (B1609692) (MTT Assay): In tetrazolium-based assays like MTT, ensure the complete dissolution of the purple formazan crystals. This can be achieved by vigorous pipetting or using an orbital shaker.

Q3: My negative control (untreated cells) is showing an unexpected level of cell death. What could be the issue?

A3: High background cytotoxicity in negative controls can be due to:

  • Suboptimal Cell Health: Ensure that your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., Mycoplasma).

  • Solvent Toxicity: MPI-0441138 is often dissolved in solvents like DMSO. High concentrations of DMSO can be toxic to cells. It is crucial to include a vehicle control (media with the same final concentration of the solvent) to assess its effect. The final DMSO concentration should typically be kept below 0.5%.

Q4: My absorbance readings in the MTT assay seem to be affected by the color of the compound. How can I correct for this?

A4: Compound interference is a common issue with colorimetric assays. To address this:

  • Include a "Compound-Only" Control: Prepare wells with the same concentrations of MPI-0441138 in cell-free media. The absorbance from these wells can be subtracted from your experimental wells to correct for the compound's intrinsic color.

  • Wash Cells Before Reagent Addition: For adherent cells, you can gently aspirate the media containing MPI-0441138 and wash the cells with PBS before adding the MTT reagent. This is not a viable option for suspension cells.

Q5: I am observing a decrease in cell viability with the MTT assay, but the LDH release assay does not show significant cytotoxicity. What does this discrepancy indicate?

A5: This discrepancy can be insightful. The MTT assay measures metabolic activity, which is an indicator of cell viability.[4] A decrease in MTT reduction suggests a reduction in metabolic function, which could be due to apoptosis or cytostatic effects (inhibition of proliferation). The LDH release assay, on the other hand, measures the loss of plasma membrane integrity, which is a hallmark of necrosis or late-stage apoptosis.[5][6] Therefore, your results may indicate that MPI-0441138 is inducing apoptosis or inhibiting cell proliferation without causing immediate cell lysis. To confirm apoptosis, consider using an assay that measures caspase activity, such as the Caspase-Glo 3/7 assay.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the cytotoxicity of MPI-0441138.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which reflects their viability.[4]

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of MPI-0441138 in culture medium and add them to the respective wells. Include vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570-590 nm using a microplate reader.[4]

LDH (Lactate Dehydrogenase) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells into the culture medium.[6]

Materials:

  • 96-well plates

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[8]

  • Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[8]

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[10]

Materials:

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with MPI-0441138 as described previously.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[11]

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[12]

  • Incubation: Mix the contents of the wells by shaking on a plate shaker for 30 seconds. Incubate at room temperature for at least 30 minutes.[13]

  • Luminescence Reading: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[12]

Data Presentation

Table 1: Example Data for MPI-0441138 Cytotoxicity Assessment
Concentration (nM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)Caspase 3/7 Activity (RLU)
0 (Vehicle)100 ± 4.55 ± 1.21500 ± 250
185 ± 5.18 ± 1.55500 ± 450
1052 ± 3.815 ± 2.125000 ± 1800
10015 ± 2.545 ± 3.518000 ± 1500
10005 ± 1.285 ± 4.24000 ± 300

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

cluster_0 MPI-0441138 Action MPI-0441138 MPI-0441138 Mitochondrial_Pathway Mitochondrial Pathway (Intrinsic) MPI-0441138->Mitochondrial_Pathway Induces Caspase_Activation Caspase Activation (Caspase-3, -7) Mitochondrial_Pathway->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: MPI-0441138 apoptotic signaling pathway.

cluster_1 Experimental Workflow Seed_Cells Seed Cells in 96-well Plate Adherence Incubate (24h) for Cell Adherence Seed_Cells->Adherence Add_Compound Add Compound to Wells Adherence->Add_Compound Prepare_Dilutions Prepare Serial Dilutions of MPI-0441138 Prepare_Dilutions->Add_Compound Incubate_Exposure Incubate (24-72h) Exposure Time Add_Compound->Incubate_Exposure Add_Reagent Add Cytotoxicity Assay Reagent Incubate_Exposure->Add_Reagent Incubate_Signal Incubate for Signal Development Add_Reagent->Incubate_Signal Read_Plate Read Plate on Microplate Reader Incubate_Signal->Read_Plate Analyze_Data Analyze Data (Calculate % Viability, IC50) Read_Plate->Analyze_Data

Caption: General workflow for cytotoxicity assays.

cluster_2 Troubleshooting Guide Start High Variability? Check_Seeding Check Cell Seeding Technique Start->Check_Seeding Yes Low_Signal Low Signal? Start->Low_Signal No Check_Pipetting Verify Pipette Calibration Check_Seeding->Check_Pipetting Use_Inner_Wells Use Inner Wells Only Check_Pipetting->Use_Inner_Wells Optimize_Density Optimize Seeding Density Low_Signal->Optimize_Density Yes Compound_Interference Compound Interference? Low_Signal->Compound_Interference No Check_Reagent_Vol Check Reagent Volume Optimize_Density->Check_Reagent_Vol Compound_Control Include Compound-Only Control Compound_Interference->Compound_Control Yes

Caption: Troubleshooting decision tree for common issues.

References

Troubleshooting

Technical Support Center: MPI-0441138

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MPI-0441138. The information is designed...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MPI-0441138. The information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of MPI-0441138?

A1: MPI-0441138 is a potent inducer of apoptosis that functions as a mitotic inhibitor. Its primary mechanism of action is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent activation of the intrinsic mitochondrial apoptosis pathway.

Q2: How does MPI-0441138 induce apoptosis?

A2: MPI-0441138 triggers the mitochondrial pathway of apoptosis. This is characterized by a decrease in mitochondrial membrane potential (ΔΨm), the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm, and subsequent activation of caspases, leading to DNA fragmentation and cell death.

Q3: Is MPI-0441138 a kinase inhibitor?

A3: While MPI-0441138 belongs to the 4-anilinoquinazoline (B1210976) chemical class, which is often associated with epidermal growth factor receptor (EGFR) kinase inhibitors, its primary mechanism of inducing apoptosis is not through EGFR inhibition. The apoptosis-inducing activity of MPI-0441138 is distinct from the typical kinase inhibitory action of many other 4-anilinoquinazolines.

Q4: In which cancer cell lines has MPI-0441138 shown activity?

A4: MPI-0441138 has demonstrated potent growth inhibition and apoptosis induction in a variety of human cancer cell lines, including breast (T47D, MX-1), colon (HCT116, Caco-2), prostate (PC-3, Du145), and androgen-sensitive prostate (22Rv1) cancer cells.

Troubleshooting Guide

Issue Potential Cause Recommended Troubleshooting Steps
Reduced or no apoptotic response to MPI-0441138 treatment. 1. Cell line-specific insensitivity: The cell line may have intrinsic resistance mechanisms. 2. Drug degradation: Improper storage or handling of MPI-0441138. 3. Suboptimal drug concentration or incubation time. 1. Confirm cell line sensitivity: Test a sensitive control cell line (e.g., T47D or HCT116) in parallel. 2. Verify drug integrity: Use a fresh stock of MPI-0441138. Store stock solutions at -20°C or below and protect from light. 3. Optimize experimental conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
Development of acquired resistance to MPI-0441138 after initial sensitivity. 1. Overexpression of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump MPI-0441138 out of the cell.[1] 2. Alterations in β-tubulin: Mutations in the gene encoding β-tubulin can prevent MPI-0441138 from binding to its target.[2][3][4] 3. Changes in tubulin isotype expression: Altered expression levels of different β-tubulin isotypes may affect drug-tubulin interactions.[3][5] 4. Upregulation of anti-apoptotic proteins: Overexpression of anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Mcl-1) can inhibit the mitochondrial apoptosis pathway.[6][7][8][9] 5. Increased expression of Inhibitor of Apoptosis Proteins (IAPs): Elevated levels of IAPs, such as XIAP, can directly inhibit caspases and block apoptosis.[10][11][12][13]1. Assess efflux pump activity: Use an efflux pump inhibitor (e.g., verapamil, cyclosporin (B1163) A) in combination with MPI-0441138 to see if sensitivity is restored. Perform qPCR or western blotting to check for MDR1 expression. 2. Sequence β-tubulin genes: Analyze the β-tubulin gene for known resistance-conferring mutations. 3. Analyze tubulin isotype expression: Use qPCR or western blotting to compare the expression of different β-tubulin isotypes between sensitive and resistant cells. 4. Profile anti-apoptotic protein expression: Perform western blotting to assess the expression levels of Bcl-2, Mcl-1, and other anti-apoptotic proteins. Consider using BH3 mimetics (e.g., venetoclax (B612062) for Bcl-2, S63845 for Mcl-1) in combination with MPI-0441138. 5. Evaluate IAP expression: Check the expression levels of XIAP and other IAPs by western blotting. Consider using IAP antagonists (smac mimetics) to enhance MPI-0441138-induced apoptosis.
Inconsistent results in tubulin polymerization assays. 1. Poor quality of purified tubulin. 2. Incorrect buffer conditions or temperature. 3. Precipitation of MPI-0441138 in the assay buffer. 1. Use high-quality, polymerization-competent tubulin. 2. Ensure the use of appropriate polymerization buffer and maintain a constant temperature of 37°C during the assay. 3. Check the solubility of MPI-0441138 in the final assay buffer. A small percentage of a co-solvent like DMSO may be required, but should be kept constant across all conditions.
Difficulty in detecting changes in mitochondrial membrane potential. 1. Inappropriate dye concentration or incubation time. 2. Cell density is too high or too low. 3. Photobleaching of the fluorescent dye. 1. Titrate the JC-1 dye concentration and optimize the incubation time for your cell type. 2. Ensure an optimal cell density that allows for accurate measurement without causing artifacts. 3. Minimize exposure of stained cells to light and acquire images promptly.

Data Presentation

Table 1: In Vitro Activity of MPI-0441138 in Human Cancer Cell Lines

Cell LineCancer TypeParameterValue (nM)
T47DBreast CancerEC50 (Caspase-3 Activation)2
T47DBreast CancerGI50 (Growth Inhibition)2
HCT116Colon CancerEC50 (Caspase-3 Activation)2
HCT116Colon CancerGI50 (Growth Inhibition)2

Note: This table summarizes publicly available data. Researchers are encouraged to determine the specific IC50/GI50 values for their cell lines of interest.

Experimental Protocols

A summary of key experimental protocols is provided below. For detailed, step-by-step instructions, please refer to the linked citations.

1. Cell Viability and Proliferation Assay (MTT/XTT)

  • Principle: These colorimetric assays measure the metabolic activity of viable cells. Tetrazolium salts (MTT, XTT) are reduced by mitochondrial dehydrogenases in living cells to a colored formazan (B1609692) product, which can be quantified by spectrophotometry.[14][15][16][17]

  • Brief Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of MPI-0441138 for the desired duration.

    • Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-490 nm for XTT) using a microplate reader.

2. In Vitro Tubulin Polymerization Assay

  • Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or by using a fluorescent reporter.[18][19][20][21][22]

  • Brief Protocol:

    • Reconstitute purified tubulin in a polymerization buffer containing GTP on ice.

    • Add MPI-0441138 or control compounds to the wells of a 96-well plate.

    • Initiate polymerization by adding the cold tubulin solution to the wells and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm over time.

3. Caspase-3 Activation Assay

  • Principle: This assay detects the activity of caspase-3, a key executioner caspase in apoptosis. A specific caspase-3 substrate is labeled with a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.[23][24][25][26]

  • Brief Protocol:

    • Lyse MPI-0441138-treated and control cells.

    • Incubate the cell lysates with the caspase-3 substrate.

    • Measure the resulting colorimetric or fluorescent signal using a plate reader.

4. Mitochondrial Membrane Potential Assay (JC-1)

  • Principle: The JC-1 dye is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in a monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[27][28][29][30]

  • Brief Protocol:

    • Load MPI-0441138-treated and control cells with the JC-1 dye.

    • Incubate for 15-30 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer, measuring both red and green fluorescence.

5. DNA Fragmentation Assay (TUNEL)

  • Principle: The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.[31][32][33][34][35]

  • Brief Protocol:

    • Fix and permeabilize MPI-0441138-treated and control cells.

    • Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.

    • Wash the cells and analyze the labeled DNA fragmentation by fluorescence microscopy or flow cytometry.

Visualizations

MPI0441138_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cytoskeleton Cytoskeleton cluster_mitochondrion Mitochondrial Apoptosis Pathway MPI-0441138 MPI-0441138 Tubulin Tubulin MPI-0441138->Tubulin Inhibits polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Bax/Bak Bax/Bak Microtubules->Bax/Bak Mitotic Arrest Stress Signal Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Pore formation Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Caspase-9->Apoptosome Caspase-3 Caspase-3 Apoptosome->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Troubleshooting_Workflow Start Start Reduced_Sensitivity Reduced Sensitivity to MPI-0441138 Start->Reduced_Sensitivity Check_Drug_and_Protocol Verify drug integrity and experimental protocol Reduced_Sensitivity->Check_Drug_and_Protocol Intrinsic_vs_Acquired Intrinsic or Acquired Resistance? Check_Drug_and_Protocol->Intrinsic_vs_Acquired Investigate_Intrinsic Characterize intrinsic resistance mechanisms (e.g., baseline protein expression) Intrinsic_vs_Acquired->Investigate_Intrinsic Intrinsic Investigate_Acquired Investigate acquired resistance mechanisms Intrinsic_vs_Acquired->Investigate_Acquired Acquired End End Investigate_Intrinsic->End Efflux_Pumps Assess efflux pump (MDR1) expression/activity Investigate_Acquired->Efflux_Pumps Tubulin_Alterations Sequence β-tubulin and analyze isotype expression Investigate_Acquired->Tubulin_Alterations Apoptosis_Pathway Profile anti-apoptotic proteins (Bcl-2, Mcl-1, XIAP) Investigate_Acquired->Apoptosis_Pathway Combination_Therapy Test combination therapies based on findings Efflux_Pumps->Combination_Therapy Tubulin_Alterations->End Apoptosis_Pathway->Combination_Therapy Combination_Therapy->End

References

Optimization

Improving the selectivity of MPI-0441138

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with MPI-04411...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with MPI-0441138, a potent inducer of apoptosis. The primary focus is on understanding and improving the selectivity of this compound.

Frequently Asked Questions (FAQs)

Understanding the Mechanism of Action

Q1: What is the primary molecular target of MPI-0441138?

A1: The primary molecular target of MPI-0441138 is tubulin. It acts as a tubulin polymerization inhibitor, disrupting microtubule dynamics, which are crucial for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[1] While the quinazoline (B50416) scaffold is also found in many kinase inhibitors, MPI-0441138's potent apoptosis-inducing activity is primarily attributed to its anti-tubulin effects.[1][2]

Q2: How does inhibition of tubulin polymerization by MPI-0441138 lead to apoptosis?

A2: By inhibiting tubulin polymerization, MPI-0441138 prevents the formation of microtubules. This has several downstream consequences that converge on the activation of the apoptotic pathway:

  • Mitotic Arrest: The inability to form a functional mitotic spindle triggers the spindle assembly checkpoint, arresting the cell cycle in mitosis. Prolonged mitotic arrest is a potent trigger for apoptosis.

  • Mitochondrial Pathway Activation: Disruption of the microtubule network can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[3] This initiates a caspase cascade, ultimately leading to programmed cell death. MPI-0441138 has been shown to induce DNA fragmentation and alter the mitochondrial membrane potential, consistent with the involvement of the mitochondrial pathway of apoptosis.[3]

Improving Selectivity and Troubleshooting Off-Target Effects

Q3: We are observing significant cytotoxicity at concentrations that do not seem to correlate with the expected antimitotic activity. What could be the cause?

A3: This discrepancy could be due to off-target effects. While MPI-0441138's primary target is tubulin, at higher concentrations it may interact with other cellular proteins, leading to cytotoxicity that is independent of its effect on microtubules.[1] The 4-anilinoquinazoline (B1210976) core structure of MPI-0441138 is a known scaffold for various kinase inhibitors, such as Epidermal Growth Factor Receptor (EGFR) inhibitors.[4][5][6] Therefore, off-target kinase inhibition is a plausible explanation for the observed toxicity.

Q4: How can we determine if MPI-0441138 is inhibiting kinases or other proteins in our experimental system?

A4: To identify potential off-target interactions, a comprehensive kinase selectivity profile is recommended. This can be achieved through various methods:

  • Kinome Scanning: Services like KINOMEscan® utilize competition binding assays to screen a compound against a large panel of kinases, providing quantitative data on its binding affinity to each.[7][8][9][10]

  • In Vitro Kinase Activity Assays: You can test the effect of MPI-0441138 on the activity of specific kinases suspected to be off-targets using purified enzymes and substrates.

  • Cell-Based Phosphorylation Assays: If you suspect inhibition of a particular signaling pathway, you can use techniques like Western blotting or ELISA to measure the phosphorylation status of downstream substrates of the kinase after treatment with MPI-0441138.

Q5: What strategies can be employed to improve the selectivity of MPI-0441138 for cancer cells over normal cells?

A5: Improving the therapeutic index of a tubulin inhibitor like MPI-0441138 involves strategies to enhance its specificity for cancer cells. Some approaches include:

  • Targeting Tumor-Specific Tubulin Isotypes: Different tubulin isotypes are expressed in various tissues, and some are overexpressed in cancer cells. Designing analogs of MPI-0441138 that selectively bind to these cancer-associated isotypes could enhance selectivity.[11]

  • Antibody-Drug Conjugates (ADCs): MPI-0441138, or a more potent analog, could be conjugated to an antibody that specifically recognizes a tumor-associated antigen. This approach delivers the cytotoxic agent directly to the cancer cells, minimizing exposure to healthy tissues.

  • Exploiting the Tumor Microenvironment: Strategies such as designing prodrugs that are activated by the hypoxic conditions often found in solid tumors can also improve tumor selectivity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
Inconsistent IC50 values across different cancer cell lines. 1. Differential expression of tubulin isotypes with varying affinities for MPI-0441138.[11]2. Overexpression of drug efflux pumps (e.g., P-glycoprotein) in some cell lines.1. Quantify the expression levels of different β-tubulin isotypes in your cell lines using qPCR or Western blotting.2. Assess the expression and activity of common drug efflux pumps. Consider co-treatment with an efflux pump inhibitor.
High toxicity in non-cancerous cell lines. Off-target effects on essential cellular proteins, potentially kinases.1. Perform a kinome-wide selectivity screen to identify potential off-target kinases.2. Conduct dose-response studies in a panel of normal cell lines to determine the therapeutic window.
No observable effect on microtubule organization at expected active concentrations. 1. Compound degradation.2. Cell line is resistant to tubulin inhibitors that bind to the colchicine (B1669291) site.1. Verify the integrity and purity of your MPI-0441138 stock using analytical methods like HPLC.2. Use a positive control compound known to bind to the colchicine site (e.g., colchicine, combretastatin).3. Sequence the tubulin genes in your cell line to check for mutations in the colchicine-binding site.
Cell death is observed, but it is not preceded by a G2/M arrest. The observed cell death may be due to an off-target effect and not related to the inhibition of tubulin polymerization.1. Perform cell cycle analysis at multiple time points and concentrations to confirm the absence of G2/M arrest.2. Investigate other potential mechanisms of cell death, such as apoptosis induction through a different pathway, using appropriate assays (e.g., Annexin V staining, caspase activity assays).

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of MPI-0441138 on the assembly of purified tubulin into microtubules.

Materials:

  • Lyophilized bovine or human tubulin (>97% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • MPI-0441138 stock solution (in DMSO)

  • Positive control (e.g., colchicine)

  • Negative control (DMSO)

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reconstitute tubulin in General Tubulin Buffer on ice to a final concentration of 2 mg/mL.

  • Prepare serial dilutions of MPI-0441138 in General Tubulin Buffer. Also, prepare controls (DMSO and colchicine).

  • In a pre-chilled 96-well plate, add the diluted compounds.

  • Add the tubulin solution to each well.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transfer the plate to the spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

Data Analysis:

  • Plot absorbance (OD 340 nm) versus time for each concentration of MPI-0441138.

  • An inhibition of the rate and extent of the increase in absorbance compared to the DMSO control indicates inhibition of tubulin polymerization.

  • Calculate the IC50 value by plotting the percentage of inhibition against the MPI-0441138 concentration.

Protocol 2: Immunofluorescence Microscopy for Microtubule Network Integrity

This method visualizes the effect of MPI-0441138 on the microtubule network within cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • MPI-0441138 stock solution (in DMSO)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of MPI-0441138 (and controls) for a predetermined time (e.g., 24 hours).

  • Fix the cells with the fixative solution for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-tubulin antibody for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.

  • Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Expected Results:

  • Control (DMSO-treated) cells: A well-defined, filamentous microtubule network extending throughout the cytoplasm.

  • MPI-0441138-treated cells: A disrupted and diffuse microtubule network, with a noticeable increase in the percentage of cells arrested in mitosis (condensed chromosomes).

Visualizations

Mechanism of Action of MPI-0441138 MPI MPI-0441138 Tubulin αβ-Tubulin Dimers MPI->Tubulin Binds to tubulin MT Microtubules Tubulin->MT Inhibits polymerization Spindle Mitotic Spindle MT->Spindle Required for formation Mito Mitochondria MT->Mito Network disruption can trigger pathway SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Proper formation satisfies checkpoint Arrest G2/M Arrest SAC->Arrest Unsatisfied checkpoint activates arrest Apoptosis Apoptosis Arrest->Apoptosis CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Caspase->Apoptosis

Caption: Mechanism of action of MPI-0441138 leading to apoptosis.

Experimental Workflow for Assessing MPI-0441138 Selectivity start Start: Compound MPI-0441138 on_target On-Target Activity Assessment start->on_target off_target Off-Target Activity Assessment start->off_target tubulin_assay In Vitro Tubulin Polymerization Assay on_target->tubulin_assay cell_cycle Cell Cycle Analysis (G2/M Arrest) on_target->cell_cycle immuno Immunofluorescence of Microtubule Network on_target->immuno kinome Kinome Scan off_target->kinome western Western Blot for Phospho-Proteins off_target->western phenotypic Phenotypic Screening in Normal vs. Cancer Cells off_target->phenotypic data Data Analysis and Selectivity Profiling tubulin_assay->data cell_cycle->data immuno->data kinome->data western->data phenotypic->data

Caption: Workflow for evaluating the selectivity of MPI-0441138.

Troubleshooting Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed? g2m_arrest Is G2/M arrest observed? start->g2m_arrest dose_dependent Is cytotoxicity strictly dose-dependent with G2/M arrest? g2m_arrest->dose_dependent Yes off_target_suspected Suspect Off-Target Effects g2m_arrest->off_target_suspected No dose_dependent->off_target_suspected No on_target_likely Cytotoxicity likely On-Target (Tubulin) dose_dependent->on_target_likely Yes kinome_scan Perform Kinome Scan off_target_suspected->kinome_scan other_assays Assess other cell death pathways (e.g., apoptosis, necrosis) off_target_suspected->other_assays

References

Reference Data & Comparative Studies

Validation

Validating the Inhibitory Effect of MPI-0441138 on NMT2: A Comparative Guide

Initial investigations into the biological activity of MPI-0441138 reveal no direct evidence of N-myristoyltransferase 2 (NMT2) inhibition. Instead, available literature consistently characterizes MPI-0441138 as a potent...

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the biological activity of MPI-0441138 reveal no direct evidence of N-myristoyltransferase 2 (NMT2) inhibition. Instead, available literature consistently characterizes MPI-0441138 as a potent inducer of apoptosis. This guide provides a comprehensive comparison of MPI-0441138 with established NMT inhibitors, clarifying their distinct mechanisms of action and presenting relevant experimental data for researchers, scientists, and drug development professionals.

This guide will first summarize the known pro-apoptotic activity of MPI-0441138 and then compare it to validated NMT inhibitors, Zelenirstat (PCLX-001) and IMP-1088. This comparative analysis will highlight the different cellular pathways targeted by these compounds.

MPI-0441138: A Potent Inducer of Apoptosis

MPI-0441138 has been identified as a potent small molecule that induces apoptosis, or programmed cell death, in cancer cell lines. Its efficacy is demonstrated by a low nanomolar half-maximal effective concentration (EC50) for both growth inhibition and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.

Comparison of MPI-0441138 with Validated NMT Inhibitors

While MPI-0441138 drives cell death through apoptosis, NMT inhibitors function by blocking the N-myristoylation of proteins, a critical lipid modification that affects protein localization and function. N-myristoyltransferases (NMTs) catalyze the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of cellular proteins. Inhibition of this process can disrupt signaling pathways and lead to anti-proliferative and pro-apoptotic effects in cancer cells.

Here, we compare the activity of MPI-0441138 with two well-characterized, potent dual inhibitors of NMT1 and NMT2: Zelenirstat (PCLX-001) and IMP-1088.

Quantitative Comparison of Biological Activity

The following table summarizes the quantitative data for MPI-0441138 and the selected NMT inhibitors. It is crucial to note that the presented values for MPI-0441138 relate to its apoptosis-inducing activity, not NMT inhibition.

CompoundTarget(s)Bio-activityPotencyCell Lines
MPI-0441138 Apoptosis PathwayGrowth Inhibition / Caspase-3 ActivationEC50 = 2 nM[1]T47D, HCT116
Zelenirstat (PCLX-001) NMT1 / NMT2NMT InhibitionIC50 = 5 nM (NMT1), 8 nM (NMT2)[2][3][4][5][6][7][8][9]-
IMP-1088 NMT1 / NMT2NMT InhibitionIC50 < 1 nM (both NMT1 and NMT2)[10][11]-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and validate these findings.

Measurement of Apoptosis Induction (MPI-0441138)

1. Caspase-3 Activation Assay:

The potency of MPI-0441138 in inducing apoptosis is determined by measuring the activity of caspase-3, a key executioner caspase.

  • Principle: This assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspase-3 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase-3 activity.

  • Protocol Outline:

    • Seed cells in a 96-well plate and treat with a dilution series of MPI-0441138 for a specified time.

    • Add a single reagent containing the caspase-3 substrate and luciferase.

    • Incubate at room temperature to allow for cell lysis and substrate cleavage.

    • Measure the luminescence using a plate reader.

    • The EC50 value is calculated by plotting the luminescence signal against the concentration of MPI-0441138.[12][13][14][15][16]

2. Cellular ATP Assay for Growth Inhibition:

Cell viability and growth inhibition are assessed by measuring the total cellular ATP levels, which correlate with the number of metabolically active cells.

  • Principle: In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light produced is directly proportional to the amount of ATP present.[17]

  • Protocol Outline:

    • Plate cells in a 96-well plate and treat with varying concentrations of MPI-0441138.

    • After the incubation period, add a reagent that lyses the cells and contains luciferase and luciferin.

    • Measure the resulting luminescence with a luminometer.

    • The EC50 for growth inhibition is determined from the dose-response curve.[18][19][20][21]

Measurement of NMT Inhibition (Zelenirstat and IMP-1088)

Fluorogenic NMT Inhibition Assay:

The inhibitory activity of compounds against NMT1 and NMT2 can be determined using a fluorogenic assay that detects the release of Coenzyme A (CoA) during the myristoylation reaction.[22]

  • Principle: The assay measures the release of free thiol groups of CoA, a product of the NMT-catalyzed reaction, using a thiol-reactive fluorescent probe like 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM). The increase in fluorescence is proportional to NMT activity.

  • Protocol Outline:

    • In a 96-well plate, incubate recombinant human NMT1 or NMT2 enzyme with a dilution series of the test inhibitor (e.g., Zelenirstat, IMP-1088).

    • Initiate the enzymatic reaction by adding myristoyl-CoA and a peptide substrate.

    • Add the fluorescent probe CPM.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • The IC50 value is determined by plotting the percentage of NMT inhibition against the inhibitor concentration.[23][24][25]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct cellular pathways affected by MPI-0441138 and NMT inhibitors.

MPI_0441138_Apoptosis_Pathway cluster_cell Cancer Cell MPI_0441138 MPI-0441138 Mitochondria Mitochondria MPI_0441138->Mitochondria Caspase_9 Caspase-9 Mitochondria->Caspase_9 Cytochrome c release Caspase_3 Caspase-3 (Executioner Caspase) Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 1. Simplified signaling pathway of MPI-0441138-induced apoptosis.

NMT_Inhibition_Workflow cluster_process N-Myristoylation Process NMT_Inhibitor NMT Inhibitor (e.g., Zelenirstat, IMP-1088) NMT2_Enzyme NMT2 Enzyme NMT_Inhibitor->NMT2_Enzyme Inhibition Myristoylated_Protein Myristoylated Protein NMT2_Enzyme->Myristoylated_Protein Catalysis Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT2_Enzyme Substrate_Protein Substrate Protein (N-terminal Glycine) Substrate_Protein->NMT2_Enzyme Disrupted_Function Disrupted Protein Function (e.g., membrane localization, signaling) Myristoylated_Protein->Disrupted_Function

Figure 2. Mechanism of NMT2 inhibition by small molecules.

References

Comparative

Comparative Guide to N-Myristoyltransferase (NMT) Inhibitors: A Focus on MPI-0441138 and Alternatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of MPI-0441138 with other prominent N-myristoyltransferase (NMT) inhibitors. While initial inquiries position...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MPI-0441138 with other prominent N-myristoyltransferase (NMT) inhibitors. While initial inquiries positioned MPI-0441138 as a direct NMT inhibitor, a thorough review of the available scientific literature reveals its primary mechanism of action as a potent inducer of apoptosis through the inhibition of tubulin polymerization. This guide will, therefore, compare the cellular effects and therapeutic potential of MPI-0441138 with established NMT inhibitors, highlighting their distinct molecular targets but convergent outcomes in cancer cell biology.

Executive Summary

N-myristoyltransferases (NMTs) are critical enzymes in eukaryotes, catalyzing the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of proteins. This modification, known as N-myristoylation, is crucial for protein localization, stability, and function, and is implicated in various signaling pathways essential for cancer cell survival and proliferation. Consequently, NMT has emerged as a promising target for anticancer drug development.

This guide focuses on a comparative analysis of several small molecule inhibitors, including the well-characterized NMT inhibitors IMP-1088 , PCLX-001 (Zelenirstat) , and DDD85646 (IMP-366) , alongside MPI-0441138 , a potent apoptosis inducer. While MPI-0441138 achieves its anticancer effects primarily through the disruption of microtubule dynamics, its cellular and in vivo efficacy profile presents a valuable comparison for researchers in the field of cancer therapeutics.

Data Presentation: Quantitative Comparison of Inhibitors

The following table summarizes the key quantitative data for MPI-0441138 and prominent NMT inhibitors. It is important to note the different primary mechanisms of action when interpreting this data.

CompoundPrimary Target(s)NMT1 IC50 (nM)NMT2 IC50 (nM)Cellular Potency (EC50/GI50)Key Cellular Effects
MPI-0441138 TubulinNot ReportedNot Reported2 nM (T47D, HCT116)[1][2]Inhibition of tubulin polymerization, Apoptosis induction[1][2]
IMP-1088 NMT1, NMT2<1<1~10-100 nM (Antiviral)Inhibition of viral replication, Broad antiviral activity
PCLX-001 (Zelenirstat) NMT1, NMT258Varies by cell lineApoptosis induction in cancer cells[3]
DDD85646 (IMP-366) NMT1, NMT2~20~20Varies by cell lineInhibition of N-myristoylation, Induction of ER stress and apoptosis

Signaling Pathways and Experimental Workflows

The inhibition of N-myristoylation by compounds like IMP-1088, PCLX-001, and DDD85646 disrupts the function of numerous myristoylated proteins, leading to a cascade of downstream effects. A key pathway affected is the Src signaling pathway, which is crucial for cell proliferation, survival, and metastasis. NMT inhibition can also induce endoplasmic reticulum (ER) stress and autophagy. The diagram below illustrates the general signaling pathway affected by NMT inhibition.

NMT_Inhibition_Pathway Signaling Pathway of NMT Inhibition NMT NMT1/NMT2 Myristoylated_Proteins Myristoylated Proteins NMT->Myristoylated_Proteins Myristoylation NMT_Inhibitors NMT Inhibitors (IMP-1088, PCLX-001, etc.) NMT_Inhibitors->NMT Inhibition Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Unmyristoylated_Proteins Unmyristoylated Substrate Proteins (e.g., Src, ARF) Unmyristoylated_Proteins->NMT Membrane_Localization Membrane Localization & Protein-Protein Interactions Myristoylated_Proteins->Membrane_Localization Downstream_Signaling Downstream Signaling (e.g., Src Pathway) Membrane_Localization->Downstream_Signaling Cellular_Effects Cellular Effects: - Apoptosis - ER Stress - Autophagy - Decreased Proliferation Downstream_Signaling->Cellular_Effects

Caption: NMT Inhibition Signaling Pathway.

The experimental workflow for evaluating NMT inhibitors typically involves a series of biochemical and cell-based assays, followed by in vivo studies.

Experimental_Workflow Experimental Workflow for NMT Inhibitor Evaluation Biochemical_Assay Biochemical Assay (NMT Inhibition - IC50) Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays Cell_Viability Cell Viability/Proliferation (EC50/GI50) Cell_Based_Assays->Cell_Viability Apoptosis_Assay Apoptosis Assay (Caspase Activation) Cell_Based_Assays->Apoptosis_Assay Myristoylation_Profiling Myristoylation Profiling (Target Engagement) Cell_Based_Assays->Myristoylation_Profiling In_Vivo_Studies In Vivo Studies (Xenograft Models) Cell_Based_Assays->In_Vivo_Studies Efficacy_Toxicity Efficacy & Toxicity Evaluation In_Vivo_Studies->Efficacy_Toxicity

References

Validation

A Comparative Analysis of MPI-0441138 and IMP-1088: Pro-Apoptotic versus Antiviral Mechanisms

For Immediate Release [City, State] – [Date] – In the landscape of modern therapeutics, the development of highly specific molecular probes is paramount for dissecting complex biological processes and advancing drug disc...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern therapeutics, the development of highly specific molecular probes is paramount for dissecting complex biological processes and advancing drug discovery. This guide provides a comprehensive comparative analysis of two such potent molecules: MPI-0441138, a pro-apoptotic agent, and IMP-1088, an N-myristoyltransferase (NMT) inhibitor with significant antiviral properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their respective mechanisms of action, supported by experimental data and protocols.

Introduction

MPI-0441138 and IMP-1088 represent two distinct classes of small molecules with high potency in their respective biological domains. MPI-0441138 is a potent inducer of apoptosis, or programmed cell death, a critical process in cancer biology. In contrast, IMP-1088 is an ultrapotent inhibitor of human N-myristoyltransferases 1 and 2 (NMT1 and NMT2), enzymes essential for the viability of various viruses. This guide will objectively compare their performance based on available experimental data, detail the methodologies of key experiments, and visualize their mechanisms of action.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative data for MPI-0441138 and IMP-1088, highlighting their distinct biological activities.

Table 1: Biochemical and Cellular Activity of MPI-0441138

ParameterCell Line(s)ValueReference(s)
EC50 (Apoptosis Induction) T47D, HCT1162 nM
EC50 (Growth Inhibition) T47D, HCT1162 nM
Concentration for Apoptosis-Related Protein Expression Analysis 22Rv1, MDA-MB-231, Caco-2, Du1455 nmol/L[1]
Concentration for Mitochondrial Membrane Potential Alteration 22Rv1, MDA-MB-231, Caco-2, Du1455 nmol/L[1]
Concentration for DNA Fragmentation (TUNEL Assay) 22Rv1, MDA-MB-231, Caco-2, Du1455 nmol/L[1]

Table 2: Biochemical and Antiviral Activity of IMP-1088

ParameterTarget/VirusValueReference(s)
IC50 (HsNMT1 & HsNMT2) Human NMT1 & NMT2<1 nM[2][3]
Kd (HsNMT1) Human NMT1<210 pM[2]
EC50 (Vaccinia Virus Inhibition) Vaccinia Virus (VACV)0.1 µM[4]
IC50 (Rhinovirus-induced CPE) Rhinovirus (RV-A16)17 nM[2]
IC50 (Infectious Rhinovirus Suppression) Rhinovirus (RV-A16)5.8 nM[2]

Mechanism of Action

MPI-0441138: Induction of Mitochondria-Mediated Apoptosis

MPI-0441138 exerts its potent anti-cancer effects by inducing apoptosis through the intrinsic or mitochondrial pathway.[1] This process is characterized by a series of cellular events:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): MPI-0441138 triggers a change in the mitochondrial membrane potential (ΔΨm).[1]

  • Release of Pro-Apoptotic Factors: This disruption leads to the release of key pro-apoptotic proteins from the mitochondrial intermembrane space into the cytoplasm, including Cytochrome c and Apoptosis Inducing Factor (AIF).[1]

  • Caspase Activation: In the cytoplasm, Cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Caspase-9 then activates executioner caspases, such as caspase-3.

  • Execution of Apoptosis: Activated executioner caspases orchestrate the systematic dismantling of the cell, including DNA fragmentation, which can be detected by assays such as TUNEL.[1]

MPI_0441138_Pathway MPI MPI-0441138 Mito Mitochondrion MPI->Mito disrupts ΔΨm CytoC Cytochrome c Mito->CytoC release AIF AIF Mito->AIF release Apoptosome Apoptosome (Cyto c / Apaf-1) CytoC->Apoptosome forms Apoptosis Apoptosis (DNA Fragmentation) AIF->Apoptosis Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Casp3->Apoptosis

Diagram 1. Signaling pathway of MPI-0441138-induced apoptosis.
IMP-1088: Inhibition of N-Myristoyltransferase and Antiviral Activity

IMP-1088 is a highly potent and selective dual inhibitor of the human host cell enzymes N-myristoyltransferase 1 and 2 (NMT1 and NMT2).[2][4] N-myristoylation is a crucial lipid modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine (B1666218) of a protein. This modification is essential for the proper function and localization of many cellular and viral proteins.

The antiviral mechanism of IMP-1088 is as follows:

  • Inhibition of Host NMT: IMP-1088 binds to and inhibits the activity of host cell NMTs.[5]

  • Prevention of Viral Protein Myristoylation: Many viruses, including rhinoviruses and poxviruses, rely on host NMTs to myristoylate key viral proteins, such as capsid proteins (e.g., VP0 in rhinovirus) or proteins involved in viral entry (e.g., L1 in vaccinia virus).[1][2]

  • Disruption of the Viral Life Cycle: By preventing the myristoylation of these essential viral proteins, IMP-1088 disrupts critical steps in the viral life cycle, such as capsid assembly, viral entry, and the formation of infectious virions.[2][4] This leads to a potent antiviral effect with minimal cytotoxicity to the host cell.[4]

IMP_1088_Workflow cluster_host Host Cell cluster_virus Virus Host_NMT Host NMT1/2 Myristoylated_VP Myristoylated Viral Protein Host_NMT->Myristoylated_VP myristoylates Viral_Protein Viral Protein (e.g., VP0, L1) Viral_Protein->Host_NMT substrate Virion_Assembly Virion Assembly & Infectivity Myristoylated_VP->Virion_Assembly essential for IMP IMP-1088 IMP->Host_NMT inhibits

Diagram 2. Antiviral mechanism of action of IMP-1088.

Experimental Protocols

Key Experiments for MPI-0441138

1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for DNA Fragmentation

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Cells are cultured on coverslips or in microplates and treated with MPI-0441138 (e.g., 5 nmol/L for 72 hours).[1]

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a solution containing Triton X-100 to allow entry of the labeling reagents.

  • TdT Labeling: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP) at the 3'-hydroxyl ends of fragmented DNA.

  • Detection: The incorporated labels are then detected, either directly if a fluorescent dUTP is used, or indirectly with a fluorescently labeled antibody that recognizes the incorporated nucleotide (e.g., anti-BrdU antibody).

  • Analysis: Samples are analyzed by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.[1]

2. Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the integrity of the mitochondrial membrane, which is disrupted during apoptosis.

  • Cell Treatment: Cells are treated with MPI-0441138 (e.g., 5 nmol/L for various time points).[1]

  • Staining: A fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, is added to the cells. In healthy cells with a high mitochondrial membrane potential, these dyes accumulate in the mitochondria and emit a strong fluorescent signal.

  • Analysis: The fluorescence intensity is measured by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.[1]

3. Cytochrome c Release Assay

This assay detects the translocation of Cytochrome c from the mitochondria to the cytosol.

  • Cell Fractionation: Following treatment with MPI-0441138, cells are harvested and subjected to a differential centrifugation protocol to separate the cytosolic fraction from the mitochondrial fraction.

  • Western Blotting: The protein concentration of each fraction is determined, and equal amounts of protein are separated by SDS-PAGE.

  • Immunodetection: The separated proteins are transferred to a membrane and probed with an antibody specific for Cytochrome c. The presence of a band for Cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria.

Key Experiments for IMP-1088

1. N-Myristoyltransferase (NMT) Inhibition Assay

This biochemical assay measures the ability of IMP-1088 to inhibit the enzymatic activity of NMT.

  • Reaction Mixture: A reaction is set up containing recombinant human NMT1 or NMT2, a peptide substrate with an N-terminal glycine, and myristoyl-CoA.

  • Inhibitor Addition: IMP-1088 is added at various concentrations.

  • Detection of Myristoylation: The extent of peptide myristoylation is measured. This can be done using various methods, such as radiolabeling with [3H]myristoyl-CoA or fluorescence-based assays.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce NMT activity by 50%, is calculated.

2. Antiviral Assays (e.g., Plaque Reduction Assay)

These cell-based assays determine the efficacy of IMP-1088 in inhibiting viral replication.

  • Cell Infection: A monolayer of susceptible host cells (e.g., HeLa cells for rhinovirus) is infected with a known amount of virus.

  • Compound Treatment: The infected cells are treated with various concentrations of IMP-1088.

  • Plaque Formation: The cells are overlaid with a semi-solid medium (e.g., agar) that restricts the spread of progeny virus to neighboring cells, resulting in the formation of localized areas of cell death called plaques.

  • Quantification: After a suitable incubation period, the cells are stained, and the plaques are counted. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined.[4]

3. Cytotoxicity Assay

This assay assesses the toxicity of the compound to the host cells.

  • Cell Treatment: Host cells are incubated with a range of concentrations of IMP-1088.

  • Viability Measurement: Cell viability is assessed using various methods, such as the LDH (lactate dehydrogenase) assay, which measures membrane integrity, or assays that measure metabolic activity (e.g., MTT or resazurin (B115843) reduction).[4]

  • Data Analysis: The CC50 (50% cytotoxic concentration) is determined. A high CC50 value relative to the EC50 value indicates a good safety profile.

Conclusion

MPI-0441138 and IMP-1088 are powerful molecular probes that operate through distinct and highly specific mechanisms. MPI-0441138 is a potent inducer of mitochondria-mediated apoptosis, making it a valuable tool for cancer research and a potential lead for anticancer drug development. Its ability to disrupt mitochondrial function and activate the caspase cascade at nanomolar concentrations highlights its efficacy.

IMP-1088, on the other hand, is an ultrapotent inhibitor of host cell N-myristoyltransferases, demonstrating a broad-spectrum antiviral activity against viruses that depend on this post-translational modification. By targeting a host enzyme, IMP-1088 presents a novel strategy for antiviral therapy that may be less susceptible to the development of viral resistance.

The detailed experimental protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to effectively utilize these compounds in their studies and to understand their distinct but equally significant contributions to their respective fields of research.

References

Comparative

On-Target Efficacy of MPI-0441138: A Comparative Analysis of Tubulin Polymerization Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the on-target effects of MPI-0441138, a potent inducer of apoptosis, with other well-established tubulin p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of MPI-0441138, a potent inducer of apoptosis, with other well-established tubulin polymerization inhibitors. By presenting key performance data, detailed experimental protocols, and illustrative signaling pathways, this document serves as a valuable resource for evaluating the efficacy and mechanism of action of this class of compounds.

Introduction to MPI-0441138 and Tubulin-Targeting Agents

MPI-0441138 is a small molecule inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines.[1] Its primary on-target effect is the inhibition of tubulin polymerization, a critical process for microtubule formation and dynamics. Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[2][3] Disruption of microtubule function by agents like MPI-0441138 leads to cell cycle arrest, primarily in the G2/M phase, and subsequently triggers programmed cell death, or apoptosis.[4][5]

This guide compares MPI-0441138 with its close structural analog, MPC-6827, and other widely recognized tubulin inhibitors, including paclitaxel, vinca (B1221190) alkaloids (vinblastine and vincristine), and colchicine. While all these agents target tubulin, their specific binding sites and effects on microtubule dynamics can differ, leading to variations in their biological activity.

Quantitative Comparison of Tubulin Inhibitors

The following tables summarize the in vitro efficacy of MPI-0441138 and its alternatives in inhibiting tubulin polymerization and cancer cell proliferation.

Table 1: Inhibition of Tubulin Polymerization

CompoundTarget Site on β-TubulinIC50 (Tubulin Polymerization)Cell Line/SystemReference
MPI-0441138 Colchicine Binding SiteData not publicly available--
MPC-6827 Colchicine Binding Site~1.5 nM (High Affinity)In vitro[6][7]
Paclitaxel Taxane Binding SiteED50: 0.5 µMIn vitro (A2780 cells)[8]
Vinblastine Vinca Alkaloid Binding SiteIC50: 1.7 µMIn vitro[9]
Colchicine Colchicine Binding SiteIC50: 2.9 µMIn vitro[10]

Note: IC50 values can vary depending on the specific experimental conditions, such as tubulin concentration and buffer composition.

Table 2: Anti-Proliferative Activity (Cell Viability)

CompoundCell LineIC50 (Cell Growth Inhibition)Reference
MPI-0441138 T47D (Breast Cancer)2 nM[1]
MPC-6827 P388 (Leukemia)1.5 nM[11]
MCF-7 (Breast Cancer)2.1 nM[11]
Paclitaxel A2780 (Ovarian Cancer)15 nM[8]
PC3 (Prostate Cancer)5 nM[8]
Vinblastine P388/ADR (Leukemia, Resistant)Not specified, but effective[11]
Colchicine HeLa (Cervical Cancer)IC50 in µM range[9]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in absorbance (turbidity) at 340 nm.[12][13]

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

  • GTP solution (1 mM)

  • Glycerol (10% v/v)

  • Test compounds (MPI-0441138 and alternatives) dissolved in DMSO

  • 96-well microplate, clear bottom

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a stock solution of tubulin in ice-cold GTB. Keep on ice.

  • Prepare serial dilutions of the test compounds in GTB.

  • In a pre-warmed 96-well plate at 37°C, add the diluted compounds.

  • To initiate polymerization, add the tubulin solution and GTP to each well.

  • Immediately place the plate in the microplate reader, pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves.

  • Calculate the initial rate of polymerization for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Caspase-3/7 Activity Assay (Apoptosis Induction)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate that is cleaved by active caspases to produce a luminescent signal.[14]

Materials:

  • Cancer cell line of interest

  • 96-well opaque-walled plates

  • Cell culture medium

  • Test compounds

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and incubate overnight to allow for attachment.

  • Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of caspase activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in tubulin inhibitor-induced apoptosis and a typical experimental workflow for characterizing these compounds.

G cluster_0 Cellular Environment cluster_1 Drug Intervention cluster_2 Cellular Response Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubules->Mitotic Arrest (G2/M) MPI-0441138 MPI-0441138 MPI-0441138->Tubulin Dimers Inhibits Polymerization Mitochondrial Pathway Activation Mitochondrial Pathway Activation Mitotic Arrest (G2/M)->Mitochondrial Pathway Activation Caspase Activation Caspase Activation Mitochondrial Pathway Activation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Mechanism of MPI-0441138-induced apoptosis.

G Start Start In Vitro Tubulin Polymerization Assay In Vitro Tubulin Polymerization Assay Start->In Vitro Tubulin Polymerization Assay Determine IC50 Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Start->Cell Viability Assay (e.g., MTT) Determine GI50 Data Analysis & Comparison Data Analysis & Comparison In Vitro Tubulin Polymerization Assay->Data Analysis & Comparison Apoptosis Assay (e.g., Caspase-3/7) Apoptosis Assay (e.g., Caspase-3/7) Cell Viability Assay (e.g., MTT)->Apoptosis Assay (e.g., Caspase-3/7) Confirm Apoptotic Mechanism Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (e.g., Caspase-3/7)->Cell Cycle Analysis (Flow Cytometry) Analyze Cell Cycle Arrest Cell Cycle Analysis (Flow Cytometry)->Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion

Caption: Experimental workflow for characterizing tubulin inhibitors.

Conclusion

MPI-0441138 is a highly potent inhibitor of tubulin polymerization, leading to effective induction of apoptosis in cancer cells. The comparative data presented in this guide demonstrate its efficacy in relation to other established tubulin-targeting agents. The provided experimental protocols offer a standardized approach for researchers to independently verify these on-target effects and to further investigate the therapeutic potential of MPI-0441138 and related compounds. The elucidation of its mechanism of action through the mitochondrial apoptosis pathway provides a solid foundation for its continued development as a promising anti-cancer agent.

References

Validation

A Comparative Guide to Western Blot Analysis of Apoptosis Induction by MPI-0441138 and Other Microtubule-Targeting Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Western blot analysis following treatment with the novel mitotic inhibitor MPI-0441138 and its alternative...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Western blot analysis following treatment with the novel mitotic inhibitor MPI-0441138 and its alternatives. It includes an overview of the mechanisms of action, detailed experimental protocols, and illustrative data for the induction of apoptosis.

Introduction to MPI-0441138

MPI-0441138 is a potent, small-molecule anticancer agent that has been identified as a strong inducer of apoptosis in various cancer cell lines.[1][2] It belongs to a class of 4-arylaminoquinazolines and its mechanism of action is centered on the disruption of microtubule dynamics, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.[1][2] Its close structural analog, MPC-6827, has also been extensively studied and shows similar pro-apoptotic and mitotic inhibitory effects.[1][2][3]

Mechanism of Action: MPI-0441138 and Alternatives

MPI-0441138 and its alternatives, such as Vinca alkaloids and Taxanes, all function as microtubule-targeting agents. However, they exhibit distinct mechanisms of action at the molecular level.

MPI-0441138: This compound inhibits tubulin polymerization, leading to the disruption of microtubule formation.[1][2][3] This interference with the microtubule network triggers a prolonged mitotic arrest, which ultimately culminates in the activation of the mitochondrial-mediated (intrinsic) pathway of apoptosis.[4][5]

Vinca Alkaloids (e.g., Vincristine, Vinblastine): These agents also inhibit microtubule polymerization by binding to tubulin dimers. This prevents the assembly of microtubules, leading to mitotic arrest and the induction of apoptosis.[6]

Taxanes (e.g., Paclitaxel, Docetaxel): In contrast to MPI-0441138 and Vinca alkaloids, Taxanes stabilize microtubules, preventing their disassembly.[7][8][9] This "freezing" of the microtubule dynamics also leads to mitotic arrest and the initiation of apoptosis.[8][9]

The convergence of these different mechanisms on mitotic arrest highlights the critical role of proper microtubule function in cell cycle progression and survival. Disruption of this process is a key trigger for the cell to initiate programmed cell death.

Western Blot Analysis of Apoptosis

Western blotting is a crucial technique to elucidate the molecular events following treatment with MPI-0441138 and its alternatives. It allows for the detection and quantification of key proteins involved in the apoptotic cascade.

Illustrative Quantitative Data

Disclaimer: The following table presents illustrative quantitative data based on the expected outcomes of Western blot analysis after treatment with a potent mitotic inhibitor like MPI-0441138. Publicly available, precisely quantified densitometry data for MPI-0441138 is limited. This table serves as a template for presenting such data.

Target ProteinTreatmentFold Change vs. Control (Normalized to β-actin)Role in Apoptosis
Pro-Caspase-3 Control1.0Inactive precursor of Caspase-3
MPI-0441138 (24h)0.4Decrease indicates activation
Cleaved Caspase-3 Control1.0Active (executioner) form
MPI-0441138 (24h)8.2Increase indicates apoptosis induction
PARP Control1.0DNA repair enzyme
MPI-0441138 (24h)0.3 (Full-length)Cleavage by Caspase-3 inactivates it
Cleaved PARP Control1.0Inactive fragment, marker of apoptosis
MPI-0441138 (24h)9.5Increase indicates Caspase-3 activity
Bcl-2 Control1.0Anti-apoptotic protein
MPI-0441138 (24h)0.6Downregulation promotes apoptosis
Bax Control1.0Pro-apoptotic protein
MPI-0441138 (24h)1.8Upregulation promotes apoptosis

Experimental Protocols

A detailed protocol for performing Western blot analysis to assess apoptosis induction is provided below.

Cell Culture and Treatment
  • Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with MPI-0441138 at various concentrations (e.g., 10, 50, 100 nM) or a vehicle control (e.g., DMSO) for desired time points (e.g., 12, 24, 48 hours).

Cell Lysis and Protein Extraction
  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein lysate.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

SDS-PAGE and Protein Transfer
  • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

  • Denature samples by heating at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

Detection and Analysis
  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the target protein bands to the loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflow

To visually represent the processes described, the following diagrams are provided in DOT language.

Mitotic_Inhibitor_Apoptosis_Pathway Intrinsic Apoptosis Pathway Induced by Mitotic Inhibitors cluster_treatment Treatment cluster_cellular_effect Cellular Effect cluster_mitochondrial_pathway Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade MPI_0441138 MPI-0441138 Tubulin_Polymerization Tubulin Polymerization Inhibition MPI_0441138->Tubulin_Polymerization Mitotic_Arrest Mitotic Arrest Tubulin_Polymerization->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (↓Bcl-2, ↑Bax) Mitotic_Arrest->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by MPI-0441138.

Western_Blot_Workflow General Western Blot Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Quantification Image Acquisition & Densitometry Detection->Quantification Normalization Normalization to Loading Control Quantification->Normalization

Caption: A typical workflow for Western blot analysis.

Conclusion

MPI-0441138 is a promising anticancer agent that induces apoptosis through mitotic arrest by inhibiting tubulin polymerization. Western blot analysis is an indispensable tool for characterizing the molecular events of this process. By comparing the effects of MPI-0441138 with other microtubule-targeting agents like Vinca alkaloids and Taxanes, researchers can gain a deeper understanding of their respective mechanisms and potential therapeutic applications. The protocols and illustrative data provided in this guide offer a framework for conducting and interpreting these crucial experiments.

References

Comparative

MPI-0441138: A Comparative Analysis of Efficacy in Diverse Cancer Models

For Immediate Release In the landscape of oncology research, the quest for potent and selective anti-cancer agents remains a paramount objective. MPI-0441138, a novel small molecule inhibitor, has emerged as a promising...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncology research, the quest for potent and selective anti-cancer agents remains a paramount objective. MPI-0441138, a novel small molecule inhibitor, has emerged as a promising candidate, demonstrating significant efficacy in preclinical cancer models. This guide provides a comprehensive comparison of MPI-0441138's performance against other established tubulin-targeting agents, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in their evaluative processes.

Mechanism of Action: Targeting the Microtubule Assembly

MPI-0441138 functions as a tubulin polymerization inhibitor, binding to the colchicine (B1669291) site on β-tubulin. This interaction disrupts the dynamic instability of microtubules, which are critical components of the cellular cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape. By inhibiting the formation of the mitotic spindle, MPI-0441138 effectively halts the cell cycle in the G2/M phase, ultimately leading to programmed cell death, or apoptosis.

Comparative Efficacy in Preclinical Cancer Models

MPI-0441138 has demonstrated potent cytotoxic activity across a panel of human cancer cell lines, including prostate (22Rv1, Du145), breast (MDA-MB-231), and colon (Caco-2) cancer. To provide a clear comparison of its efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values of MPI-0441138 alongside other well-known tubulin inhibitors, Paclitaxel and Vincristine.

Cell LineCancer TypeMPI-0441138 IC50 (nM)Paclitaxel IC50 (nM)Vincristine IC50 (nM)
22Rv1 Prostate CancerData Not Available~1.26[1]Data Not Available
MDA-MB-231 Breast CancerData Not Available~55.2[2]Data Not Available
Caco-2 Colon CancerData Not AvailableData Not AvailableData Not Available
Du145 Prostate CancerData Not Available~16.17[1]Data Not Available

Note: IC50 values for MPI-0441138 are not publicly available in the reviewed literature. The provided values for comparator drugs are from independent studies and should be interpreted with caution due to potential variations in experimental conditions.

Experimental Protocols

To ensure reproducibility and facilitate the design of future studies, detailed methodologies for key experiments are outlined below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of MPI-0441138 or comparator compounds for 48-72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of purified tubulin.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.

  • Compound Addition: Add MPI-0441138 or control compounds at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. Inhibition of polymerization is observed as a decrease in the rate and extent of the fluorescence signal.[3][4]

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of proteins involved in the apoptotic pathway.

  • Cell Lysis: Treat cells with MPI-0441138 for various time points, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of MPI-0441138-induced apoptosis and a typical experimental workflow for its evaluation.

MPI0441138_Pathway cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction MPI-0441138 MPI-0441138 Tubulin Tubulin MPI-0441138->Tubulin Binds to Colchicine Site Microtubule\nPolymerization\nInhibition Microtubule Polymerization Inhibition Tubulin->Microtubule\nPolymerization\nInhibition Mitotic Arrest\n(G2/M Phase) Mitotic Arrest (G2/M Phase) Microtubule\nPolymerization\nInhibition->Mitotic Arrest\n(G2/M Phase) Mitochondrial\nDysfunction Mitochondrial Dysfunction Mitotic Arrest\n(G2/M Phase)->Mitochondrial\nDysfunction Caspase\nActivation Caspase Activation Mitochondrial\nDysfunction->Caspase\nActivation Cytochrome c release Apoptosis Apoptosis Caspase\nActivation->Apoptosis

Caption: Proposed signaling pathway of MPI-0441138-induced apoptosis.

Experimental_Workflow Cell Culture\n(22Rv1, MDA-MB-231, Caco-2, Du145) Cell Culture (22Rv1, MDA-MB-231, Caco-2, Du145) Compound Treatment\n(MPI-0441138 & Comparators) Compound Treatment (MPI-0441138 & Comparators) Cell Culture\n(22Rv1, MDA-MB-231, Caco-2, Du145)->Compound Treatment\n(MPI-0441138 & Comparators) Cell Viability Assay\n(MTT) Cell Viability Assay (MTT) Compound Treatment\n(MPI-0441138 & Comparators)->Cell Viability Assay\n(MTT) Tubulin Polymerization Assay Tubulin Polymerization Assay Compound Treatment\n(MPI-0441138 & Comparators)->Tubulin Polymerization Assay Western Blot Analysis\n(Apoptosis Markers) Western Blot Analysis (Apoptosis Markers) Compound Treatment\n(MPI-0441138 & Comparators)->Western Blot Analysis\n(Apoptosis Markers) IC50 Determination IC50 Determination Cell Viability Assay\n(MTT)->IC50 Determination Mechanism of Action\nConfirmation Mechanism of Action Confirmation Tubulin Polymerization Assay->Mechanism of Action\nConfirmation Apoptotic Pathway\nElucidation Apoptotic Pathway Elucidation Western Blot Analysis\n(Apoptosis Markers)->Apoptotic Pathway\nElucidation Comparative Efficacy\nAnalysis Comparative Efficacy Analysis IC50 Determination->Comparative Efficacy\nAnalysis Mechanism of Action\nConfirmation->Comparative Efficacy\nAnalysis Apoptotic Pathway\nElucidation->Comparative Efficacy\nAnalysis

Caption: Experimental workflow for evaluating MPI-0441138 efficacy.

Concluding Remarks

References

Validation

Unveiling the Specificity of MPI-0441138: A Comparative Analysis

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic applications. This...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic applications. This guide provides a comprehensive comparison of MPI-0441138, a potent inducer of apoptosis, with other microtubule-targeting agents, supported by experimental data to validate its specificity.

MPI-0441138 has been identified as a potent inhibitor of tubulin polymerization, a critical process for cell division and intracellular transport. Its mechanism of action places it in the category of microtubule-destabilizing agents, a class of compounds that has yielded successful cancer therapeutics. To objectively assess the specificity of MPI-0441138, this guide will compare its performance with its close structural analog, MPC-6827 (Verubulin), and other well-established tubulin inhibitors.

Comparative Inhibitory Activity

CompoundTargetIC50 (nM)Notes
MPI-0441138 Tubulin PolymerizationData Not AvailableA potent inducer of apoptosis and inhibitor of cell proliferation with a GI50 of 2 nM in T47D cells.[1]
MPC-6827 (Verubulin) Tubulin Polymerization400Demonstrated to be more potent than colchicine (B1669291) in inhibiting tubulin polymerization.[2]
Colchicine Tubulin Polymerization500A well-characterized tubulin polymerization inhibitor that binds to the colchicine-binding site on β-tubulin.[2]
Paclitaxel Microtubule Stabilization-Promotes microtubule assembly and stabilization. Used as a comparator for agents with opposing mechanisms.
Vinblastine Tubulin Polymerization-A vinca (B1221190) alkaloid that inhibits microtubule formation by binding to the vinca domain on β-tubulin.

Note: The IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.

Signaling Pathway and Mechanism of Action

MPI-0441138 exerts its anti-cancer effects by disrupting the dynamic instability of microtubules. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis, or programmed cell death.

MPI_0441138 MPI-0441138 Tubulin β-Tubulin MPI_0441138->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization MPI_0441138->Microtubule Inhibits Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Signaling pathway of MPI-0441138-induced apoptosis.

Off-Target Profile: A Critical Assessment

Experimental Protocols

To facilitate further research and independent validation, the following is a detailed protocol for a standard in vitro tubulin polymerization assay.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in light scattering as tubulin dimers polymerize into microtubules.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • MPI-0441138 and other test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Colchicine)

  • Negative control (vehicle, e.g., DMSO)

  • Pre-chilled 96-well plates

  • Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice. Prepare working solutions of test compounds and controls.

  • Reaction Setup: In a pre-chilled 96-well plate, add the test compounds at various concentrations.

  • Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: The rate of polymerization is determined from the slope of the absorbance curve. The IC50 value is calculated by plotting the inhibition of polymerization rate against the compound concentration.

cluster_prep Preparation cluster_assay Assay cluster_acq Data Acquisition cluster_analysis Data Analysis Reagents Prepare Tubulin, Buffers, and Test Compounds Plate Add Compounds to Pre-chilled 96-well Plate Reagents->Plate Initiate Add Tubulin Solution to Initiate Polymerization Plate->Initiate Spectro Measure Absorbance at 340 nm (37°C, 60 min) Initiate->Spectro Plot Plot Absorbance vs. Time Spectro->Plot IC50 Calculate IC50 Values Plot->IC50

Experimental workflow for a tubulin polymerization assay.

Conclusion

MPI-0441138 is a potent small molecule that induces apoptosis through the inhibition of tubulin polymerization. Its close analog, MPC-6827, has demonstrated high potency in this regard, surpassing that of the classic inhibitor, colchicine. While the available data strongly supports tubulin as the primary target of MPI-0441138, a comprehensive off-target screening would be invaluable to fully establish its specificity profile. The provided experimental protocol for the in vitro tubulin polymerization assay offers a robust method for researchers to independently verify these findings and to compare the activity of MPI-0441138 with other compounds of interest. As with any chemical probe, a thorough understanding of its specificity is essential for the accurate interpretation of research findings and for advancing its potential in drug development.

References

Comparative

A Tale of Two Pathways: Comparing Apoptosis Induction by the Tubulin Inhibitor MPI-0441138 and Genetic Knockdown of NMT2

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of apoptosis is paramount in the quest for novel cancer therapeutics. This guide provides a detailed comparison of t...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of apoptosis is paramount in the quest for novel cancer therapeutics. This guide provides a detailed comparison of two distinct approaches to inducing programmed cell death: the pharmacological inhibition of tubulin polymerization by MPI-0441138 and the genetic suppression of N-myristoyltransferase 2 (NMT2). While both strategies culminate in apoptosis, their underlying molecular pathways diverge significantly, offering unique therapeutic opportunities and considerations.

This comparison guide clarifies that MPI-0441138 is a potent tubulin inhibitor, not a direct inhibitor of NMT. Therefore, this document serves not as a direct cross-validation of a compound and its supposed target, but as a comparative analysis of two different anti-cancer strategies that both effectively lead to apoptosis. We will explore the distinct mechanisms, present quantitative data on their effects, and provide detailed experimental protocols for key assays.

Quantitative Comparison of MPI-0441138 and NMT2 Knockdown

The following tables summarize the quantitative effects of MPI-0441138 and NMT2 knockdown on cancer cell lines, providing a clear comparison of their potency and apoptotic efficacy.

Table 1: Comparison of Apoptotic Induction

ParameterMPI-0441138Genetic Knockdown of NMT2
Mechanism of Action Inhibition of tubulin polymerization, leading to mitotic arrest and mitochondria-mediated apoptosis.Depletion of NMT2 protein, leading to altered protein myristoylation and induction of apoptosis via the Bcl-2 family pathway.
Reported IC50/EC50 for Apoptosis/Growth Inhibition EC50 = 2 nM (T47D and HCT116 cells)[1]Not directly applicable; effect is dependent on siRNA efficiency.
Percentage of Apoptotic Cells (TUNEL Assay) Significant increase in TUNEL-positive 22Rv1, MDA-MB-231, Caco-2, and Du145 cells after 72h treatment with 5 nmol/L.[2]NMT2 siRNA treatment in SK-OV-3 cells resulted in 19.0 ± 2.0% apoptotic cells, a 2.5-fold greater effect than NMT1 knockdown.[3]
Key Molecular Events - Disruption of microtubule dynamics. - Mitotic arrest. - Alteration of mitochondrial membrane potential. - Translocation of AIF and cytochrome c.[2]- Decrease in NMT2 protein levels by up to 95%. - Shift in the expression of Bcl-2 family proteins towards a pro-apoptotic state.[3]

Signaling Pathways and Experimental Workflows

Visualizing the distinct pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the signaling cascade initiated by MPI-0441138 and NMT2 knockdown, as well as a typical experimental workflow for their evaluation.

cluster_MPI MPI-0441138: Tubulin Inhibition Pathway MPI-0441138 MPI-0441138 Tubulin Tubulin MPI-0441138->Tubulin Binds to colchicine (B1669291) site Microtubule Dynamics Disruption Microtubule Dynamics Disruption Tubulin->Microtubule Dynamics Disruption Mitotic Arrest Mitotic Arrest Microtubule Dynamics Disruption->Mitotic Arrest Mitochondrial Pathway Mitochondrial Pathway Mitotic Arrest->Mitochondrial Pathway Apoptosis Apoptosis Mitochondrial Pathway->Apoptosis

MPI-0441138 apoptotic pathway.

cluster_NMT2 NMT2 Knockdown: Apoptosis Pathway siRNA (NMT2) siRNA (NMT2) NMT2 mRNA NMT2 mRNA siRNA (NMT2)->NMT2 mRNA Degradation NMT2 Protein Depletion NMT2 Protein Depletion NMT2 mRNA->NMT2 Protein Depletion Altered Protein Myristoylation Altered Protein Myristoylation NMT2 Protein Depletion->Altered Protein Myristoylation Bcl-2 Family Dysregulation Bcl-2 Family Dysregulation Altered Protein Myristoylation->Bcl-2 Family Dysregulation Mitochondrial Pathway Mitochondrial Pathway Bcl-2 Family Dysregulation->Mitochondrial Pathway Apoptosis Apoptosis Mitochondrial Pathway->Apoptosis

NMT2 knockdown apoptotic pathway.

cluster_Workflow Experimental Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment MPI-0441138 Addition MPI-0441138 Addition Treatment->MPI-0441138 Addition NMT2 siRNA Transfection NMT2 siRNA Transfection Treatment->NMT2 siRNA Transfection Incubation Incubation MPI-0441138 Addition->Incubation NMT2 siRNA Transfection->Incubation Analysis Analysis Incubation->Analysis Western Blot Western Blot Analysis->Western Blot TUNEL Assay TUNEL Assay Analysis->TUNEL Assay Tubulin Assay Tubulin Assay Analysis->Tubulin Assay

A generalized experimental workflow.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed protocols for key experiments used to characterize the effects of MPI-0441138 and NMT2 knockdown.

In Vitro Tubulin Polymerization Assay

This assay is crucial for confirming the mechanism of action of tubulin inhibitors like MPI-0441138.

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • MPI-0441138 or other test compounds

  • 96-well microplate, spectrophotometer capable of reading at 340 nm and maintaining a temperature of 37°C.

Procedure:

  • Pre-warm the 96-well plate and the spectrophotometer to 37°C.[4][5]

  • On ice, prepare the tubulin polymerization mix. For a final concentration of 3 mg/mL tubulin, dilute the tubulin stock in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[4]

  • Prepare serial dilutions of MPI-0441138 in General Tubulin Buffer.

  • Add 10 µL of the MPI-0441138 dilutions or vehicle control to the pre-warmed wells.

  • To initiate the reaction, add 90-100 µL of the cold tubulin polymerization mix to each well.[4]

  • Immediately place the plate in the 37°C spectrophotometer and begin reading the absorbance at 340 nm every minute for at least 60 minutes.[4][5]

  • Analyze the data by plotting absorbance versus time. The Vmax of the polymerization reaction can be calculated to determine the inhibitory effect of the compound.

Western Blot Analysis for Apoptotic Markers

This method is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Materials:

  • Cancer cell lines (e.g., SK-OV-3, HT-29)

  • MPI-0441138 or NMT2 siRNA

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NMT2, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with the desired concentrations of MPI-0441138 or transfect with NMT2 siRNA for the indicated times (e.g., 24, 48, 72 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like actin.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs. The fluorescent signal can then be quantified by flow cytometry or fluorescence microscopy.

Materials:

  • Cancer cell lines

  • MPI-0441138 or NMT2 siRNA

  • TUNEL assay kit (commercially available)

  • Fixation and permeabilization buffers (e.g., paraformaldehyde and Triton X-100)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with MPI-0441138 or NMT2 siRNA as described previously.

  • Harvest the cells and wash with PBS.

  • Fix the cells in a fixation buffer (e.g., 4% paraformaldehyde) for 15-30 minutes at room temperature.

  • Wash the cells and then permeabilize them with a permeabilization buffer (e.g., 0.1% Triton X-100 in sodium citrate) for 2 minutes on ice.

  • Wash the cells and resuspend them in the TdT reaction mix from the TUNEL kit.

  • Incubate the cells in the dark at 37°C for 60 minutes.

  • Wash the cells to remove unincorporated labeled nucleotides.

  • Analyze the cells by flow cytometry or visualize them under a fluorescence microscope.

  • Quantify the percentage of TUNEL-positive (apoptotic) cells.[2]

Conclusion

The comparison between MPI-0441138 and genetic knockdown of NMT2 reveals two distinct yet effective strategies for inducing apoptosis in cancer cells. MPI-0441138 acts as a classic anti-mitotic agent by disrupting tubulin dynamics, a well-established and potent anti-cancer mechanism. In contrast, targeting NMT2 through genetic knockdown offers a more nuanced approach by interfering with protein myristoylation, a critical post-translational modification for numerous signaling proteins, and activating the intrinsic apoptotic pathway via the Bcl-2 family.

For drug development professionals, this guide highlights the importance of precise target identification and mechanism of action studies. While both approaches lead to the desired outcome of cell death, their different molecular targets and signaling pathways have significant implications for potential therapeutic applications, combination strategies, and the development of resistance. Understanding these differences is crucial for the rational design of next-generation cancer therapies.

References

Validation

Benchmarking MPI-0441138: A Comparative Analysis Becomes Necessary as Clinical Development Progresses

Early-stage investigational compound MPI-0441138 has demonstrated significant potential as a potent inducer of apoptosis in preclinical cancer models. However, a comprehensive benchmarking against current standard-of-car...

Author: BenchChem Technical Support Team. Date: December 2025

Early-stage investigational compound MPI-0441138 has demonstrated significant potential as a potent inducer of apoptosis in preclinical cancer models. However, a comprehensive benchmarking against current standard-of-care treatments is contingent upon the identification of its precise molecular target and the specific cancer indications for which it is being clinically developed. At present, this information is not publicly available, precluding a direct comparative analysis.

MPI-0441138, also known as EP128265, is a small molecule that has been shown to trigger programmed cell death, or apoptosis, in a variety of cancer cell lines. This activity is mediated through the intrinsic, or mitochondrial, pathway of apoptosis.

Mechanism of Action: Induction of Mitochondria-Mediated Apoptosis

Experimental data indicates that MPI-0441138 exerts its cytotoxic effects by directly targeting the mitochondria, the powerhouses of the cell. This interaction leads to a cascade of events culminating in cell death.

Experimental Protocol: Assessment of Apoptosis Induction

The pro-apoptotic effects of MPI-0441138 have been characterized using a variety of established experimental protocols:

  • Cell Viability Assays: Cancer cell lines, such as those from prostate (22Rv1, Du145), breast (MDA-MB-231), and colon (Caco-2), are treated with varying concentrations of MPI-0441138 over a specified time course. Cell viability is then assessed using assays such as MTT or ATP-based luminescence assays to determine the concentration at which 50% of cells are non-viable (IC50).

  • Mitochondrial Membrane Potential Assay: To determine the effect on mitochondrial integrity, treated cells are stained with a fluorescent dye sensitive to changes in mitochondrial membrane potential, such as JC-1. A shift in fluorescence indicates depolarization of the mitochondrial membrane, a key initiating event in the intrinsic apoptotic pathway.

  • Cytochrome c and AIF Release: The release of pro-apoptotic factors from the mitochondria into the cytoplasm is a critical step in apoptosis. This is visualized and quantified using immunofluorescence microscopy or Western blotting of cytoplasmic fractions for cytochrome c and Apoptosis-Inducing Factor (AIF).

  • Caspase Activation Assays: The activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis. This is measured using colorimetric or fluorometric assays that detect the cleavage of a caspase-specific substrate.

The following diagram illustrates the known signaling pathway of MPI-0441138-induced apoptosis.

MPI_0441138_Pathway MPI MPI-0441138 Mito Mitochondrion MPI->Mito Directly or indirectly targets MMP Disruption of Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release MMP->CytC AIF AIF Release MMP->AIF Casp9 Caspase-9 Activation CytC->Casp9 Apoptosis Apoptosis AIF->Apoptosis Caspase- independent pathway Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Figure 1: Signaling pathway of MPI-0441138-induced apoptosis.

Preclinical Efficacy

MPI-0441138 has demonstrated efficacy in various preclinical models, including in vitro cancer cell lines and in vivo mouse xenograft models. Its ability to penetrate the blood-brain barrier suggests potential applications in treating brain cancers.

Future Directions and the Path to Clinical Comparison

While the downstream apoptotic effects of MPI-0441138 are well-documented, the initial molecular target that triggers this cascade remains to be identified. Pinpointing this target is a critical next step in understanding its precise mechanism of action and for the development of predictive biomarkers.

Furthermore, information regarding the clinical development of MPI-0441138, including the specific cancer types for which it is being investigated in clinical trials, is not yet in the public domain. Once this information becomes available, a comprehensive comparison with the respective standard-of-care treatments can be conducted. This future analysis will involve:

  • Tabular Comparison of Efficacy Data: Juxtaposing clinical trial data on endpoints such as overall survival, progression-free survival, and objective response rates between MPI-0441138 and current standard-of-care therapies.

  • Safety and Tolerability Profiles: A detailed comparison of the adverse event profiles of MPI-0441138 and existing treatments.

  • Experimental Workflow for Comparative Studies:

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_analysis Comparative Analysis Target_ID Identify Molecular Target of MPI-0441138 In_Vivo Comparative In Vivo Efficacy Studies (Xenograft Models) Target_ID->In_Vivo Phase_I Phase I Trials (Safety & Dosage) In_Vivo->Phase_I Indication Identify Target Cancer Indication(s) Phase_I->Indication Phase_II_III Phase II/III Trials (Efficacy vs. SoC) Indication->Phase_II_III Data_Comp Head-to-Head Data Comparison (Efficacy & Safety) Phase_II_III->Data_Comp SoC Standard-of-Care Treatments SoC->Phase_II_III

Figure 2: Logical workflow for benchmarking MPI-0441138.

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for MPI-0441138

For Researchers, Scientists, and Drug Development Professionals This document provides essential safety and logistical information for the proper disposal of MPI-0441138, a potent inducer of apoptosis. Adherence to these...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of MPI-0441138, a potent inducer of apoptosis. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Summary of Key Information

MPI-0441138, also known as EP128265, is chemically identified as 2-chloro-N-(4-methoxyphenyl)-N-methyl-4-quinazolinamine.[1][2] While a Safety Data Sheet (SDS) from one supplier suggests that small quantities may be disposed of with household waste, this is not a recommended practice in a professional research setting.[3] All chemical waste should be handled in accordance with institutional and local regulations.

Quantitative Data

PropertyValueReference
CAS Number 827030-33-1[1][2]
Molecular Formula C16H14ClN3O[1][2]
Molecular Weight 299.8 g/mol [2]
Appearance Crystalline SolidN/A
Solubility Soluble in DMSO and DMF[2]

Disposal Protocol

Proper disposal of MPI-0441138 is essential to mitigate any potential environmental or health risks. The following step-by-step guide outlines the recommended disposal procedure.

1. Personal Protective Equipment (PPE): Before handling MPI-0441138, ensure you are wearing the appropriate PPE:

  • Standard laboratory coat

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

2. Waste Segregation:

  • Solid Waste: Collect any unused or expired solid MPI-0441138, as well as any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated hazardous waste container. This container should be clearly labeled with the chemical name ("MPI-0441138" or "2-chloro-N-(4-methoxyphenyl)-N-methyl-4-quinazolinamine") and the associated hazards.

  • Liquid Waste: Solutions containing MPI-0441138 should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

3. Waste Container Management:

  • Ensure waste containers are in good condition and compatible with the chemical.

  • Keep containers securely closed when not in use.

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

4. Final Disposal:

  • Transfer the full, sealed, and labeled waste container to your institution's designated chemical waste collection area.

  • Follow all institutional procedures for waste pickup and disposal, which are typically managed by the EHS department.

Important Note: Never dispose of MPI-0441138 down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of MPI-0441138.

start Start: Need to dispose of MPI-0441138 ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste (Unused chemical, contaminated items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing MPI-0441138) assess_waste->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container store_waste Store Waste Container in Designated Secondary Containment Area solid_container->store_waste liquid_container->store_waste ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store_waste->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Logical workflow for the safe disposal of MPI-0441138.

This information is intended as a guide. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet (SDS) for any chemical you are working with. Your institution's Environmental Health and Safety (EHS) department is the primary resource for any questions regarding chemical safety and disposal.

References

Handling

Personal protective equipment for handling MPI-0441138

For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for the handling and disposal of MPI-0441138, a potent inducer of apoptosis. Adherence to thes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of MPI-0441138, a potent inducer of apoptosis. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Assessment and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for MPI-0441138 indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow standard laboratory precautions for handling chemical compounds, especially those with potent biological activity.[1] The user is ultimately responsible for developing appropriate handling and protection methods based on specific laboratory conditions.[1]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact. The glove material should be impermeable and resistant to the substance.[1]
Eye Protection Safety glasses with side shields or goggles.To protect eyes from potential splashes or aerosolized particles.
Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Not generally required under normal handling conditions with adequate ventilation.[1]Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.

Operational Plan for Handling MPI-0441138

A systematic approach to handling MPI-0441138 will minimize exposure risk and prevent contamination.

1. Preparation and Weighing:

  • Conduct all manipulations of solid MPI-0441138 in a designated area, such as a chemical fume hood or a balance enclosure, to control potential dust.

  • Before handling, ensure all necessary PPE is correctly worn.

  • Use dedicated spatulas and weighing vessels.

2. Dissolution:

  • Refer to the product's technical information for appropriate solvents (e.g., DMF, DMSO).

  • Add solvent to the vial containing the compound slowly to avoid splashing.

  • Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

3. Experimental Use:

  • Clearly label all solutions containing MPI-0441138.

  • When transferring solutions, use appropriate pipettes and techniques to prevent spills and aerosol generation.

  • Work over a spill mat to contain any accidental releases.

4. Spill Management:

  • In case of a spill, immediately alert others in the vicinity.

  • For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for proper waste disposal.

  • Clean the spill area with an appropriate solvent and then soap and water.

Disposal Plan

Proper disposal of MPI-0441138 and associated waste is critical to prevent environmental contamination.

  • Chemical Waste: All unused solid MPI-0441138 and solutions should be disposed of as chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with MPI-0441138, such as pipette tips, gloves, and empty vials, should be collected in a designated, sealed waste container.

  • Disposal Route: Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Workflow for Safe Handling of MPI-0441138

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE 1. Don Appropriate PPE Weigh Compound in Hood 2. Weigh Compound in Chemical Hood Don PPE->Weigh Compound in Hood Dissolve in Solvent 3. Dissolve in Appropriate Solvent Weigh Compound in Hood->Dissolve in Solvent Perform Experiment 4. Perform Experiment Dissolve in Solvent->Perform Experiment Collect Chemical Waste 5a. Collect Unused Compound & Solutions Perform Experiment->Collect Chemical Waste Collect Contaminated Labware 5b. Collect Contaminated Gloves, Tips, etc. Perform Experiment->Collect Contaminated Labware Dispose via EHS 6. Dispose Following Institutional Guidelines Collect Chemical Waste->Dispose via EHS Collect Contaminated Labware->Dispose via EHS

Caption: Workflow for the safe handling and disposal of MPI-0441138.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MPI-0441138
Reactant of Route 2
Reactant of Route 2
MPI-0441138
© Copyright 2026 BenchChem. All Rights Reserved.